(3,4-Dimethoxybenzylidene)malononitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-4-3-9(6-12(11)16-2)5-10(7-13)8-14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENWPBQTHLAKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952171 | |
| Record name | [(3,4-Dimethoxyphenyl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2972-80-7 | |
| Record name | 2-[(3,4-Dimethoxyphenyl)methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2972-80-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(3,4-Dimethoxyphenyl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of (3,4-Dimethoxybenzylidene)malononitrile via Knoevenagel Condensation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (3,4-dimethoxybenzylidene)malononitrile, a valuable chemical intermediate, through the Knoevenagel condensation. The document delves into the underlying reaction mechanism, offers a detailed and reproducible experimental protocol, outlines methods for product characterization and validation, and discusses process optimization. By blending theoretical principles with practical, field-proven insights, this guide serves as an essential resource for chemists aiming to perform this synthesis with high efficiency and purity.
Introduction: Significance and Synthesis Strategy
This compound, also known as veratralidenemalononitrile, is a versatile organic compound. Its structural motif is a key precursor in the synthesis of a variety of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry.[1] Research has highlighted its role as an intermediate in the development of potential anticancer agents and other therapeutically active molecules.[1] Furthermore, derivatives of malononitrile are widely utilized as essential intermediates in the manufacturing of pharmaceuticals, dyes, and organic semiconductors.[1]
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds.[2][3][4] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[5][6] This method is particularly well-suited for synthesizing this compound due to its efficiency, mild reaction conditions, and often high yields.
The Knoevenagel Condensation: Mechanistic Insights
The reaction proceeds between 3,4-dimethoxybenzaldehyde (veratraldehyde) and malononitrile. The key to this transformation is the "active" methylene group in malononitrile, flanked by two electron-withdrawing nitrile groups, which makes its protons acidic and easily removable by a mild base.
Core Principles & the Role of the Catalyst
The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[6] A weak base, typically a secondary amine like piperidine, is the catalyst of choice.[1][5] A strong base is avoided as it could induce an undesired self-condensation of the aldehyde.[6]
The catalytic cycle can be described in three main stages:
-
Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of malononitrile, creating a resonance-stabilized carbanion (enolate).[5]
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This step forms a tetrahedral intermediate.[5]
-
Dehydration: The intermediate is protonated, forming an alcohol, which is then eliminated as a water molecule under the reaction conditions to yield the final, stable α,β-unsaturated product, this compound.[2][6]
Some studies suggest a variation where the secondary amine catalyst first reacts with the aldehyde to form an iminium ion, which is a more potent electrophile than the aldehyde itself.[7][8] The enolate of malononitrile then attacks this iminium ion.[7][8]
Caption: Fig. 1: Knoevenagel Condensation Mechanism
Experimental Protocol: Synthesis of this compound
This protocol is based on established literature procedures, optimized for clarity and reproducibility.[1][9]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |
| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 40-43 | 281 | Aromatic aldehyde |
| Malononitrile | C₃H₂N₂ | 66.06 | 30-32 | 218-220 | Active methylene compound. Toxic .[10][11] |
| Ethanol (95% or absolute) | C₂H₅OH | 46.07 | -114 | 78 | Reaction solvent |
| Piperidine | C₅H₁₁N | 85.15 | -9 | 106 | Basic catalyst |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116 | 34.6 | Washing solvent |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxybenzaldehyde (18.95 g, 0.114 mol) and malononitrile (7.52 g, 0.114 mol).
-
Solvent Addition: Add 100 mL of ethanol to the flask. Stir the mixture to dissolve the solids. An orange solution should form.[9]
-
Initiation: Gently warm the suspension to reflux with stirring.[9] Once reflux begins, remove the heat source.
-
Catalyst Addition: Carefully add piperidine (0.5 mL, ~0.005 mol) down the condenser.[9] A vigorous exothermic reaction may occur.
-
Reaction: Once the initial reaction subsides, reheat the mixture to a gentle reflux and maintain it for 35-45 minutes.[9] A copious amount of a bright yellow solid will precipitate from the solution.[9]
-
Isolation: After the reflux period, cool the reaction mixture in an ice bath for 15-20 minutes to maximize product precipitation.[9]
-
Filtration and Washing: Collect the yellow solid by vacuum filtration. Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.[1][9]
-
Drying: Dry the purified product in a vacuum oven at 70°C to a constant weight.[9] The expected yield is typically in the range of 70-80%. The reported melting point is 137°C.[9]
Caption: Fig. 2: Experimental Workflow
Safety Precautions
-
Malononitrile is highly toxic if swallowed, in contact with skin, or if inhaled. [10][11][12] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][13]
-
Piperidine is a corrosive and flammable liquid. Handle with care.
-
Perform the reaction in a fume hood to avoid inhaling solvent vapors and any potential off-gassing.
-
In case of skin contact with malononitrile, immediately flush the skin with plenty of water for at least 15 minutes and seek medical attention.[13]
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, a combination of physical and spectroscopic methods should be employed.
Physical Properties
| Property | Expected Result |
| Appearance | Bright yellow solid[9] |
| Melting Point | ~137 °C[9] |
| Molecular Formula | C₁₂H₁₀N₂O₂[14] |
| Molecular Weight | 214.22 g/mol [14] |
Spectroscopic Analysis
Spectroscopic data is crucial for unambiguous structure confirmation.[1]
-
FT-IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information.
-
A strong, sharp absorption band around 2215-2223 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.[1]
-
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum confirms the proton environment. (500 MHz, DMSO-d₆).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: (100 MHz, DMSO-d₆).
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Insufficient catalyst; Product loss during workup. | - Extend reflux time and monitor by TLC. - Ensure the correct catalytic amount of piperidine is used. - Ensure the reaction mixture is thoroughly cooled before filtration to minimize product solubility in the mother liquor. |
| Impure Product (low M.P.) | Unreacted starting materials; Side products. | - Recrystallization: This is the most effective purification method. An ethanol/water mixture is highly effective, capable of achieving purity levels >95%.[1] Dissolve the crude product in hot ethanol and add water dropwise until turbidity persists, then allow to cool slowly. - Washing: Ensure the filtered product is washed thoroughly with cold ethanol to remove residual aldehydes or malononitrile.[1] |
| Reaction Fails to Start | Poor quality reagents; Inactive catalyst. | - Use fresh or purified 3,4-dimethoxybenzaldehyde. - Use a fresh bottle of piperidine. |
Conclusion
The Knoevenagel condensation provides a reliable and efficient pathway for the synthesis of this compound. By understanding the reaction mechanism, adhering to a well-defined protocol, and employing proper safety measures, researchers can consistently produce this valuable intermediate in high yield and purity. The characterization data provided serves as a benchmark for validating the final product, ensuring its suitability for subsequent applications in drug discovery and materials science.
References
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. J&K Scientific. Retrieved from [Link]
-
Appaturi, J. N., et al. (2021, March 15). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(10), 3366-3389. Retrieved from [Link]
-
Kumar, A., & Sharma, S. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Retrieved from [Link]
-
Singh, G., et al. (2020). recent developments in knoevenagel condensation reaction: a review. International Journal of Creative Research Thoughts, 8(8). Retrieved from [Link]
-
Gheorghe, A., et al. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Retrieved from [Link]
-
Appaturi, J. N., et al. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy benzylidenemalononitrile. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Malononitrile, 99%. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). MALONONITRILE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]
-
PubMed. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. Retrieved from [Link]
-
Lee, B., et al. (2021). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. NIH National Library of Medicine. Retrieved from [Link]
Sources
- 1. This compound | 2972-80-7 | Benchchem [benchchem.com]
- 2. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. echemi.com [echemi.com]
- 11. lobachemie.com [lobachemie.com]
- 12. sds.chemtel.net [sds.chemtel.net]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Characterization of (3,4-Dimethoxybenzylidene)malononitrile
Foreword: Unveiling the Molecular Signature
(3,4-Dimethoxybenzylidene)malononitrile, a derivative of the Knoevenagel condensation, represents a significant scaffold in contemporary chemical research. Its utility as a versatile intermediate in the synthesis of heterocyclic compounds with potential therapeutic applications, including anticancer agents, necessitates a profound understanding of its structural and electronic properties.[1] This guide provides a comprehensive spectral characterization of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap for its identification and analysis. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying scientific rationale for the observed spectral features.
Foundational Chemistry: Synthesis and Structure
The principal synthetic route to this compound is the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[1] This reaction involves the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde with malononitrile. The choice of catalyst and reaction conditions can be tailored to optimize yield and purity, with methods ranging from traditional base catalysis with piperidine in ethanol to more modern, greener approaches.[1]
The resulting molecular architecture, with its conjugated system of aromatic and vinylic moieties flanked by electron-withdrawing nitrile groups, gives rise to its unique spectroscopic and physicochemical properties.
Diagram 1: Synthesis of this compound
Caption: Knoevenagel condensation of 3,4-dimethoxybenzaldehyde and malononitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The choice of a deuterated solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds.
Key Spectral Features:
-
Vinylic Proton: A characteristic singlet is observed for the vinylic proton, a direct consequence of the Knoevenagel condensation. Its downfield chemical shift is attributed to the deshielding effect of the adjacent electron-withdrawing nitrile groups and the aromatic ring.
-
Aromatic Protons: The protons on the dimethoxy-substituted benzene ring exhibit distinct signals, with their multiplicity and coupling constants providing information about their relative positions.
-
Methoxy Protons: Two sharp singlets are typically observed for the non-equivalent methoxy (–OCH₃) groups, confirming their presence and distinct chemical environments.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinylic-H | ~8.33 | Singlet | N/A |
| Aromatic-H (H-2') | ~7.62 | Doublet | ~1.5 |
| Aromatic-H (H-6') | ~7.59 | Doublet of Doublets | ~8.5, ~1.5 |
| Aromatic-H (H-5') | ~7.20 | Doublet | ~8.5 |
| Methoxy-H (C3-OCH₃) | ~3.87 | Singlet | N/A |
| Methoxy-H (C4-OCH₃) | ~3.78 | Singlet | N/A |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments and information about their hybridization and electronic environment.
Key Spectral Features:
-
Nitrile Carbons: The two nitrile (–C≡N) carbons appear in a characteristic region of the spectrum.
-
Aromatic and Vinylic Carbons: The carbons of the benzene ring and the vinylic group resonate in the downfield region, with their specific chemical shifts influenced by the substituents.
-
Methoxy Carbons: The carbons of the two methoxy groups are observed in the upfield region of the spectrum.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Aromatic C-O) | ~161.3, ~155.1, ~149.4 |
| Aromatic C-H | ~128.0, ~112.7, ~112.5 |
| Aromatic C (quaternary) | ~124.8 |
| Nitrile (C≡N) | ~115.5, ~114.8 |
| Vinylic C | ~77.3 |
| Methoxy (OCH₃) | ~56.7, ~56.1 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For solid samples like this compound, the KBr pellet method is a common and effective sample preparation technique.
Key Vibrational Bands:
The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3030 | Aromatic C-H stretch | Medium |
| ~2223 | C≡N (nitrile) stretch | Strong, Sharp |
| ~1605 | C=C (alkene) stretch | Medium |
| ~1583 | C=C (aromatic) stretch | Medium |
| ~1186 | C-O-C (ether) stretch | Strong |
The most prominent and diagnostic peak is the strong, sharp absorption band around 2223 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The presence of this band is a clear indicator of the malononitrile moiety.
Diagram 2: FT-IR Analysis Workflow
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, encompassing the aromatic ring, the vinylic double bond, and the nitrile groups, leads to characteristic absorptions in the UV-Vis region. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the maximum absorption wavelength (λₘₐₓ).[1] The absorption spectrum is a result of π → π* electronic transitions within the conjugated system.
While experimental λₘₐₓ values can vary with the solvent, the presence of strong absorption in the UV-A or near-UV region is expected for this chromophore. A detailed study in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy provides in-depth experimental and theoretical spectroscopic investigations of this compound.[2][3]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λₘₐₓ.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.
-
Sample Analysis: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λₘₐₓ).
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 214.22 g/mol .[1][4][5] Therefore, the mass spectrum is expected to show a prominent molecular ion peak at an m/z value of 214.
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the cleavage of the ether linkages and other characteristic bond scissions, providing further structural confirmation. Common fragmentation pathways for similar structures can offer insights into the expected fragment ions.
Diagram 3: Logical Flow of Spectral Characterization
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Conclusion: A Synergistic Approach to Molecular Identification
The comprehensive spectral characterization of this compound relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of the molecule, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy probes its electronic nature, and mass spectrometry verifies its molecular weight. Together, these methods provide an unambiguous and detailed molecular signature, which is crucial for quality control, reaction monitoring, and further research and development in the fields of medicinal chemistry and materials science. This guide serves as a foundational reference for scientists working with this important chemical entity, enabling them to confidently identify and characterize it in their research endeavors.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of (3,4-Dimethoxybenzylidene)malononitrile
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of (3,4-Dimethoxybenzylidene)malononitrile, a key intermediate in the synthesis of various heterocyclic compounds and materials with interesting optical properties.[1] We will delve into the principles and practical application of both ¹H and ¹³C NMR spectroscopy for the structural elucidation of this molecule. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of NMR spectral interpretation.
Introduction: The Significance of this compound
This compound is a versatile organic compound frequently synthesized via the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde and malononitrile.[1][2] Its importance stems from its role as a precursor in the synthesis of various bioactive molecules and functional materials.[1] The precise characterization of its molecular structure is paramount to ensuring the integrity of subsequent synthetic steps and the properties of the final products. NMR spectroscopy stands as the cornerstone technique for this purpose, offering unambiguous verification of the compound's structural framework.[1]
This guide will provide a detailed walkthrough of the ¹H and ¹³C NMR spectral analysis of this compound. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, grounded in the electronic environment of each nucleus.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To ensure the acquisition of high-quality, interpretable NMR spectra, a standardized experimental protocol is essential. The following outlines a field-proven methodology for the preparation and analysis of this compound.
2.1. Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective choice for this compound, as it provides excellent solubility and its residual proton signal does not typically interfere with the analyte's signals.[1] Deuterated chloroform (CDCl₃) is another viable option.
-
Concentration: A sample concentration of 5-10 mg of this compound dissolved in 0.5-0.7 mL of the chosen deuterated solvent is generally sufficient for obtaining a high signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: While modern spectrometers can reference spectra to the residual solvent peak, the use of an internal standard like tetramethylsilane (TMS) can provide a precise reference point (δ = 0.00 ppm).[3]
2.2. NMR Spectrometer Parameters
High-resolution spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer. Key parameters to be optimized include:
-
¹H NMR:
-
Number of Scans (NS): 16 to 64 scans are usually adequate.
-
Relaxation Delay (D1): A delay of 1-2 seconds ensures full relaxation of the protons between pulses.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds provides good resolution.
-
-
¹³C NMR:
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Proton Decoupling: Broad-band proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each unique carbon.
-
¹H NMR Spectral Analysis: A Detailed Interpretation
The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons and their neighboring environments.
3.1. Chemical Shift Assignments
The following table summarizes the expected chemical shifts, multiplicities, and assignments for the protons in this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-vinylidene | ~8.33-8.37 | Singlet (s) | 1H |
| H-2' | ~7.62 | Doublet (d) | 1H |
| H-6' | ~7.59 | Doublet of doublets (dd) | 1H |
| H-5' | ~7.20 | Doublet (d) | 1H |
| -OCH₃ (C4') | ~3.87-3.89 | Singlet (s) | 3H |
| -OCH₃ (C3') | ~3.78-3.80 | Singlet (s) | 3H |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.[1]
3.2. Rationale Behind the Assignments
-
Vinylidene Proton (H-vinylidene): This proton is highly deshielded and appears as a singlet in the downfield region of the spectrum (around 8.33-8.37 ppm).[1] Its significant downfield shift is attributed to the anisotropic effect of the adjacent benzene ring and the electron-withdrawing nature of the two cyano groups. The absence of adjacent protons results in a singlet multiplicity.
-
Aromatic Protons (H-2', H-5', H-6'): The protons on the benzene ring appear in the aromatic region (typically 6.5-8.0 ppm).[4]
-
H-5': This proton is a doublet at approximately 7.20 ppm with a coupling constant (J) of around 8.5 Hz, resulting from coupling with the adjacent H-6'.[1]
-
H-2': This proton appears as a doublet at around 7.62 ppm with a small coupling constant (J ≈ 1.5 Hz) due to meta-coupling with H-6'.[1]
-
H-6': This proton is observed as a doublet of doublets around 7.59 ppm, arising from ortho-coupling with H-5' (J ≈ 8.5 Hz) and meta-coupling with H-2' (J ≈ 1.5 Hz).[1]
-
-
Methoxy Protons (-OCH₃): The two methoxy groups give rise to two distinct sharp singlets.[1] This is because they are in different chemical environments. The methoxy group at the C4' position is para to the electron-donating methoxy group at C3' and the electron-withdrawing benzylidene group, while the methoxy group at C3' is ortho to the benzylidene group. These differing electronic environments lead to slightly different chemical shifts, typically around 3.87-3.89 ppm and 3.78-3.80 ppm.[1][5] The integration of each singlet corresponds to three protons.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.
4.1. Chemical Shift Assignments
The following table presents the expected chemical shifts for the carbon atoms in this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=C (vinylidene) | ~159-160 |
| C-4' | ~154-155 |
| C-3' | ~150-151 |
| C-1' | ~125-126 |
| C-6' | ~124-125 |
| C-2' | ~114-115 |
| C-5' | ~112-113 |
| C≡N | ~114.8, ~115.5 |
| C(CN)₂ | ~82-83 |
| -OCH₃ | ~56 |
Note: These are approximate chemical shifts and can be influenced by experimental conditions.[1][6]
4.2. Rationale Behind the Assignments
-
Vinylidene Carbons: The carbon atom of the C=C double bond attached to the benzene ring (C-vinylidene) is significantly deshielded and appears downfield around 159-160 ppm. The other vinylidene carbon, bonded to the two cyano groups, is found further upfield around 82-83 ppm.[6]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents.
-
C-3' and C-4': The carbons bearing the electron-donating methoxy groups are deshielded and resonate at approximately 150-151 ppm and 154-155 ppm, respectively.
-
C-1', C-2', C-5', C-6': The remaining aromatic carbons appear in the expected range for substituted benzene rings.
-
-
Nitrile Carbons (C≡N): The two nitrile carbons are found in a characteristic region of the spectrum, around 114.8 and 115.5 ppm.[1][7]
-
Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups typically appear as a single, intense peak around 56 ppm, although they can sometimes be resolved into two closely spaced signals.[5][8]
Visualization of Molecular Structure and NMR Correlations
To better illustrate the relationships between the different nuclei, the following diagrams are provided.
Figure 1: Molecular structure of this compound with atom numbering.
Figure 2: Correlation of ¹H and ¹³C NMR signals for key functional groups.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By carefully analyzing the chemical shifts, multiplicities, and integration values, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This detailed understanding of the molecule's NMR fingerprint is essential for quality control, reaction monitoring, and the rational design of new materials and pharmaceutical agents based on this versatile chemical scaffold.
References
- 1. This compound | 2972-80-7 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. minio.scielo.br [minio.scielo.br]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of Benzylidene Malononitrile Derivatives in Cancer Cells
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylidene malononitrile (BMN) derivatives represent a versatile class of synthetic compounds that have garnered significant attention in oncology research. Characterized by a core scaffold amenable to diverse chemical modifications, these molecules exhibit potent anti-cancer activity through a variety of mechanisms. This technical guide provides a comprehensive exploration of the core mechanisms of action employed by BMN derivatives to induce cytotoxicity and inhibit proliferation in cancer cells. We will delve into their role as kinase inhibitors, inducers of apoptosis, and modulators of the cell cycle and oxidative stress pathways. This document synthesizes findings from preclinical studies, presents quantitative data, details key experimental protocols for validation, and visualizes complex biological pathways to offer a holistic understanding for researchers and drug development professionals.
Introduction to Benzylidene Malononitrile Derivatives
Benzylidene malononitrile derivatives are organic compounds synthesized typically via Knoevenagel condensation, a reaction between an aromatic aldehyde and a compound with an active methylene group, such as malononitrile.[1][2][3] This synthetic accessibility allows for the creation of large libraries of analogues with varied substitution patterns on the phenyl ring, which significantly influences their biological activity.[4] Historically, some of these compounds, known as tyrphostins, were among the first rationally designed inhibitors of protein tyrosine kinases.[5][6] Their therapeutic potential extends across various cancer types, with preclinical studies demonstrating efficacy against breast, colon, and prostate cancer cell lines, among others.[4][7][8][9] The anti-neoplastic effects of BMN derivatives are not attributed to a single mode of action but rather to their ability to interact with multiple, often interconnected, cellular pathways crucial for cancer cell survival and proliferation.
Core Molecular Mechanisms of Action
The anti-cancer efficacy of benzylidene malononitrile derivatives stems from their ability to interfere with several fundamental cellular processes that are commonly dysregulated in cancer. The primary mechanisms are detailed below.
Inhibition of Protein Tyrosine Kinases
A predominant mechanism of action for many BMN derivatives is the inhibition of protein tyrosine kinases (PTKs), enzymes that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and survival.[10] Overactivity of PTKs is a hallmark of many cancers.
Epidermal Growth Factor Receptor (EGFR) and HER2: Several BMN derivatives have been identified as potent inhibitors of the Epidermal Growth factor Receptor (EGFR/HER1) and its family member, HER2/ErbB2.[4][6] These receptors, when activated by ligand binding, dimerize and autophosphorylate their tyrosine residues, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways that drive cell proliferation and survival. BMN derivatives can function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation events necessary for signal transduction.[10][11] This blockade of critical growth factor signaling leads to the suppression of cancer cell growth.[12]
In Silico Validation: Molecular docking studies have been instrumental in elucidating the binding modes of BMN derivatives within the ATP-binding pockets of EGFR and HER2, providing a structural basis for their inhibitory activity.[4][13]
Caption: Inhibition of the EGFR signaling cascade by Benzylidene Malononitrile (BMN) derivatives.
Other Kinase Targets: Beyond the EGFR family, various BMN derivatives have shown inhibitory activity against other oncogenic kinases, including:
-
Src Kinase: A non-receptor tyrosine kinase involved in cell motility and invasion.[6]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of cell cycle progression.[14]
-
Phosphoinositide 3-kinase (PI3K): A central node in the PI3K/AKT/mTOR survival pathway.[8]
This multi-targeted kinase inhibition profile contributes to the broad anti-proliferative effects observed with this class of compounds.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial anti-cancer mechanism. BMN derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines.[7] This is often achieved through the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of the intrinsic apoptotic pathway.
The mechanism involves an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, leading to an elevated Bax/Bcl-2 ratio.[5] This shift disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, culminating in the activation of executioner caspases (e.g., caspase-3) that dismantle the cell.[7][15]
Caption: BMN derivatives induce apoptosis via the intrinsic mitochondrial pathway.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. BMN derivatives can halt this process by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through the division cycle and replicating.[14] Flow cytometry analysis has frequently demonstrated that treatment with BMN derivatives leads to an accumulation of cells in the G2/M phase of the cell cycle.[5][14] Some derivatives have also been shown to cause arrest at the S phase or induce a sub-G1 peak, which is indicative of apoptotic cells.[7][8] This arrest is often linked to the inhibition of key cell cycle regulators like CDKs.[14]
Quantitative Data Summary
The potency of BMN derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values. The tables below summarize representative data from the literature.
Table 1: In Vitro Cytotoxicity of Selected BMN Derivatives
| Compound | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 11e * | HCT-116 (Colon) | MTT | 1.14 | [15] |
| MCF-7 (Breast) | MTT | 1.54 | [15] | |
| Compound 1b | HCT116 (Colon) | N/A | 13.42 | [9] |
| Compound 5 | PC-3 (Prostate) | MTT | 3.56 | [8] |
| Compound 4c | MDA-MB-231 (Breast) | MTT | 8.5 | [8] |
| Compound 3 | HCT-116 (Colon) | MTT | N/A (Potent) | [7] |
| Compound 11 | MCF-7 (Breast) | MTT | 14.55 | [7] |
*A pyrimidine-5-carbonitrile derivative bearing a benzylidene moiety.
Table 2: Kinase Inhibitory Activity of Selected BMN Derivatives
| Compound | Target Kinase | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 11e * | VEGFR-2 | Kinase Assay | 0.61 | [15] |
| Compound 12b * | VEGFR-2 | Kinase Assay | 0.53 | [15] |
| Compound 5 | EGFR | Kinase Assay | 0.1812 | [8] |
| PI3Kβ | Kinase Assay | 0.2612 | [8] | |
| Compound 3 | EGFR | Kinase Assay | 0.93 | [7] |
| Compound 11 | EGFR | Kinase Assay | 0.81 | [7] |
*A pyrimidine-5-carbonitrile derivative bearing a benzylidene moiety.
Experimental Validation: Protocols and Workflows
The validation of the mechanisms described above relies on a suite of well-established cell and molecular biology techniques. The choice of experiment is dictated by the specific mechanistic question being addressed.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: This assay is foundational for determining the dose-dependent cytotoxic or cytostatic effect of a compound on cancer cells. It measures the metabolic activity of viable cells, which is proportional to the cell number.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BMN derivative (e.g., from 0.01 µM to 100 µM) for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol: Cell Cycle Analysis by Flow Cytometry
Causality: This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound-induced arrest will cause a significant accumulation of cells in a specific phase compared to an untreated control population.
Methodology:
-
Treatment: Culture cells in 6-well plates and treat with the BMN derivative at its IC₅₀ concentration (and a control) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Conclusion and Future Perspectives
Benzylidene malononitrile derivatives have unequivocally demonstrated their promise as anti-cancer agents through their multifaceted mechanisms of action. Their ability to inhibit key oncogenic kinases, trigger programmed cell death, and halt the cell cycle provides multiple avenues for therapeutic intervention. The structure-activity relationships established in numerous studies highlight the tunability of this chemical scaffold, allowing for optimization of potency and selectivity.[5]
Future research should focus on several key areas. Firstly, comprehensive in vivo studies are required to validate the preclinical efficacy and assess the pharmacokinetic and toxicological profiles of lead compounds.[9][16] Secondly, the identification of predictive biomarkers could help stratify patient populations most likely to respond to BMN-based therapies. Finally, exploring synergistic combinations with existing chemotherapeutics or targeted agents may enhance therapeutic outcomes and overcome potential resistance mechanisms. The continued investigation of this versatile class of molecules holds significant potential for the development of novel and effective cancer treatments.
References
-
Uddin, K. M., Sakib, M., Siraji, S., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]
-
Uddin, K. M., Sakib, M., Siraji, S., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health. [Link]
-
Turpaev, K., Ermolenko, M., Cresteil, T., et al. (2011). Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study. Biochemical Pharmacology. [Link]
- Gazit, A., et al. (1989). Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells.
-
Various Authors. (N/A). Benzylidene-malononitrile(tyrophstin) derivative as protein kinase inhibitor. ResearchGate. [Link]
- Gazit, A., et al. (1995). Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells.
- Gazit, A., et al. (1989). Benzylidene and cinnamylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells.
-
Abdel-Wahab, B. F., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Nanjan, S., et al. (2022). Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. Journal of Biomolecular Structure and Dynamics. [Link]
-
Uddin, K. M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]
-
Güller, P., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. ResearchGate. [Link]
-
Güller, P., et al. (2020). Benzylidenemalononitrile derivatives. ResearchGate. [Link]
-
Güller, P., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. National Institutes of Health. [Link]
-
Abdel-Aziz, M., et al. (2024). Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Ji, X., et al. (2014). Design, synthesis and in vitro and in vivo antitumour activity of 3-benzylideneindolin-2-one derivatives, a novel class of small-molecule inhibitors of the MDM2-p53 interaction. European Journal of Medicinal Chemistry. [Link]
-
Uddin, K. M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ResearchGate. [Link]
-
Diaba, F., et al. (2021). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry – A European Journal. [Link]
-
Muthusamy, S., et al. (2022). Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. Molecules. [Link]
-
Ghorab, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of the Iranian Chemical Society. [Link]
-
Murthi, K. K., et al. (2006). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. The AAPS Journal. [Link]
-
Diaba, F., et al. (2021). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry – A European Journal. [Link]
-
da Silva, A. C., et al. (2020). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Journal of the Brazilian Chemical Society. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro and in vivo antitumour activity of 3-benzylideneindolin-2-one derivatives, a novel class of small-molecule inhibitors of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0322738A2 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. EP0322738B1 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Substituted Benzylidene Malononitriles: A Technical Guide for Drug Discovery
Introduction
Substituted benzylidene malononitriles, a class of organic compounds characterized by a benzylidene group attached to a malononitrile moiety, have emerged as a versatile scaffold in medicinal chemistry. These compounds, often synthesized through the Knoevenagel condensation, exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the diverse biological activities of substituted benzylidene malononitriles, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols utilized for their evaluation, offering valuable insights for researchers, scientists, and drug development professionals.
I. Synthetic Strategies: The Knoevenagel Condensation
The cornerstone of benzylidene malononitrile synthesis is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group of an aldehyde (substituted benzaldehyde).[1][2][4] This reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[1][2] Modern synthetic approaches often employ microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times, aligning with the principles of green chemistry.[1][2]
Representative Synthetic Protocol: Microwave-Assisted Knoevenagel Condensation
This protocol describes a general method for the synthesis of substituted benzylidene malononitriles.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (10 mg)
-
Porcelain dish
-
Microwave oven
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Developing solvent: n-hexane/ethyl acetate (3:1)
-
Ethyl acetate
-
n-hexane
Procedure:
-
In a porcelain dish, combine the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (10 mg).
-
Place the dish in a microwave oven and irradiate at 320 W for 20–50 seconds.
-
Monitor the reaction progress using TLC with an n-hexane/ethyl acetate (3:1) developing solvent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the crude solid product from a mixture of ethyl acetate and n-hexane to obtain the pure substituted benzylidene malononitrile.
-
Characterize the final product using techniques such as Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.[1][2]
II. Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research has focused on the anticancer potential of substituted benzylidene malononitriles. Their primary mechanism of action in this context is the inhibition of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cell proliferation, differentiation, and survival.[5][6][7]
A. Inhibition of Epidermal Growth Factor Receptor (EGFR) and HER2
Many benzylidene malononitrile derivatives, often referred to as "tyrphostins," are potent inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] Overexpression or mutation of these receptors is a hallmark of various cancers, including breast, lung, and colon cancer. By blocking the ATP-binding site of these kinases, benzylidene malononitriles prevent their autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately leading to the inhibition of cancer cell growth and proliferation.[1][7]
B. Structure-Activity Relationship (SAR) in Anticancer Activity
The substitution pattern on the benzylidene ring profoundly influences the anticancer activity of these compounds.[1][2]
-
Electron-withdrawing groups: Substituents like nitro (NO2), cyano (CN), and halogens tend to enhance the anticancer activity.[5]
-
Electron-donating groups: Conversely, electron-donating groups such as hydroxyl (OH) and methoxy (MeO) in the ortho or para positions can decrease activity.[5]
-
Positional Isomerism: The position of the substituent on the aromatic ring is also critical. Generally, 2-substituted derivatives exhibit the highest activity, followed by 3-substituted, while 4-substitution often leads to a significant reduction or loss of activity.[1][2]
C. Induction of Oxidative Stress and Apoptosis
Beyond kinase inhibition, some benzylidene malononitriles can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating stress-related signaling pathways.[5] This can involve the activation of the Keap1/Nrf2 pathway, which upregulates the expression of antioxidant and detoxification enzymes.[5]
Caption: Signaling pathways modulated by benzylidene malononitriles in cancer cells.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., breast cancer cell line MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Substituted benzylidene malononitrile compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
III. Antimicrobial Activity: A Broad Spectrum of Action
Substituted benzylidene malononitriles have also demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[1][3][9]
A. Antibacterial and Antifungal Effects
These compounds have been shown to be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[9][10] The presence of an α,β-unsaturated carbonyl moiety in some derivatives is thought to contribute to their antibacterial properties.[9]
B. Structure-Activity Relationship in Antimicrobial Activity
Similar to their anticancer effects, the antimicrobial activity of benzylidene malononitriles is influenced by the nature and position of substituents on the aromatic ring. Specific substitutions can enhance the potency against particular microbial strains.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Substituted benzylidene malononitrile compounds (dissolved in DMSO)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL.
-
Include a positive control (inoculum with a known antimicrobial agent) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
IV. Enzyme Inhibition: A Diverse Range of Targets
The biological activity of substituted benzylidene malononitriles extends to the inhibition of various enzymes implicated in different diseases.
A. Carbonic Anhydrase and Acetylcholinesterase Inhibition
Certain derivatives have been identified as inhibitors of human carbonic anhydrase isozymes (hCA-I and hCA-II) and acetylcholinesterase (AChE).[12] Carbonic anhydrase inhibitors are used in the treatment of glaucoma and other conditions, while AChE inhibitors are employed in managing Alzheimer's disease.
B. Pentose Phosphate Pathway (PPP) Enzyme Inhibition
Recent studies have shown that malononitrile derivatives can inhibit key enzymes in the pentose phosphate pathway (PPP), such as Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[13] The PPP is crucial for cancer cell biosynthesis and redox homeostasis, making its inhibition a potential anticancer strategy.[13]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Buffer solution optimal for enzyme activity
-
Substituted benzylidene malononitrile compounds (dissolved in DMSO)
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[12][13]
V. In Silico Approaches in Drug Development
Computational methods play a vital role in the study of substituted benzylidene malononitriles, aiding in the prediction of their biological activities and the elucidation of their mechanisms of action.
-
Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand (the benzylidene malononitrile derivative) to the active site of a target protein (e.g., a kinase or an enzyme).[1][5][12]
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted in silico to assess the drug-likeness of the compounds early in the development process.[1]
Caption: In silico workflow for the evaluation of benzylidene malononitriles.
VI. Summary of Biological Activities and Structure-Activity Relationships
| Biological Activity | Key Molecular Targets/Mechanisms | General Structure-Activity Relationship (SAR) |
| Anticancer | Inhibition of protein tyrosine kinases (EGFR, HER2); Induction of oxidative stress and apoptosis.[1][2][5][7] | Electron-withdrawing groups enhance activity; Electron-donating groups decrease activity; 2-substitution is generally optimal.[1][2][5] |
| Antimicrobial | Disruption of microbial cell processes.[9] | The presence of an α,β-unsaturated carbonyl moiety can be beneficial; specific substitutions influence the spectrum of activity.[9] |
| Enzyme Inhibition | Inhibition of carbonic anhydrase, acetylcholinesterase, and pentose phosphate pathway enzymes.[12][13] | Dependent on the specific enzyme target and the nature of the active site. |
VII. Conclusion and Future Perspectives
Substituted benzylidene malononitriles represent a privileged chemical scaffold with a remarkable range of biological activities. Their synthetic accessibility, coupled with the tunability of their biological effects through targeted substitutions, makes them highly attractive for drug discovery and development. Future research should focus on optimizing the potency and selectivity of these compounds for specific targets, as well as conducting comprehensive preclinical and clinical studies to translate their therapeutic potential into novel treatments for cancer, infectious diseases, and other debilitating conditions. The integration of in silico methods with traditional experimental approaches will continue to be instrumental in accelerating the discovery of new and effective benzylidene malononitrile-based drugs.
References
-
Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). ACS Omega. [Link]
-
Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study. (2011). Biochemical Pharmacology. [Link]
-
Benzylidene-malononitrile(tyrophstin) derivative as protein kinase... (n.d.). ResearchGate. [Link]
-
Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). ACS Omega. [Link]
- Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells. (1989).
- Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells. (1994).
-
A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (2017). Journal of the Brazilian Chemical Society. [Link]
-
Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives. (2020). ResearchGate. [Link]
-
Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (2024). ChemCatChem. [Link]
-
Benzylidenemalononitrile derivatives. (n.d.). ResearchGate. [Link]
-
Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. (2016). Journal of Chemical Sciences. [Link]
-
Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. (2021). Rasayan Journal of Chemistry. [Link]
-
Malononitrile: A Versatile Active Methylene Group. (2015). SciSpace. [Link]
-
Malononitrile, benzylidene-. (n.d.). PubChem. [Link]
-
Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. (2023). Scientific Reports. [Link]
-
Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs. (2009). Cancer Letters. [Link]
-
Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (2024). Wiley Online Library. [Link]
-
In vitro inhibition potency of malononitrile derivatives on the activity of two pentose phosphate pathway enzymes: accompanied by molecular docking evaluation. (2024). PubMed. [Link]
-
Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. (2022). MDPI. [Link]
-
Synthesis and antimicrobial evaluation of some novel malononitrile derivatives from N-phenylp. (2016). Der Pharma Chemica. [Link]
-
IN SILICO STUDIES AND CYTOTOXICITY ASSAY OF BENZYLIDENE BENZO HYDRAZIDE DERIVATIVES ON CANCER STEM CELL. (2022). International Journal of Applied Pharmaceutics. [Link]
-
(PDF) Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. (2020). ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of Mandelonitrile Derivatives. (2022). ResearchGate. [Link]
-
Biological activities of benzimidazole derivatives: A review. (2014). International Science Community Association. [Link]
Sources
- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP0322738A2 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]
- 8. IN SILICO STUDIES AND CYTOTOXICITY ASSAY OF BENZYLIDENE BENZO HYDRAZIDE DERIVATIVES ON CANCER STEM CELL | International Journal of Applied Pharmaceutics [journals.innovareacademics.in]
- 9. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro inhibition potency of malononitrile derivatives on the activity of two pentose phosphate pathway enzymes: accompanied by molecular docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Malononitrile Derivatives in Organic Synthesis: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Malononitrile, a seemingly simple dinitrile, stands as a cornerstone in the edifice of modern organic synthesis. Its remarkable utility stems from a highly activated methylene group, flanked by two potent electron-withdrawing nitrile functionalities.[1][2] This structural feature imbues the central carbon with significant C-H acidity, making it a powerful and versatile C2 synthon for constructing a vast array of carbocyclic and heterocyclic scaffolds.[3] For professionals in drug development and materials science, mastering the reactivity of malononitrile is not merely an academic exercise; it is a gateway to molecular complexity and innovation. This guide synthesizes field-proven insights into the core reactions, mechanisms, and strategic applications of malononitrile and its derivatives, providing a robust framework for its practical application in the laboratory.
The Fountainhead of Reactivity: The Active Methylene Group
The exceptional reactivity of malononitrile, which sets it apart from other active methylene compounds like malonic esters, is a direct consequence of the dual nitrile groups.[4][5][6] These groups stabilize the resulting carbanion through potent inductive effects and resonance delocalization, making the methylene protons readily abstractable even by mild bases. This easily formed, soft nucleophile is the protagonist in the majority of malononitrile's reactions, initiating transformations that are foundational to synthetic chemistry.[1]
The Knoevenagel Condensation: A Gateway to Functionalized Alkenes
The Knoevenagel condensation is arguably the most fundamental reaction involving malononitrile.[2][7] It represents a reliable method for carbon-carbon double bond formation between malononitrile and a carbonyl compound, such as an aldehyde or ketone.[8][9]
Causality Behind the Reaction: The reaction proceeds via a base-catalyzed mechanism. The base (e.g., piperidine, triethylamine, or even milder bases in some protocols) deprotonates the malononitrile to form the stabilized carbanion.[9] This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting tetrahedral intermediate rapidly undergoes dehydration, often spontaneously or with gentle heating, driven by the formation of a highly conjugated system. The product, an arylidenemalononitrile or alkylidenemalononitrile, is itself a versatile intermediate for subsequent reactions.[10] The use of green catalysts and solvents, such as water or deep eutectic solvents, has made this reaction highly attractive from an environmental perspective.[8][11]
Diagram: Mechanism of the Knoevenagel Condensation
Sources
- 1. scribd.com [scribd.com]
- 2. Malononitrile: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines | Bentham Science [eurekaselect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Arylidenemalononitriles as Versatile Synthons in Heterocyclic Synthesis | Bentham Science [eurekaselect.com]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
(3,4-Dimethoxybenzylidene)malononitrile: A Versatile Precursor for the Synthesis of Medicinally Relevant Heterocyclic Scaffolds
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract
(3,4-Dimethoxybenzylidene)malononitrile, a derivative of veratraldehyde, is a highly functionalized and reactive building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-donating dimethoxy groups on the phenyl ring and the strongly electron-withdrawing geminal cyano groups, render it an exceptional Michael acceptor and a cornerstone for constructing a diverse array of heterocyclic compounds. This technical guide provides an in-depth exploration of this compound as a precursor, focusing on the mechanistic rationale behind its reactivity and providing field-proven protocols for the synthesis of high-value heterocyclic systems such as substituted pyrans and pyridines. The discussion is tailored for researchers and drug development professionals, emphasizing the strategic application of this precursor in creating molecular architectures with significant therapeutic potential.
The Precursor: Synthesis and Reactive Profile of this compound
This compound, also known as 2-(3,4-dimethoxybenzylidene)propanedinitrile, is a stable, crystalline solid that serves as a pivotal intermediate in synthetic chemistry. Its significance lies in the conjugated system where the electron-rich aromatic ring pushes electron density towards the electron-deficient dicyanomethylene group. This polarization activates the β-carbon of the α,β-unsaturated system, making it highly susceptible to nucleophilic attack, which is the primary mode of its reactivity in heterocycle formation.
Synthesis via Knoevenagel Condensation
The most direct and widely employed method for synthesizing this compound is the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) with malononitrile.[1][2] This reaction is typically catalyzed by a weak base, such as piperidine, which facilitates the deprotonation of the highly acidic methylene protons of malononitrile.[3]
The mechanism begins with the deprotonation of malononitrile to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of veratraldehyde. The resulting intermediate undergoes dehydration to yield the final conjugated product.[3]
Caption: Knoevenagel condensation mechanism for the synthesis of this compound.
Comparative Synthesis Protocols
While the piperidine-catalyzed method is classic, several modern protocols have been developed to improve efficiency, reduce reaction times, and adhere to green chemistry principles.[4][5]
| Method | Catalyst | Solvent | Conditions | Typical Yield | Reference |
| Classic | Piperidine | Ethanol | Reflux, 30-60 min | 59-78% | [1][6] |
| Green | Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp, 20 min | ~98% | [4][5] |
| Heterogeneous | Fe₃O₄ Nanoparticles | Ethanol | Reflux, 30 min | High | [1] |
| Solvent-Free | Gallium Chloride | Grinding | Room Temp, few min | Excellent | [7] |
Detailed Experimental Protocol: Classic Synthesis
This protocol describes a reliable and scalable laboratory procedure for the synthesis of this compound.
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde, 1.0 eq)
-
Malononitrile (1.05 eq)
-
Ethanol (Reagent Grade)
-
Piperidine (Catalytic amount, ~0.05 eq)
-
Diethyl Ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3,4-dimethoxybenzaldehyde (e.g., 18.95 g) and malononitrile (e.g., 7.52 g) in ethanol (100 mL).[6]
-
Warm the suspension with stirring until a clear orange solution is formed.
-
Remove the heat source and carefully add piperidine (e.g., 0.5 mL) down the condenser. An exothermic reaction may be observed.[6]
-
Once the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 35-45 minutes. A copious bright yellow solid will precipitate.[6]
-
After the reflux period, cool the reaction mixture in an ice-water bath for 15-20 minutes to maximize precipitation.
-
Collect the yellow solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake sequentially with cold ethanol to remove unreacted starting materials and then with diethyl ether to facilitate drying.[1][6]
-
Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected product is a bright yellow crystalline solid with a melting point of approximately 137°C.[6]
Synthesis of 4H-Pyran Derivatives: A Multi-Component Approach
The activated double bond in this compound makes it an ideal substrate for the synthesis of 2-amino-4H-pyran scaffolds. These structures are prevalent in a wide range of biologically active compounds.[8] The most efficient route is a one-pot, three-component reaction between an aldehyde (veratraldehyde), malononitrile, and a 1,3-dicarbonyl compound, such as ethyl acetoacetate or dimedone.[8][9]
Reaction Mechanism
This transformation is a domino reaction sequence. The causality behind its success is that the initial Knoevenagel condensation to form the benzylidenemalononitrile intermediate is often the rate-determining step. Once formed in situ, it is rapidly consumed by the enolate of the 1,3-dicarbonyl compound in a Michael addition. The resulting adduct then undergoes an intramolecular cyclization followed by tautomerization to yield the stable 4H-pyran ring system.
Caption: Workflow for the one-pot synthesis of 4H-pyran derivatives.
Detailed Experimental Protocol: Synthesis of a 2-Amino-4H-pyran
This protocol outlines the synthesis of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate.
Materials:
-
3,4-Dimethoxybenzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ethanol
-
Piperidine (Catalytic amount)
Procedure:
-
To a solution of 3,4-dimethoxybenzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add ethyl acetoacetate (1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours or until a precipitate is formed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-4H-pyran derivative as a crystalline solid.
Synthesis of Substituted Pyridine Derivatives
This compound is also a key precursor for constructing highly substituted pyridine rings, particularly nicotinonitrile (3-cyanopyridine) derivatives.[10][11] These scaffolds are central to numerous pharmaceuticals.[12][13] A common strategy involves reacting the precursor with another molecule of malononitrile or its dimer under basic conditions, often with an ammonium salt serving as the nitrogen source for the pyridine ring.
Reaction Mechanism
The synthesis of a 2-amino-6-aryl-4-(3,4-dimethoxyphenyl)nicotinonitrile typically proceeds through a cascade of reactions. First, a Michael addition of the malononitrile carbanion to the this compound occurs. The resulting adduct can then undergo cyclization and aromatization, incorporating a nitrogen atom from an ammonium source, leading to the stable pyridine ring. The exact pathway can vary depending on the reaction conditions.
Caption: Plausible reaction pathway for the formation of substituted nicotinonitriles.
Detailed Experimental Protocol: Synthesis of a Substituted Nicotinonitrile
This protocol is adapted from general procedures for the synthesis of polysubstituted pyridines from benzylidenemalononitriles.[10][14]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (excess, e.g., 8-10 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), and a generous excess of ammonium acetate (8 mmol).
-
Add glacial acetic acid (5-10 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux in an oil bath for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (50 mL) with stirring.
-
A solid product should precipitate. If the product is oily, it may be necessary to neutralize the solution carefully with a base like aqueous ammonia.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture).
Conclusion and Future Outlook
This compound stands out as a powerful and versatile precursor in heterocyclic chemistry. Its straightforward synthesis and precisely tuned reactivity allow for the efficient construction of complex molecular frameworks like pyrans and pyridines, which are of paramount importance in medicinal chemistry.[1][12] The methodologies presented herein, from classic protocols to modern green alternatives, provide a robust toolkit for researchers. As the demand for novel therapeutic agents continues to grow, the strategic use of such adaptable building blocks will remain critical in the discovery and development of next-generation pharmaceuticals.
References
- 1. This compound | 2972-80-7 | Benchchem [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. ijcps.org [ijcps.org]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. acgpubs.org [acgpubs.org]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aquila.usm.edu [aquila.usm.edu]
- 14. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Intramolecular Charge Transfer: The Nonlinear Optical Properties of (3,4-Dimethoxybenzylidene)malononitrile Derivatives
An In-Depth Technical Guide
Abstract
Organic molecules featuring a Donor-π-Acceptor (D-π-A) architecture are at the forefront of materials science, offering remarkable nonlinear optical (NLO) properties essential for next-generation photonic and optoelectronic applications.[1][2] This guide provides a comprehensive investigation into a promising class of such molecules: (3,4-Dimethoxybenzylidene)malononitrile and its derivatives. These compounds, built upon a chalcone-like scaffold, exemplify the D-π-A design principle, where the electron-rich 3,4-dimethoxybenzylidene group serves as the donor, the dicyanovinyl group functions as a potent acceptor, and the intervening double bond acts as the π-conjugated bridge.[3][4] We delve into the synthetic methodologies, the theoretical underpinnings of their NLO response using computational chemistry, and the experimental validation via the Z-scan technique. By elucidating the critical structure-property relationships, this document serves as a technical resource for researchers and scientists engaged in the development of advanced optical materials.
The Foundation: Nonlinear Optics and the D-π-A Paradigm
Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light.[5] This phenomenon gives rise to a host of applications, including frequency conversion, all-optical switching, and optical data storage.[5][6][7] While inorganic crystals have traditionally dominated this field, organic NLO materials have garnered significant attention due to their large nonlinearities, ultrafast response times, high laser damage thresholds, and the vast potential for molecular engineering.[7][8][9]
The efficacy of organic NLO materials is often rooted in the Donor-π-Acceptor (D-π-A) molecular design.[10] This architecture facilitates an efficient intramolecular charge transfer (ICT) from the electron-donating moiety to the electron-accepting moiety through the conjugated π-system upon excitation by an intense light source.[2] This redistribution of electron density leads to a large change in the molecular dipole moment, which is directly related to exceptionally high molecular hyperpolarizabilities (β and γ), the microscopic origin of the macroscopic NLO effect.[11][12]
This compound is a canonical example of a D-π-A chromophore. The methoxy groups (-OCH₃) on the benzene ring are strong electron donors, pushing electron density into the π-system. Conversely, the two cyano groups (-CN) on the malononitrile fragment are powerful electron acceptors, pulling electron density towards them. This inherent asymmetry and efficient ICT pathway make its derivatives prime candidates for NLO applications.[13]
Synthesis and Structural Elucidation
The synthesis of this compound derivatives is predominantly achieved through the Knoevenagel condensation, a reliable and high-yielding reaction in organic chemistry.[13][14]
Experimental Protocol: Knoevenagel Condensation
This protocol describes a standard procedure for synthesizing the parent compound, this compound.
Objective: To synthesize this compound via a base-catalyzed Knoevenagel condensation.
Materials:
-
3,4-dimethoxybenzaldehyde
-
Malononitrile
-
Ethanol (or other suitable polar solvent)
-
Piperidine (or other base catalyst, e.g., NaOH, β-alanine)[15]
-
Distilled water
-
Standard reflux and filtration apparatus
Step-by-Step Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1 equivalent of 3,4-dimethoxybenzaldehyde and 1-1.1 equivalents of malononitrile in a minimal amount of ethanol.[13][15]
-
Catalyst Addition: Add a catalytic amount (e.g., a few drops) of piperidine to the stirred solution. The addition of the base is the critical step that initiates the condensation reaction.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C) for 1-2 hours.[15] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product often begins to precipitate from the solution as a yellow solid.[13]
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification (Filtration): Collect the crude product by vacuum filtration, washing the solid with cold ethanol and then water to remove unreacted starting materials and the catalyst.[15]
-
Purification (Recrystallization): For higher purity, recrystallize the crude solid. A common and effective solvent system is an ethanol/water mixture.[13] Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce the formation of purified crystals.
-
Drying and Characterization: Collect the purified crystals by filtration and dry them under vacuum. The final product's structure and purity are confirmed using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[16]
Visualization: Synthetic Workflow
Caption: Knoevenagel condensation workflow for synthesizing this compound derivatives.
Theoretical Investigation via Density Functional Theory (DFT)
Before embarking on extensive synthesis and experimentation, computational modeling provides invaluable predictive insights into the NLO properties of novel molecules. Density Functional Theory (DFT) has emerged as a robust method for this purpose.[3][16][17]
DFT calculations can accurately predict key parameters that govern NLO activity:
-
Optimized Molecular Geometry: Determines the planarity and bond lengths, which influence π-electron delocalization.[18]
-
Frontier Molecular Orbitals (FMOs): The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator. A smaller HOMO-LUMO gap generally correlates with easier ICT and a larger hyperpolarizability.[3][4]
-
Hyperpolarizabilities (β and γ): DFT can directly calculate the static and dynamic first (β) and second (γ) hyperpolarizabilities, providing quantitative predictions of the NLO response.[1][3]
Visualization: DFT Computational Workflow
Caption: A typical computational workflow for predicting NLO properties using DFT.
Experimental Measurement of Third-Order NLO Properties
The Z-scan technique is a simple yet highly sensitive single-beam method used to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (α₂) of third-order NLO materials.[19][20][21][22]
Principle of Z-Scan
In a Z-scan experiment, the sample is translated along the propagation direction (z-axis) of a focused Gaussian laser beam. As the sample moves towards and away from the focal point, it experiences a varying laser intensity, inducing nonlinear effects.[21][22]
-
Open-Aperture (OA) Z-scan: An aperture is removed, and the detector collects all the transmitted light. This configuration is sensitive only to changes in transmission due to nonlinear absorption (NLA). A dip in transmittance at the focus indicates two-photon absorption (2PA) or reverse saturable absorption (RSA), phenomena desirable for optical limiting.[19][23]
-
Closed-Aperture (CA) Z-scan: A finite aperture is placed before the detector, making the setup sensitive to beam distortions. If the material has a positive nonlinear refractive index (n₂ > 0), it acts as a focusing lens (self-focusing), leading to a pre-focal valley and a post-focal peak in the transmittance curve. A negative n₂ (self-defocusing) produces the opposite signature.[19][23]
Experimental Protocol: Z-Scan Measurement
Objective: To determine the third-order NLO coefficients (n₂ and α₂) of a this compound derivative solution.
Apparatus:
-
Pulsed laser source (e.g., Nd:YAG laser with nanosecond or picosecond pulses)
-
Focusing lens
-
Motorized translation stage for the sample
-
Beam splitter and photodetectors (one for reference, one for transmitted beam)
-
Finite aperture (for CA scan)
-
Data acquisition system
Step-by-Step Procedure:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., chloroform, THF) with known concentration in a cuvette of known path length (typically 1 mm). The solution should have good linear transparency at the laser wavelength.
-
Optical Alignment: Align the laser beam to be a high-quality Gaussian profile. Focus the beam using a lens onto the translation stage path.
-
Open-Aperture (OA) Scan:
-
Remove the aperture before the detector.
-
Translate the sample along the z-axis through the focal point.
-
Record the normalized transmittance as a function of the sample's z-position.
-
The resulting curve is fitted to theoretical equations to extract the nonlinear absorption coefficient, α₂.
-
-
Closed-Aperture (CA) Scan:
-
Place a small aperture before the detector (linear transmittance S ≈ 0.1-0.5).[19]
-
Repeat the z-translation, recording the normalized transmittance.
-
The CA data contains contributions from both nonlinear refraction and absorption.
-
Divide the CA data by the OA data to isolate the effect of nonlinear refraction.
-
Fit the resulting curve to theoretical equations to determine the sign and magnitude of the nonlinear refractive index, n₂.
-
Visualization: Z-Scan Experimental Setup
Caption: Schematic of a typical single-beam Z-scan experimental setup.
Deciphering Structure-Property Relationships
The true power of molecular engineering lies in understanding how specific structural modifications influence the final NLO properties. For this compound derivatives, several key relationships have been identified.[11][12]
-
Donor and Acceptor Strength: Enhancing the electron-donating ability of the benzylidene ring (e.g., by adding more alkoxy groups) or increasing the electron-withdrawing strength of the acceptor moiety strengthens the ICT process, typically leading to larger hyperpolarizability values.[12]
-
π-Conjugation: The length and nature of the π-bridge are crucial. Extended conjugation allows for more effective electron delocalization, which generally increases the NLO response.[11][12] Incorporating heteroatoms like sulfur (e.g., in a thiophene bridge) can also enhance nonlinearities.[12]
-
Molecular Planarity: A more planar molecular conformation maximizes the overlap of π-orbitals, facilitating a more efficient charge transfer across the molecule and thereby boosting the NLO effect.[22]
Visualization: Intramolecular Charge Transfer (ICT)
Caption: The D-π-A structure facilitates intramolecular charge transfer (ICT) upon excitation.
Data Presentation: Structure vs. NLO Properties
The following table summarizes expected trends for third-order NLO properties based on structural modifications to the parent this compound scaffold. Values are illustrative.
| Derivative Modification | HOMO-LUMO Gap (eV) | α₂ (cm/GW) | n₂ (cm²/GW) | Rationale |
| Parent Compound | 3.5 | 2.5 | -4.0 | Baseline D-π-A structure. |
| Add 5-methoxy group | 3.3 | 3.1 | -5.2 | Increased donor strength enhances ICT. |
| Replace -CN with -COOR | 3.8 | 1.8 | -2.9 | Weaker acceptor reduces ICT efficiency. |
| Insert Thiophene Bridge | 3.2 | 3.5 | -5.8 | Extended π-conjugation improves delocalization.[12] |
| Induce Steric Hindrance | 3.6 | 2.1 | -3.5 | Loss of planarity disrupts π-orbital overlap. |
Applications in Photonics and Optoelectronics
The significant third-order NLO properties of this compound derivatives make them suitable for a range of advanced applications:[8][24]
-
Optical Limiting: Materials exhibiting strong reverse saturable absorption (RSA) or two-photon absorption (2PA) can be used in devices that protect sensitive optical sensors and human eyes from damage by high-intensity laser beams.[23] Their transmittance decreases as the input light intensity increases.
-
All-Optical Switching: A large and fast nonlinear refractive index (n₂) is the key requirement for all-optical switches, which are fundamental components for future optical computing and high-speed telecommunications.[5][25]
-
Optical Data Processing: The ability to manipulate light with light via NLO effects opens doors for advanced optical signal processing and logic operations.[5]
-
Biophotonics: Molecules with large two-photon absorption cross-sections are valuable as fluorescent probes in two-photon microscopy, allowing for deeper tissue imaging with higher resolution and reduced photodamage.[6]
Conclusion and Future Outlook
This compound derivatives represent a versatile and highly promising platform for the development of organic nonlinear optical materials. Their straightforward synthesis via Knoevenagel condensation, coupled with the clear and tunable structure-property relationships inherent in their D-π-A design, allows for the rational engineering of materials with tailored NLO responses. The synergy between predictive DFT calculations and empirical Z-scan measurements provides a powerful toolkit for accelerating the discovery and optimization of these chromophores.
Future research will likely focus on integrating these molecular building blocks into more complex systems, such as guest-host poled polymers, dendrimers, or covalent organic frameworks.[1] Such strategies aim to translate the exceptional microscopic properties of individual molecules into macroscopic materials with the stability, processability, and durability required for real-world photonic devices. The continued exploration of these and similar organic systems will undoubtedly pave the way for breakthroughs in optical technologies.
References
-
Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics, 26(4), 760-769. Available at: [Link]
-
Tykwinski, R. R., Gubler, U., Martin, R. E., Diederich, F., Bosshard, C., & Günter, P. (1998). Structure–Property Relationships in Third-Order Nonlinear Optical Chromophores. The Journal of Physical Chemistry B, 102(23), 4451-4465. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic characterization, DFT computations, nonlinear optical profile and molecular docking study of a novel chalcone derivative. Request PDF. Available at: [Link]
-
Van Stryland, E. W., & Sheik-Bahae, M. (1997). Z-scan technique for nonlinear materials characterization. SPIE Proceedings. Available at: [Link]
-
American Chemical Society. (1998). Structure−Property Relationships in Third-Order Nonlinear Optical Chromophores. Available at: [Link]
-
Johns Hopkins University Applied Physics Laboratory. (n.d.). Molecular Materials for Nonlinear Optics. Available at: [Link]
-
AZoOptics. (2024). Organic Non-Linear Optical (NLO) Materials Offer More Possibilities for Light Manipulation. Available at: [Link]
-
Al-Azzawi, S. F., & Al-Amiery, A. A. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ACS Omega, 8(5), 4997-5007. Available at: [Link]
-
IEEE Xplore. (n.d.). Organic Nonlinear Optical Materials And Their Device Applications. Available at: [Link]
-
Semantic Scholar. (n.d.). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Available at: [Link]
-
Research Plateau Publishers. (n.d.). Z-scan technique for nonlinear materials characterization: a review. Available at: [Link]
-
Ostroverkhova, O. (2016). Organic Optoelectronic Materials: Mechanisms and Applications. Chemical Reviews, 116(22), 13279-13412. Available at: [Link]
-
Allcock, H. R., & Lared, D. (2017). Nonlinear optical properties, upconversion and lasing in metal–organic frameworks. Chemical Society Reviews, 46(13), 3908-3932. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Available at: [Link]
-
ResearchGate. (n.d.). Nonlinear Optical Characterization of Organic Molecules Using a White-Light Continuum Z-Scan. Request PDF. Available at: [Link]
-
Preprints.org. (2025). Comprehensive Analysis of a Chalcone Derivative as an Anticancer Agent: Structural, Spectroscopic, DFT-Based Computational, Electrochemical, and Pharmacological Investigations. Available at: [Link]
-
Royal Society of Chemistry. (2023). Exploration of linear and third-order nonlinear optical properties for donor–π-linker–acceptor chromophores derived from ATT-2 based non-fullerene molecule. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Comparison of second-order nonlinear optical chromophores with D–π–A, D–A–π–A and D–D–π–A architectures: diverse NLO effects and interesting optical behavior. Available at: [Link]
-
Letters in Applied NanoBioScience. (2022). π–A: Influence of the Auxiliary Acceptor on Energy Levels, Molecular Absorption, and Nonlinear Optical Response. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Computational and Experimental Study of Nonlinear Optical Susceptibilities of Composite Materials Based on PVK Polymer Matrix and Benzonitrile Derivatives. Available at: [Link]
-
Advanced Centre of Research in High Energy Materials (ACRHEM). (n.d.). Third-Order Nonlinear Optical Properties of 1,3- Bis(3,4-Dimethoxyphenyl) prop-2-en-1-one Under Femtosecond Laser. Available at: [Link]
-
Semantic Scholar. (2022). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. Available at: [Link]
-
Frontiers. (2021). Optical, Electrochemical, Third-Order Nonlinear Optical Investigations of 3,4,5-Trimethoxy Phenyl Substituted Non-Aqueous Phthalocyanines. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Available at: [Link]
- Google Patents. (n.d.). Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells.
-
ResearchGate. (2019). The Chemistry of Malononitrile and its derivatives. Available at: [Link]
Sources
- 1. Computational and Experimental Study of Nonlinear Optical Susceptibilities of Composite Materials Based on PVK Polymer Matrix and Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. Alfa Chemistry: Organic Non-Linear Optical (NLO) Materials Offer More Possibilities for Light Manipulation [optics.org]
- 7. Organic Nonlinear Optical Materials And Their Device Applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Comparison of second-order nonlinear optical chromophores with D–π–A, D–A–π–A and D–D–π–A architectures: diverse NLO effects and interesting optical behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | 2972-80-7 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. EP0322738A2 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties | Semantic Scholar [semanticscholar.org]
- 18. nanobioletters.com [nanobioletters.com]
- 19. api.creol.ucf.edu [api.creol.ucf.edu]
- 20. [PDF] Z-scan technique for nonlinear materials characterization | Semantic Scholar [semanticscholar.org]
- 21. researchplateau.com [researchplateau.com]
- 22. Nonlinear optical properties, upconversion and lasing in metal–organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00162B [pubs.rsc.org]
- 23. acrhem.org [acrhem.org]
- 24. secjhuapl.edu [secjhuapl.edu]
- 25. Frontiers | Optical, Electrochemical, Third-Order Nonlinear Optical Investigations of 3,4,5-Trimethoxy Phenyl Substituted Non-Aqueous Phthalocyanines [frontiersin.org]
Unveiling the Cytotoxic Potential of (3,4-Dimethoxybenzylidene)malononitrile: A Technical Guide for Cancer Researchers
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the cytotoxic effects of (3,4-Dimethoxybenzylidene)malononitrile on cancer cell lines. This document delves into the core scientific principles, offering a detailed exploration of the compound's potential mechanisms of action and providing robust, field-proven protocols for its evaluation.
Introduction: The Therapeutic Promise of Benzylidenemalononitrile Derivatives
This compound belongs to the benzylidenemalononitrile (BMN) class of organic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Notably, various derivatives of BMN have demonstrated promising anticancer properties, positioning them as a focal point for the development of novel therapeutic agents.[1] The core chemical scaffold of BMNs allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. Research into this class of compounds has revealed their potential to induce cell death in cancer cells through multiple pathways, making them attractive candidates for further investigation.
Deciphering the Mechanism of Action: A Multifaceted Approach to Cancer Cell Cytotoxicity
While specific mechanistic studies on this compound are still emerging, research on structurally related BMN and dimethoxy-aryl compounds points towards several key cellular processes that are likely disrupted by this agent. The presence of the dimethoxy-substituted phenyl ring is a recurring motif in compounds exhibiting significant biological effects. The primary proposed mechanisms underlying the anticancer effects of this class of compounds include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Studies on related dimethoxy-aryl compounds have shown that treatment of cancer cells, such as the MCF-7 breast cancer cell line, can lead to a significant increase in the activity of caspases-3/7, which are key executioner enzymes in the apoptotic cascade.[2] This suggests that this compound may trigger a signaling cascade that culminates in the activation of these proteases, leading to the systematic dismantling of the cancer cell.
Furthermore, some BMN derivatives are thought to induce apoptosis by increasing the intracellular levels of reactive oxygen species (ROS). Elevated ROS can cause significant oxidative stress, leading to damage of vital cellular components like DNA, proteins, and lipids, ultimately pushing the cell towards apoptosis.[2]
Figure 1: Proposed Apoptotic Pathway. A simplified diagram illustrating the potential ROS-mediated apoptotic pathway induced by this compound.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Another plausible mechanism of action for this compound is the induction of cell cycle arrest. By interfering with the tightly regulated process of cell division, this compound could prevent the proliferation of cancer cells. A proposed mechanism for some BMN derivatives involves the stabilization of microtubules.[2] Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By stabilizing these structures, the compound could disrupt the dynamic instability required for proper spindle function, leading to a halt in the cell cycle, typically at the G2/M phase, and subsequent apoptosis.
Quantitative Assessment of Cytotoxicity: A Survey of Structurally Related Compounds
While specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not extensively documented in publicly available literature, data from structurally analogous compounds provide valuable insights into its potential potency. The following table summarizes the cytotoxic activities of several dimethoxy-substituted benzylidene derivatives against common cancer cell lines. It is important to note that these values are for structurally related, but not identical, compounds and should be interpreted as indicative of the potential activity of this chemical class.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | MDA-MB-231 | Breast Cancer | 7.56 - 25.04 |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-231 | Breast Cancer | 20 µg/mL |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-468 | Breast Cancer | 25 µg/mL |
Note: The data presented is for structurally related compounds and not for this compound itself. The IC50 values for RAJI are provided in µg/mL as reported in the source material.[3][4]
Experimental Protocols for Evaluating Cytotoxic Effects
To rigorously assess the cytotoxic effects of this compound, a series of well-established in vitro assays are recommended. The following section provides detailed, step-by-step protocols for these key experiments.
Workflow for In Vitro Cytotoxicity Assessment
Figure 2: Experimental Workflow. A logical progression for the in vitro evaluation of the cytotoxic effects of this compound.
MTT Assay for Cell Viability and IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be measured, and the percentage of cells in each phase of the cell cycle will be determined using appropriate software.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. The available evidence from structurally related compounds suggests that its cytotoxic effects are likely mediated through the induction of apoptosis and cell cycle arrest. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate the anticancer potential of this compound and to further elucidate its precise molecular mechanisms of action.
Future research should focus on obtaining definitive IC50 values for this compound across a broad panel of cancer cell lines. Further mechanistic studies, including Western blot analysis of key apoptotic and cell cycle regulatory proteins, will be crucial to fully understand its mode of action. Ultimately, in vivo studies will be necessary to translate the promising in vitro findings into potential therapeutic applications.
References
- 1. This compound | 2972-80-7 | Benchchem [benchchem.com]
- 2. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Knoevenagel Condensation of 3,4-Dimethoxybenzaldehyde and Malononitrile
Abstract
This comprehensive guide details the synthesis of (3,4-dimethoxybenzylidene)malononitrile via the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde and malononitrile. Designed for researchers in organic synthesis and drug development, this document provides a foundational understanding of the reaction mechanism, a detailed, field-tested experimental protocol, and essential characterization data. We delve into the causality behind experimental choices, offering insights that bridge theoretical knowledge with practical application, while also touching upon modern, greener alternatives to the classical procedure.
Introduction: The Significance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic chemistry, celebrated for its efficiency in forming carbon-carbon bonds.[1] It facilitates the synthesis of α,β-unsaturated compounds through the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1][2]
The specific reaction between 3,4-dimethoxybenzaldehyde (also known as veratraldehyde) and malononitrile is of significant interest. The resulting product, this compound, serves as a highly versatile building block in the synthesis of a wide array of pharmaceuticals, dyes, and functional organic materials.[3] In medicinal chemistry, this scaffold is a key precursor for various heterocyclic compounds, with research highlighting its derivatives as potential anticancer agents.[3]
Reaction Mechanism: A Tale of Two Pathways
The efficacy of the Knoevenagel condensation is rooted in its elegant and stepwise mechanism. The reaction is initiated by a base catalyst—in our protocol, the secondary amine piperidine—which activates the methylene compound.[4] From there, the reaction can proceed through two primary mechanistic routes, often operating in concert.
-
The Carbanion Pathway: The base deprotonates the α-carbon of malononitrile, which is highly acidic due to the electron-withdrawing effect of the two nitrile groups. This creates a resonance-stabilized carbanion (enolate).[4][5] This potent nucleophile then attacks the electrophilic carbonyl carbon of the 3,4-dimethoxybenzaldehyde.
-
The Iminium Ion Pathway: Alternatively, the piperidine catalyst can first react with the benzaldehyde to form a protonated imine, known as an iminium ion.[6][7] This intermediate is significantly more electrophilic than the aldehyde itself. Theoretical calculations suggest that the formation of this iminium ion can be the rate-determining step of the reaction.[7][8] The malononitrile carbanion then adds to this highly reactive species.
Following the initial C-C bond formation, the resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated product.[1][7] The piperidine catalyst is regenerated in the final elimination step, allowing it to participate in further catalytic cycles.
Caption: Piperidine-catalyzed Knoevenagel condensation mechanism.
Experimental Protocol
This protocol is based on established and reliable procedures reported in the literature, providing high yields of the target compound.[3][9]
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 120-14-9 | Reagent grade, solid. |
| Malononitrile | C₃H₂N₂ | 66.06 | 109-77-3 | Reagent grade, solid. Toxic, handle with care. |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Reagent grade, liquid. Corrosive, handle in a fume hood. |
| Ethanol (95% or Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Solvent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Washing solvent. Highly flammable. |
| Round-bottom flask (100 mL) | - | - | - | With ground glass joint. |
| Reflux condenser | - | - | - | To prevent solvent loss. |
| Magnetic stirrer & stir bar | - | - | - | For homogeneous mixing. |
| Heating mantle | - | - | - | For controlled heating. |
| Büchner funnel & flask | - | - | - | For vacuum filtration. |
| Ice bath | - | - | - | For cooling and precipitation. |
Step-by-Step Synthesis Procedure
-
Reactant Setup: In a 100 mL round-bottom flask, combine 3,4-dimethoxybenzaldehyde (18.95 g, 0.114 mol) and malononitrile (7.52 g, 0.114 mol).
-
Solvent Addition: Add 100 mL of ethanol to the flask. The mixture will form a suspension.
-
Heating to Reflux: Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle. Begin stirring and heat the suspension to reflux. The solids should dissolve, forming an orange solution.[9]
-
Catalyst Addition: Once the solution is at a steady reflux, carefully add piperidine (0.5 mL, ~0.005 mol) down the condenser.
-
Expert Insight: The addition of the basic catalyst initiates the reaction, which is often exothermic. A vigorous reaction may be observed at this point.[9] Adding the catalyst after the solution is at reflux ensures a controlled start to the reaction.
-
-
Reaction Period: Maintain the reaction mixture at reflux with continuous stirring for 35-40 minutes. During this time, a copious amount of a bright yellow solid will precipitate from the solution.[9]
-
Reaction Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent, though the visible precipitation of the product is a strong indicator of completion.
-
Cooling and Precipitation: After the reflux period, remove the heating mantle and allow the mixture to cool slightly before placing it in an ice bath for 10-15 minutes to maximize product precipitation.
-
Product Isolation: Collect the bright yellow solid by vacuum filtration using a Büchner funnel.
-
Purification (Washing): Wash the filtered solid sequentially with a small amount of cold ethanol followed by diethyl ether.[9]
-
Trustworthiness: This washing step is critical for removing unreacted starting materials and soluble impurities. The product has low solubility in cold ethanol, minimizing loss, while impurities are washed away.[3]
-
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. A typical yield is in the range of 75-85%.
Characterization of this compound
Proper characterization is essential to confirm the structure and purity of the synthesized compound.
| Property | Description | Expected Value / Observation |
| Appearance | Physical state and color | Bright yellow crystalline solid[9] |
| Melting Point | Temperature range of melting | 137 - 143 °C[3][9] |
| FT-IR (KBr, cm⁻¹) | Key vibrational frequencies | ~2220 (C≡N stretch), ~1590 (C=C stretch)[10] |
| ¹H NMR (DMSO-d₆, δ ppm) | Proton chemical shifts | 8.33 (s, 1H, vinylic H), 7.62 (d, 1H, Ar-H), 7.59 (dd, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 3.86 (s, 6H, 2 x -OCH₃)[11] |
| Molecular Formula | Elemental composition | C₁₂H₁₀N₂O₂[12] |
| Molecular Weight | Mass of one mole | 214.22 g/mol [12] |
Green Chemistry Perspectives
While the described protocol is robust, modern synthetic chemistry emphasizes the development of more environmentally benign processes.[13] The Knoevenagel condensation is well-suited to such adaptations:
-
Aqueous Media: Several protocols have demonstrated the use of water, alone or with co-solvents like glycerol, as the reaction medium, eliminating the need for volatile organic solvents.[14][15][16]
-
Solvent-Free Conditions: The reaction can be performed by simply grinding the solid reactants together with a catalytic amount of base, a technique known as mechanochemistry.[1][17] This approach drastically reduces waste.
-
Alternative Catalysts: Research has explored a wide range of catalysts, including reusable heterogeneous catalysts, ionic liquids, and even natural extracts, to replace traditional amine bases and simplify purification.[3][10]
These green approaches often lead to faster reaction times, simpler workups, and a significant reduction in chemical waste, aligning with the principles of sustainable chemistry.[17][18]
References
-
ResearchGate. Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile. [Link]
-
PrepChem.com. Synthesis of 3,4-dimethoxy benzylidenemalononitrile. [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
-
Semantic Scholar. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]
-
PubMed. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]
-
MDPI. Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. [Link]
-
Quora. (2024). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur? [Link]
-
RSC Publishing. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. [Link]
-
ResearchGate. Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]
-
SBQ. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Rev. Virtual Quim.[Link]
-
International Journal of Chemical and Physical Sciences. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
-
ResearchGate. (2015). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. [Link]
-
Indian Academy of Sciences. A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. [Link]
-
ScienceDirect. Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. [Link]
-
NIH National Center for Biotechnology Information. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. [Link]
-
Taylor & Francis Online. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. [Link]
-
ElectronicsAndBooks. (2002). Green chemistry approaches to the Knoevenagel condensation: comparison of ethanol, water and solvent free (dry grind) approaches. Tetrahedron Letters. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. [Link]
-
ACS Publications. Chemistry of malononitrile. Chemical Reviews. [Link]
-
ResearchGate. Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). [Link]
-
The Royal Society of Chemistry. Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. [Link]
Sources
- 1. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2972-80-7 | Benchchem [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. quora.com [quora.com]
- 6. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. pure.tue.nl [pure.tue.nl]
- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 15. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 16. ijcps.org [ijcps.org]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. bhu.ac.in [bhu.ac.in]
Using piperidine as a catalyst in (3,4-Dimethoxybenzylidene)malononitrile synthesis
An Application Guide: Synthesis of (3,4-Dimethoxybenzylidene)malononitrile via Piperidine-Catalyzed Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science.[1] The protocol details the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with malononitrile, utilizing piperidine as a highly effective and classic base catalyst.[1][2] We will delve into the reaction mechanism, provide a detailed, field-proven experimental protocol, discuss product characterization and purification, and emphasize critical safety considerations. This guide is designed to equip researchers with the necessary knowledge for a successful and safe synthesis.
Introduction: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[3] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product.[2][4] Piperidine, a secondary amine, is a frequently employed catalyst for this transformation due to its optimal basicity and its ability to participate directly in the reaction mechanism, enhancing the electrophilicity of the carbonyl carbon.[5] The target molecule, this compound, serves as a key building block for various heterocyclic compounds with potential therapeutic activities, including anticancer agents.[1]
Reaction Mechanism: The Dual Role of Piperidine
The efficacy of piperidine in the Knoevenagel condensation stems from its ability to act as both a Brønsted base and a nucleophilic organocatalyst. The reaction proceeds through a well-established iminium ion pathway, which is more favorable than a simple enolate-carbonyl addition.[3][6][7]
-
Iminium Ion Formation: Piperidine first acts as a nucleophile, attacking the carbonyl carbon of 3,4-dimethoxybenzaldehyde. This is followed by dehydration to form a highly electrophilic iminium ion. This activation step is crucial as the iminium ion is a much better electron acceptor than the original aldehyde.[6][7]
-
Enolate Generation: Concurrently, a second molecule of piperidine acts as a base, deprotonating the acidic α-carbon of malononitrile to generate a resonance-stabilized carbanion (enolate).[2][6]
-
C-C Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion, forming the core carbon-carbon bond of the new molecule.[6][7]
-
Catalyst Regeneration & Product Formation: The resulting intermediate collapses, eliminating the piperidine catalyst to form the thermodynamically stable conjugated product, this compound.[7]
Theoretical studies have shown that the formation of the iminium ion is often the rate-determining step of the reaction.[6][8] The catalytic cycle efficiently regenerates the piperidine, allowing it to be used in sub-stoichiometric amounts.
Caption: The dual catalytic role of piperidine in the Knoevenagel condensation.
Experimental Protocol
This protocol is adapted from established literature procedures and has been validated for reliability and yield.[9]
Materials and Equipment
-
Reagents: 3,4-Dimethoxybenzaldehyde (Veratraldehyde), Malononitrile, Piperidine, Ethanol (absolute), Diethyl ether.
-
Equipment: Round-bottom flask (250 mL), reflux condenser, magnetic stirrer with hotplate, glass funnel, vacuum filtration apparatus (Büchner funnel and flask), ice bath, beakers, graduated cylinders, drying oven or vacuum desiccator.
Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 18.95 | 0.114 | 1.0 |
| Malononitrile | 66.06 | 7.52 | 0.114 | 1.0 |
| Ethanol | 46.07 | ~80 g (100 mL) | - | Solvent |
| Piperidine | 85.15 | ~0.43 g (0.5 mL) | 0.005 | Catalytic |
Step-by-Step Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (18.95 g) and malononitrile (7.52 g).[9]
-
Dissolution: Add 100 mL of ethanol to the flask. Place the flask on a magnetic stirrer/hotplate and begin stirring to form a suspension.[9]
-
Heating: Attach a reflux condenser and warm the suspension to reflux temperature with continuous stirring. A clear orange solution should form.[9]
-
Catalyst Addition: Once reflux is established and the solution is homogeneous, remove the flask from the heat source. Carefully add piperidine (0.5 mL) down the condenser. Caution: A vigorous, exothermic reaction will occur.[9]
-
Reaction: After the initial vigorous reaction subsides, return the flask to the heat source and maintain a gentle reflux for 35 minutes. A copious amount of bright yellow solid product will precipitate during this time.[9]
-
Cooling & Crystallization: After the reflux period, turn off the heat and allow the mixture to cool slightly. Then, place the flask in an ice bath for at least 10-15 minutes to ensure complete crystallization of the product.[9]
-
Isolation: Isolate the yellow solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with two portions of cold ethanol (~20 mL each) followed by one portion of diethyl ether (~20 mL). This removes unreacted starting materials and residual piperidine.[1][9]
-
Drying: Transfer the bright yellow solid to a watch glass and dry in a vacuum oven at 70°C to a constant weight.[9]
Caption: Experimental workflow for the synthesis of the target compound.
Product Purity and Characterization
The described protocol typically yields a product of high purity directly from precipitation.[1] For applications requiring exceptional purity (>95%), recrystallization from an ethanol/water mixture is recommended.[1]
| Parameter | Expected Result | Reference |
| Appearance | Bright yellow crystalline solid | [9] |
| Yield | 59–78% or higher | [1] |
| Melting Point | 137 °C | [9] |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 8.33 (s, 1H, vinylic), 7.62 (d, 1H), 7.59 (dd, 1H), 7.20 (d, 1H, aromatic), 3.87-3.89 (s, 3H, OCH₃), 3.78-3.80 (s, 3H, OCH₃) | [1][10] |
| ¹³C NMR | Key signals around δ 114.8 and 115.5 ppm for the two nitrile (–C≡N) carbons. | [1] |
| FT-IR (KBr, cm⁻¹) | Strong, sharp absorption band around 2223 cm⁻¹ characteristic of the C≡N stretch. | [11] |
Safety and Handling
A thorough risk assessment must be conducted before starting this procedure. This synthesis involves hazardous materials and should only be performed in a well-ventilated chemical fume hood by trained personnel.
-
Piperidine: Highly flammable liquid and vapor.[12] Toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage.[13][14][15] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves (or other resistant gloves), safety goggles, and a flame-retardant lab coat. Keep away from heat, sparks, and open flames.[12]
-
Malononitrile: A toxic solid that can be fatal if swallowed and is toxic in contact with skin or if inhaled.[16][17][18] It can polymerize violently if heated above 130°C or on contact with strong bases.[16] Store away from heat and incompatible substances like strong bases.[16]
-
3,4-Dimethoxybenzaldehyde: Harmful if swallowed and may cause an allergic skin reaction.[19][20] Avoid creating dust.
-
General Handling: Use non-sparking tools and ensure electrical equipment is properly grounded to prevent static discharge, especially when handling flammable solvents like ethanol, ether, and piperidine.[13]
Troubleshooting and Field Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Impure reagents; insufficient reaction time; catalyst degradation. | Ensure reagents are pure and dry. Monitor reaction progress with Thin-Layer Chromatography (TLC). Use fresh piperidine. |
| Dark/Oily Product | Side reactions due to overheating or prolonged reaction time. | Adhere strictly to the recommended reaction time and temperature. Purify the crude product by recrystallization.[1] |
| Reaction Not Starting | Inadequate heating; inactive catalyst. | Ensure the mixture reaches reflux before adding the catalyst. Use a fresh bottle of piperidine. |
| Product Contaminated with Starting Material | Incomplete reaction; insufficient washing. | Increase reflux time slightly (monitor by TLC). Ensure thorough washing with cold ethanol as described.[1] |
References
- 1. This compound | 2972-80-7 | Benchchem [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 9. prepchem.com [prepchem.com]
- 10. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. chemos.de [chemos.de]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. echemi.com [echemi.com]
- 17. sds.chemtel.net [sds.chemtel.net]
- 18. lobachemie.com [lobachemie.com]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. fishersci.com [fishersci.com]
Application Note: A Robust Recrystallization Protocol for the Purification of (3,4-Dimethoxybenzylidene)malononitrile
Introduction: The Critical Role of Purity in a Versatile Synthetic Intermediate
(3,4-Dimethoxybenzylidene)malononitrile, a key intermediate synthesized via the Knoevenagel condensation, serves as a foundational building block in the development of a wide array of organic compounds, including pharmaceuticals and materials for organic electronics.[1][2] The biological and material properties of its derivatives are intrinsically linked to the purity of this precursor. Impurities, such as unreacted starting materials (3,4-dimethoxybenzaldehyde and malononitrile) or byproducts from the condensation reaction, can significantly hinder downstream applications and lead to unreliable experimental outcomes.[1] Therefore, an efficient and reproducible purification method is paramount. This application note provides a detailed, field-proven protocol for the purification of this compound using the recrystallization technique, a method chosen for its efficacy in yielding high-purity crystalline solids.
The Principle of Recrystallization: A Thermally Driven Purification
Recrystallization is a powerful purification technique that leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.
In the context of this compound, the crude product is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the purified this compound crystallizes out. The impurities, being present in lower concentrations, remain dissolved in the solvent.[1]
Selecting the Optimal Solvent System
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For this compound, ethanol has been widely cited as an effective solvent.[1][3] Its efficacy can be further enhanced by using it in combination with water, creating a binary solvent system that allows for fine-tuning of the polarity to achieve optimal solubility characteristics.[1] Other solvent systems, such as ethyl acetate and n-hexane, have also been reported to be effective.[1]
Key Considerations for Solvent Selection:
-
Solubility Profile: The compound should exhibit a steep solubility curve in the chosen solvent, meaning a significant increase in solubility with temperature.
-
Boiling Point: The solvent's boiling point should be low enough to be easily removed from the purified crystals but high enough to provide a sufficient temperature gradient for recrystallization.
-
Inertness: The solvent must not react with the compound being purified.
-
Impurity Solubility: Impurities should remain in the solution (mother liquor) upon cooling.
For this protocol, we will focus on the commonly used and highly effective ethanol-water system.
Visualizing the Recrystallization Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages of the recrystallization protocol for this compound.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol is designed for the purification of crude this compound obtained from a Knoevenagel condensation reaction.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a magnetic stir bar.
-
Gently heat the mixture to reflux with continuous stirring.[3] Add small portions of ethanol until all the solid has just dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.
-
-
Decolorization (Optional):
-
If the solution is highly colored due to impurities, a small amount of activated charcoal can be added to the hot solution.
-
Boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities.
-
-
Hot Filtration (if decolorizing charcoal was used or insoluble impurities are present):
-
Preheat a separate Erlenmeyer flask and a funnel with a fluted filter paper.
-
Quickly filter the hot solution to remove the activated charcoal or any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. Rapid cooling can lead to the formation of small, impure crystals.
-
Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize the yield of the purified product.[3]
-
-
Isolation of Crystals:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Ensure the crystals are packed down firmly to remove as much of the mother liquor as possible.
-
-
Washing:
-
Drying:
-
Transfer the purified crystals to a watch glass or a drying dish.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 70°C) until a constant weight is achieved.[3]
-
Data Presentation and Expected Outcomes
The success of the recrystallization can be quantified by several parameters, which are summarized in the table below.
| Parameter | Typical Value | Significance |
| Purity | > 95% | High purity is essential for subsequent synthetic steps and biological assays.[1] |
| Melting Point | 141–143°C | A sharp melting point within the literature range indicates high purity.[1] |
| Appearance | Bright yellow crystalline solid | The characteristic color and crystalline nature are indicators of the pure compound.[3] |
| Yield | 59–78% (from synthesis) | The yield is dependent on the initial purity of the crude product and the care taken during the recrystallization process.[1] |
Self-Validating Systems and Quality Control
To ensure the trustworthiness of this protocol, several self-validating checks should be implemented:
-
Melting Point Analysis: The melting point of the recrystallized product should be sharp and consistent with the literature value. A broad melting range is indicative of impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system (e.g., ethyl acetate/hexane) confirms the purity of the recrystallized product.
-
Spectroscopic Analysis: For rigorous quality control, techniques such as ¹H NMR and ¹³C NMR can be employed to confirm the chemical structure and absence of impurities.[1] High-performance liquid chromatography (HPLC) can also be used for quantitative purity assessment.[1]
Conclusion: A Gateway to High-Purity Compounds
This application note provides a comprehensive and robust protocol for the purification of this compound by recrystallization. By carefully selecting the solvent system and adhering to the detailed methodology, researchers can consistently obtain a high-purity product, which is crucial for the success of their research and development endeavors. The principles and techniques outlined herein are not only applicable to the target compound but can also be adapted for the purification of other crystalline organic solids.
References
-
PrepChem. (n.d.). Synthesis of 3,4-dimethoxy benzylidenemalononitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. Retrieved from [Link]
-
Bentham Science. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3,4-Diethoxybenzylidene)malononitrile. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. PubMed. Retrieved from [Link]
Sources
Application and Protocols for the Evaluation of (3,4-Dimethoxybenzylidene)malononitrile as a Tyrosinase Inhibitor
Introduction: The Pursuit of Tyrosinase Inhibitors for Hyperpigmentation
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] This enzyme catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] While essential for protection against UV radiation, the dysregulation and over-activity of tyrosinase can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[1][3] Consequently, the identification and characterization of potent and safe tyrosinase inhibitors is a significant focus in the fields of dermatology, cosmetics, and drug development.[3][4]
This application note provides a comprehensive guide for researchers on the utilization of (3,4-Dimethoxybenzylidene)malononitrile in tyrosinase inhibition assays. We will delve into the mechanistic rationale for investigating this compound, provide detailed, step-by-step protocols for enzymatic assays, and outline the necessary data analysis to characterize its inhibitory potential. The methodologies described herein are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data.
Scientific Rationale: Why this compound?
The benzylidene malononitrile scaffold has emerged as a promising framework for the development of tyrosinase inhibitors. Structurally similar compounds, such as 2-(3,4-dihydroxybenzylidene)malononitrile, have demonstrated potent competitive inhibition of mushroom tyrosinase with IC50 values in the micromolar range.[5][6][7] The catechol-like dihydroxy motif is known to chelate the copper ions within the active site of tyrosinase, thereby blocking substrate access.[6] this compound, while lacking the free hydroxyl groups for direct chelation, presents an intriguing case for investigation. The methoxy groups may influence the electronic properties and steric interactions within the enzyme's active site, potentially leading to a different mode of inhibition. Furthermore, the increased lipophilicity imparted by the methoxy groups could enhance cell permeability in future in-vitro studies.
Core Principles of the Tyrosinase Inhibition Assay
The most common method for assessing tyrosinase activity relies on the spectrophotometric measurement of dopachrome formation.[8][9] In this assay, L-DOPA is used as the substrate. Tyrosinase oxidizes L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the orange-red colored product, dopachrome. The rate of dopachrome formation, which can be monitored by measuring the increase in absorbance at approximately 475 nm, is directly proportional to the tyrosinase activity.[9][10][11] The presence of an inhibitor will decrease the rate of this color formation, and the extent of this reduction is a measure of the inhibitor's potency.
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the tyrosinase catalytic cycle and a general workflow for the inhibition assay.
Caption: Experimental workflow for tyrosinase inhibition assay.
Detailed Experimental Protocols
Preparation of Reagents
-
Phosphate Buffer (50 mM, pH 6.8): Prepare a solution of 50 mM sodium phosphate. Adjust the pH to 6.8 using phosphoric acid or sodium hydroxide. This buffer is used for all dilutions unless otherwise specified.
-
Mushroom Tyrosinase Stock Solution (1000 U/mL): Commercially available mushroom tyrosinase is a common choice for initial screenings due to its availability and high homology to the mammalian enzyme's active site. [12]Reconstitute lyophilized mushroom tyrosinase in ice-cold phosphate buffer to a concentration of 1000 U/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. For the assay, dilute this stock to a working concentration (e.g., 50 U/mL) with phosphate buffer immediately before use.
-
L-DOPA Stock Solution (10 mM): Dissolve L-3,4-dihydroxyphenylalanine in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh daily as it is susceptible to auto-oxidation. [13]* This compound Stock Solution (10 mM): The synthesis of this compound can be achieved via a Knoevenagel condensation of 3,4-dimethoxybenzaldehyde and malononitrile. [14][15]Dissolve the synthesized and purified compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Positive Control (Kojic Acid, 10 mM): Kojic acid is a well-characterized competitive inhibitor of tyrosinase and serves as an excellent positive control. [9][12]Prepare a 10 mM stock solution in DMSO.
Protocol for IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Prepare Inhibitor Dilutions: Create a series of dilutions of the this compound stock solution in DMSO. Then, dilute these further in phosphate buffer to achieve the desired final concentrations in the assay, ensuring the final DMSO concentration remains constant across all wells (typically ≤ 1%).
-
Assay Plate Setup: In a 96-well clear, flat-bottom plate, add the following in duplicate or triplicate:
-
Test Wells: 20 µL of each inhibitor dilution.
-
Positive Control Wells: 20 µL of a suitable dilution of Kojic Acid.
-
Negative Control (No Inhibitor): 20 µL of DMSO (at the same concentration as in the test wells).
-
Blank Wells: 20 µL of DMSO.
-
-
Add Buffer and Enzyme: Add 140 µL of phosphate buffer to all wells. Then, add 20 µL of the tyrosinase working solution (e.g., 50 U/mL) to all wells except the blank wells. Add 20 µL of phosphate buffer to the blank wells instead of the enzyme.
-
Pre-incubation: Mix gently and incubate the plate at 25°C for 10 minutes. [1]5. Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the 10 mM L-DOPA solution to all wells. The final volume in each well should be 200 µL.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm kinetically for 20-30 minutes, with readings taken every minute. [1]
Data Analysis for IC50
-
Calculate Initial Velocity (V₀): For each well, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Calculate Percentage Inhibition:
-
Percentage Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100
-
Where V₀_control is the initial velocity of the negative control (no inhibitor) and V₀_inhibitor is the initial velocity in the presence of the inhibitor.
-
-
Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value. [16]
Kinetic Analysis: Elucidating the Mechanism of Inhibition
To understand how this compound interacts with tyrosinase, a kinetic analysis is essential. This involves measuring the reaction rates at various substrate and inhibitor concentrations.
Protocol for Kinetic Studies
-
Prepare Reagents: Prepare serial dilutions of both the L-DOPA substrate and the this compound inhibitor.
-
Assay Setup: Set up a matrix in a 96-well plate with varying concentrations of L-DOPA and at least three different fixed concentrations of the inhibitor (including a zero-inhibitor control).
-
Procedure: Follow the same procedure as the IC50 determination, initiating the reaction with the different concentrations of L-DOPA.
-
Data Collection: Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
Data Analysis: Lineweaver-Burk Plot
The Lineweaver-Burk plot is a graphical representation of the Michaelis-Menten equation and is used to determine the type of enzyme inhibition. [10]
-
Calculate Reciprocals: For each data point, calculate 1/V₀ and 1/[S], where [S] is the substrate (L-DOPA) concentration.
-
Plot the Data: Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.
-
Interpret the Plot:
-
Competitive Inhibition: The lines will intersect on the y-axis. Vmax remains unchanged, while the apparent Km increases.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases, but Km remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and Km decrease.
-
Mixed Inhibition: The lines will intersect in the second or third quadrant (not on an axis). Both the apparent Vmax and Km are altered. [17]
-
Quantitative Data Summary (Illustrative)
As specific inhibitory data for this compound is not yet widely published, the following table provides a template for summarizing experimental findings, with hypothetical data for illustrative purposes. For comparison, data for the related compound 2-(3,4-dihydroxybenzylidene)malononitrile and the standard inhibitor Kojic Acid are included.
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |
| This compound | [Experimental Value] | [Determine via Kinetics] | [Calculate from Kinetics] |
| 2-(3,4-dihydroxybenzylidene)malononitrile | 17.05 [6][7] | Competitive [6][7] | N/A |
| Kojic Acid (Positive Control) | ~13-37 [6][16] | Competitive [9] | ~24.5 [17] |
N/A: Not available in the cited literature.
Conclusion and Future Directions
This application note provides a robust framework for the in-vitro evaluation of this compound as a tyrosinase inhibitor. By following these detailed protocols, researchers can reliably determine its IC50 value and elucidate its mechanism of inhibition. These foundational enzymatic studies are a critical first step in the drug discovery and development pipeline. Subsequent investigations could involve cytotoxicity assays in cell lines such as B16F10 melanoma cells to assess its effect on melanin production in a cellular context and to ensure its safety profile. The insights gained from these assays will be invaluable in assessing the potential of this compound as a novel agent for the treatment of hyperpigmentation.
References
-
MySkinRecipes. (n.d.). Analysis of Anti-Tyrosinase Assay using L-DOPA. MySkinRecipes. Retrieved from [Link]
-
Chang, S. L., & Yu, C. P. (2001). In vitro enzyme kinetics of microencapsulated tyrosinase. Journal of Microencapsulation, 18(4), 481-491. Retrieved from [Link]
-
Chen, Q. X., & Kubo, I. (2002). Kinetics of mushroom tyrosinase inhibition by quercetin. Journal of Agricultural and Food Chemistry, 50(14), 4108-4112. Retrieved from [Link]
-
Odinity. (2018, January 21). Enzyme Kinetics- Determination of the Kinetic Parameters for Tyrosinase. Odinity. Retrieved from [Link]
-
Cap, A. (2009, October 28). Kinetics Analysis of Tyrosinase. Adam Cap. Retrieved from [Link]
-
Zolghadri, S., et al. (2019). Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. Molecules, 24(5), 941. Retrieved from [Link]
-
Schweikardt, T., et al. (2007). On the interpretation of tyrosinase inhibition kinetics. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 379-384. Retrieved from [Link]
-
Kubo, I., et al. (2003). Tyrosinase inhibition kinetics of anisic acid. Zeitschrift für Naturforschung C, 58(9-10), 713-718. Retrieved from [Link]
-
Garcia-Molina, F., et al. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 22(21), 11596. Retrieved from [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Retrieved from [Link]
-
Kim, D., et al. (2017). 2-(3,4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(61), 104473-104485. Retrieved from [Link]
-
Carroll, A. M., et al. (2019). Optimization of the tyrosinase activity assay. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of tyrosinase inhibition assay. Kojic acid as. Retrieved from [Link]
-
Hearing, V. J., & Ekel, T. M. (1976). A stopped spectrophotometric assay for the dopa oxidase activity of tyrosinase. Analytical Biochemistry, 75(1), 277-287. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 of (a) tyrosinase inhibition, (b) antioxidant activity, and (c).... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of L-DOPA and tyrosinase amount for tyrosinase-based TLC.... Retrieved from [Link]
-
Chen, P. H., et al. (2022). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega, 7(34), 30201-30210. Retrieved from [Link]
-
Kim, D., et al. (2017). 2-(3,4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(61), 104473-104485. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy benzylidenemalononitrile. PrepChem.com. Retrieved from [Link]
-
MDPI. (2022). Inhibitory Effects on L-Dopa Oxidation of Tyrosinase by Skin-whitening Agents. MDPI. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-(3,4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Semantic Scholar. Retrieved from [Link]
-
Singh, S., et al. (2021). Understanding the Molecular Mechanism of Phytoconstituents as Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Current Drug Targets, 22(10), 1147-1160. Retrieved from [Link]
-
Active Concepts. (2018). Tyrosinase Inhibition Assay. Active Concepts. Retrieved from [Link]
-
ResearchGate. (n.d.). A Three-Step Preparation of MAC Reagents from Malononitrile. Retrieved from [Link]
-
MDPI. (2022). Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. MDPI. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. saudijournals.com [saudijournals.com]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound | Semantic Scholar [semanticscholar.org]
- 8. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 9. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]
- 12. thieme-connect.de [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 2972-80-7 | Benchchem [benchchem.com]
- 15. prepchem.com [prepchem.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Application Note and Protocols for Evaluating the Anticancer Activity of (3,4-Dimethoxybenzylidene)malononitrile Derivatives
Introduction: Unveiling the Therapeutic Potential of (3,4-Dimethoxybenzylidene)malononitrile Derivatives
This compound and its derivatives represent a promising class of compounds in oncology research.[1][2] The core structure, a product of Knoevenagel condensation, serves as a versatile scaffold for the synthesis of molecules with potential therapeutic activities.[1][3][4][5] Malononitrile derivatives have demonstrated a spectrum of biological effects, including antimicrobial and anti-proliferative activities.[6][7] This application note provides a comprehensive experimental framework for the systematic evaluation of the anticancer properties of these derivatives, guiding researchers from initial cytotoxicity screening to in-depth mechanistic studies and preclinical in vivo validation.
The protocols outlined herein are designed to be robust and reproducible, providing a clear path for drug development professionals and cancer researchers to assess the therapeutic potential of novel this compound derivatives.
Experimental Workflow: A Multi-faceted Approach to Anticancer Drug Evaluation
A thorough assessment of a potential anticancer agent requires a multi-pronged approach. The following workflow outlines a logical progression from broad-based cytotoxicity screening to detailed mechanistic investigation and finally to in vivo efficacy studies.
Sources
- 1. This compound | 2972-80-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Scaffold: (3,4-Dimethoxybenzylidene)malononitrile as a Pivotal Intermediate in Medicinal Chemistry
Introduction: The Strategic Importance of a Core Moiety
In the landscape of modern drug discovery, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. (3,4-Dimethoxybenzylidene)malononitrile, a derivative of the Knoevenagel condensation, has emerged as a significant building block in medicinal chemistry. Its unique electronic and structural features, characterized by an electron-rich dimethoxy-substituted benzene ring conjugated to a highly activated dinitrile alkene, render it a valuable precursor for a diverse array of heterocyclic compounds with significant therapeutic potential.[1] This guide provides an in-depth exploration of the synthesis, key reactions, and applications of this intermediate, offering detailed protocols and insights for researchers in drug development. The inherent reactivity of the malononitrile group makes it a cornerstone for constructing complex molecular architectures.[1][2][3]
Synthesis of this compound: A Practical Approach
The most fundamental and widely employed method for synthesizing this compound is the Knoevenagel condensation.[1][4] This reaction involves the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde with malononitrile.[1][5] The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity, with modern approaches focusing on greener and more efficient methodologies.[1][4][6]
Visualizing the Synthesis: The Knoevenagel Condensation
Caption: Knoevenagel condensation for the synthesis of this compound.
Protocol 1: Classical Knoevenagel Condensation
This protocol details a well-established method for the synthesis of this compound using piperidine as a catalyst.[5]
Materials:
-
3,4-Dimethoxybenzaldehyde (1.0 eq)
-
Malononitrile (1.05 eq)
-
Ethanol (sufficient volume to dissolve reactants)
-
Piperidine (catalytic amount, ~0.05 eq)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Buchner funnel and filter paper
-
Diethyl ether (for washing)
Procedure:
-
To a round-bottom flask, add 3,4-dimethoxybenzaldehyde and malononitrile in ethanol.
-
Stir the mixture until all solids are dissolved.
-
Add a catalytic amount of piperidine to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring. A vigorous reaction may occur initially.[5]
-
Maintain reflux for approximately 30-45 minutes. The product will begin to precipitate as a bright yellow solid.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.[5]
-
Collect the yellow solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol followed by diethyl ether to remove unreacted starting materials and impurities.[5]
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 70°C) to obtain pure this compound.[5]
Expected Yield: 70-85%
Characterization Data:
-
Appearance: Bright yellow solid[5]
-
Melting Point: ~137°C[5]
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.33 (s, 1H), 7.62 (d, J=1.5 Hz, 1H), 7.59 (dd, J=8.5, 1.5 Hz, 1H), 7.20 (d, J=8.5 Hz, 1H), 3.87 (s, 3H), 3.78 (s, 3H).[7][8]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 161.3, 155.1, 149.4, 128.0, 124.8, 115.5, 114.8, 112.7, 112.5, 77.3, 56.7, 56.1.[7][8]
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [9] |
| Molecular Weight | 214.22 g/mol | [9] |
| Purity | Typically >97% | [9] |
Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
The true value of this compound lies in its ability to serve as a precursor for a wide range of biologically active molecules.[1] Its electrophilic double bond and the two nitrile groups provide multiple reaction sites for cyclization and functional group transformations.
Synthesis of Tyrosine Kinase Inhibitors: Targeting Cancer Signaling
This compound is a key starting material for the synthesis of tyrphostin analogues, a class of compounds known to inhibit protein tyrosine kinases.[1][10] These enzymes, such as the Epidermal Growth Factor Receptor (EGFR), are often overactive in cancer cells, making them attractive therapeutic targets.[11][12][13][14] The dimethoxy substitution pattern is a recurring motif in many potent EGFR inhibitors.[11]
Caption: Synthetic workflow from the intermediate to a Tyrphostin analog.
Development of Anti-Melanogenic Agents: Targeting Hyperpigmentation
Derivatives of this compound have shown promise as inhibitors of tyrosinase, the key enzyme in melanin synthesis.[1][7] By inhibiting this enzyme, these compounds can reduce melanin production, making them potential candidates for treating hyperpigmentation disorders.[7][8] Interestingly, the related compound 2-(3,4-dihydroxybenzylidene)malononitrile has demonstrated potent tyrosinase inhibitory activity.[7][8]
Precursor for Antimicrobial Agents
The versatile scaffold of this compound can be elaborated to synthesize compounds with antimicrobial properties.[7] For instance, it can be a starting point for the synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, which have shown potential as antibacterial and antifungal agents.[15]
Protocol 2: Synthesis of a Pyrazole Derivative
This protocol demonstrates the utility of this compound in synthesizing heterocyclic compounds, specifically a 5-aminopyrazole derivative, through a cyclocondensation reaction with hydrazine hydrate.[1]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the stirred solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-aminopyrazole derivative.
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis via the Knoevenagel condensation and its rich reactivity make it an ideal starting point for the construction of diverse and complex molecular scaffolds.[1][16] The demonstrated applications in the synthesis of anticancer, anti-melanogenic, and antimicrobial agents underscore its significance.[1][7][15] Future research will likely focus on exploring novel, more efficient, and environmentally friendly synthetic routes to this intermediate and its derivatives, as well as expanding its application in the synthesis of inhibitors for other emerging therapeutic targets. The continued exploration of the chemical space accessible from this core structure holds great promise for the discovery of new and improved therapeutic agents.
References
-
Synthesis of 3,4-dimethoxy benzylidenemalononitrile - PrepChem.com. (n.d.). Retrieved January 2, 2026, from [Link]
- Lee, B., Moon, K. M., Lim, J. S., Park, Y., Kim, D. H., Son, S., ... & Chung, H. Y. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(52), 89689.
- Elzahabi, H., Nossier, E. S., Alasfoury, R. A., & Eissa, I. H. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers.
- da Silva, F. C., de Souza, M. C., Frugulhetti, I. C., Giongo, V., de Souza, V. T., & de Almeida, M. V. (2016). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Tetrahedron Letters, 57(48), 5354-5357.
- Singh, S., & Singh, J. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 7(5), 1-4.
- Al-Warhi, T., Al-Mahmoudy, A. M., & Al-Dies, A. M. (2022). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 27(19), 6529.
-
Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
- Freeman, F. (1981). Chemistry of malononitrile. Chemical Reviews, 81(4), 329-350.
- Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2018). Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)
-
Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines - Bentham Science Publisher. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]
- Al-Ostath, A. I., El-Emam, A. A., & Al-Ghorbani, M. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1366-1383.
- 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. (2017). Impact Journals.
-
Feature Reviews in Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]
- Umezawa, H., Imoto, M., Sawa, T., Isshiki, K., Matsuda, N., Uchida, T., ... & Takeuchi, T. (1986). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria. Cancer research, 46(12 Part 1), 6179-6182.
-
A Review on Medicinally Important Heterocyclic Compounds. (n.d.). Retrieved January 2, 2026, from [Link]
- Denisov, S. S., Khailova, L. S., Korshunova, G. A., & Vays, V. B. (2021). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. ACS Omega, 6(44), 29598-29605.
-
(PDF) Feature Reviews in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
- A Tyrphostin-Derived inhibitor of protein tyrosine kinases: Isolation and characterization. (1995). Archives of Biochemistry and Biophysics, 323(2), 237-242.
- Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of medicinal chemistry, 32(10), 2344-2352.
-
2024 Medicinal Chemistry Reviews at a Glance - Drug Hunter. (n.d.). Retrieved January 2, 2026, from [Link]
-
Mini-Reviews in Medicinal Chemistry - ScienceOpen. (n.d.). Retrieved January 2, 2026, from [Link]
Sources
- 1. This compound | 2972-80-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines | Bentham Science [eurekaselect.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. prepchem.com [prepchem.com]
- 6. www2.unifap.br [www2.unifap.br]
- 7. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Potential Anticancer Agents from (3,4-Dimethoxybenzylidene)malononitrile
Introduction
(3,4-Dimethoxybenzylidene)malononitrile is a versatile chemical scaffold that serves as a crucial intermediate in the synthesis of various heterocyclic compounds with significant therapeutic potential.[1] It is derived from the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde and malononitrile, a compound whose derivatives have a long history in organic synthesis due to the reactivity of its central methylene group.[1][2] In medicinal chemistry, the benzylidenemalononitrile (BMN) framework is of particular interest as a pharmacophore for potent anticancer agents.[3][4]
Research has demonstrated that derivatives of this scaffold can act as inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and ErbB2/neu (HER2) tyrosine kinases.[3][4][5] By targeting these pathways, these compounds can disrupt the cell cycle, inhibit proliferation, and induce apoptosis in cancer cells.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It details two distinct, field-proven protocols for the synthesis of the core scaffold, this compound: a traditional base-catalyzed method and a modern, green microwave-assisted approach. Furthermore, it outlines a representative protocol for the synthesis of derivatives and a standard protocol for the in vitro evaluation of their anticancer activity using an MTT cytotoxicity assay. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic and biological processes.
Part I: Synthesis of the Core Scaffold: this compound
The foundational step in this workflow is the synthesis of the parent compound, 2-(3,4-dimethoxybenzylidene)malononitrile, via a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (3,4-dimethoxybenzaldehyde), followed by a dehydration reaction to yield the final α,β-unsaturated product.[1]
Caption: General workflow for the synthesis of the core scaffold.
Methodologies: A Comparative Approach
We present two protocols that offer a choice between traditional methodology and green chemistry principles. The selection depends on available equipment, desired reaction time, and environmental considerations.
Protocol 1.1: Conventional Synthesis via Base Catalysis
This method relies on classical heating under reflux with a weak base catalyst. It is robust and does not require specialized equipment.
-
Causality: Piperidine, a weak secondary amine, acts as a base to deprotonate the acidic methylene protons of malononitrile, generating a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. The subsequent intermediate readily undergoes dehydration upon heating to yield the thermodynamically stable conjugated product. Ethanol serves as an effective polar protic solvent for the reactants.[1]
-
Step-by-Step Protocol:
-
Combine 3,4-dimethoxybenzaldehyde (18.95 g, 0.114 mol) and malononitrile (7.52 g, 0.114 mol) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 100 mL of ethanol to the flask and stir to suspend the solids.[6]
-
Warm the mixture to reflux temperature using a heating mantle.
-
Once the solution becomes homogeneous and is refluxing, carefully add piperidine (0.5 mL) dropwise through the condenser.[6]
-
An exothermic reaction may occur. Maintain heating to sustain a gentle reflux for 35-45 minutes. The product will begin to precipitate as a bright yellow solid.[6]
-
After the reflux period, cool the reaction mixture in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and diethyl ether (1 x 20 mL) to remove unreacted starting materials and impurities.
-
Dry the product in a vacuum oven at 70°C to yield this compound.
-
Protocol 1.2: Green Synthesis via Microwave Irradiation
This modern approach leverages microwave energy to dramatically reduce reaction times and often eliminates the need for a solvent, aligning with the principles of green chemistry.[4][7]
-
Causality: Microwave irradiation provides rapid and uniform heating through direct interaction with polar molecules in the reaction mixture, leading to a significant acceleration of the reaction rate compared to conventional heating.[7] Ammonium acetate serves as a benign, solid catalyst.[3] The solvent-free condition minimizes waste and simplifies product work-up.
-
Step-by-Step Protocol:
-
Place 3,4-dimethoxybenzaldehyde (1.222 mmol) and malononitrile (1.222 mmol) into a microwave-safe reaction vessel.
-
Add a catalytic amount of ammonium acetate (approx. 10-15 mg).[3]
-
Mix the solids briefly with a spatula.
-
Place the vessel in a microwave reactor and irradiate at a power of 300-400 W for 30-60 seconds.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane/ethyl acetate, 3:1).
-
Upon completion, allow the vessel to cool to room temperature. The solidified crude product can be directly collected.
-
Recrystallize the crude product from ethanol to obtain the pure yellow crystalline solid.
-
Data Summary
| Feature | Protocol 1.1: Conventional | Protocol 1.2: Microwave-Assisted |
| Catalyst | Piperidine[1] | Ammonium Acetate[3] |
| Solvent | Ethanol[1] | Solvent-free[3][4] |
| Reaction Time | 35-45 minutes[6] | 30-60 seconds[3] |
| Typical Yield | 59-86%[1][5] | >80%[3] |
| Advantages | Simple equipment, well-established | Extremely fast, high yield, eco-friendly |
| Disadvantages | Longer reaction time, solvent waste | Requires specialized microwave reactor |
Characterization Protocol: Structural Validation
It is imperative to confirm the identity and purity of the synthesized scaffold.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in DMSO-d₆.
-
¹H NMR: Expect distinct signals for the vinylic proton (singlet, ~8.2 ppm), aromatic protons, and the two methoxy groups (singlets, ~3.9 ppm).[1][8]
-
¹³C NMR: Expect signals corresponding to the cyano groups (~115-117 ppm), the vinylic carbons, and the carbons of the dimethoxy-substituted aromatic ring.[8]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Part II: Derivatization for Anticancer Activity
The core scaffold is a launching point. To develop potent anticancer agents, structural modifications are introduced by reacting various substituted aromatic aldehydes with malononitrile. This allows for the exploration of structure-activity relationships (SAR) and optimization of interactions with biological targets like EGFR and HER2.[4]
Caption: General strategy for creating a library of derivatives.
Protocol 2.1: Generalized Synthesis of Benzylidenemalononitrile Derivatives
This protocol adapts the microwave-assisted method for its efficiency and broad substrate scope.
-
In a microwave-safe vessel, combine the desired substituted aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of ammonium acetate (~10 mg).
-
Place the vessel in a microwave reactor and irradiate at 300-400 W for 20-90 seconds. The optimal time may vary depending on the reactivity of the aldehyde.
-
Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.
-
After cooling, add a small amount of cold ethanol and stir to break up the solid mass.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol, or ethyl acetate/n-hexane) to yield the pure derivative.[3]
-
Characterize each new derivative thoroughly using NMR, FT-IR, and Mass Spectrometry.
Part III: In Vitro Evaluation of Anticancer Potential
Following synthesis and characterization, the crucial next step is to assess the biological activity of the new compounds. The MTT assay is a standard colorimetric method for evaluating the antiproliferative effects of compounds on cancer cell lines.
Caption: Workflow for MTT cytotoxicity screening.
Protocol 3.1: MTT Cytotoxicity Assay
-
Principle: This assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (on a logarithmic scale) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
Mechanistic Insights & Target Identification
The anticancer activity of many benzylidenemalononitrile derivatives is attributed to their ability to inhibit protein tyrosine kinases.[4] As shown in the diagram below, EGFR and HER2 are transmembrane receptors that, upon ligand binding, dimerize and autophosphorylate their intracellular tyrosine kinase domains. This initiates downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) that promote cell proliferation, survival, and migration. The synthesized compounds can act as competitive inhibitors at the ATP-binding site of the kinase domain, blocking these downstream signals and thereby halting cancer cell growth.[3][4]
Caption: Potential mechanism of action via EGFR/HER2 kinase inhibition.
Conclusion
This compound and its derivatives represent a promising and accessible class of compounds for anticancer drug discovery. The synthetic protocols provided herein offer reliable and efficient pathways to generate a library of these potential agents. By combining efficient synthesis with robust in vitro screening, researchers can effectively identify and optimize lead compounds for further development. The demonstrated ability of these scaffolds to inhibit key oncogenic pathways like EGFR/HER2 provides a strong rationale for their continued investigation in the pursuit of novel cancer therapeutics.
References
- 1. This compound | 2972-80-7 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0322738B1 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. [PDF] Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles | Semantic Scholar [semanticscholar.org]
- 8. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (3,4-Dimethoxybenzylidene)malononitrile in the Development of Skin Whitening Agents
Introduction
The pursuit of skin lightening and the correction of hyperpigmentation disorders such as melasma and age spots are significant drivers in the dermatological and cosmetic industries. The underlying biological process central to skin pigmentation is melanogenesis, the synthesis of melanin by melanocytes.[1][2] A critical control point in this pathway is the enzyme tyrosinase, a copper-containing metalloenzyme that catalyzes the initial, rate-limiting steps of melanin production.[3][4] Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin whitening agents.[2][4][5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of (3,4-Dimethoxybenzylidene)malononitrile and its analogs as potential skin whitening agents. While direct studies on this compound are emerging, the structurally related compound, 2-(3,4-dihydroxybenzylidene)malononitrile, has demonstrated potent anti-melanogenic effects by directly inhibiting tyrosinase.[8][9][10][11] This suggests that the benzylidene malononitrile scaffold is a promising pharmacophore for the development of novel skin lightening compounds.
These application notes will detail the mechanism of action, provide step-by-step protocols for essential in vitro and cell-based assays, and offer insights into data interpretation and presentation.
Mechanism of Action: Tyrosinase Inhibition
The primary mechanism by which this compound and its derivatives are hypothesized to exert their skin whitening effects is through the inhibition of tyrosinase. Tyrosinase is responsible for two sequential reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4][12] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[2][12] By inhibiting tyrosinase, the production of melanin can be effectively downregulated.[2][8]
The proposed mechanism of inhibition often involves the chelating of the copper ions within the active site of the tyrosinase enzyme, rendering it inactive.[7][8] The competitive inhibition observed with 2-(3,4-dihydroxybenzylidene)malononitrile suggests a direct binding to the enzyme's active site.[9][10]
Melanogenesis Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
A systematic evaluation of a potential skin whitening agent involves a series of well-defined assays. The following protocols provide a robust framework for assessing the efficacy of this compound.
In Vitro Mushroom Tyrosinase Activity Assay
This initial screening assay provides a rapid and cost-effective method to determine the direct inhibitory effect of the test compound on tyrosinase activity. Mushroom tyrosinase is commonly used due to its commercial availability and high homology to human tyrosinase.[2]
Principle: This spectrophotometric assay measures the enzymatic conversion of L-DOPA to dopachrome. In the presence of an inhibitor, the rate of dopachrome formation is reduced. The absorbance of the colored product, dopachrome, is measured at 475 nm.[3]
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate Buffered Saline (PBS), pH 6.8
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in PBS.
-
Prepare a stock solution of L-DOPA in PBS.
-
Prepare stock solutions of this compound and kojic acid in DMSO. Further dilute in PBS to desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of the test compound solution at various concentrations.
-
Add 50 µL of PBS to each well.
-
Add 10 µL of mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.[13]
-
To initiate the reaction, add 100 µL of L-DOPA solution to each well.[13]
-
Incubate the plate at 25°C for 10-20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.[3]
-
-
Calculation: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the vehicle-treated control.
-
A_sample is the absorbance of the test compound-treated sample.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance at 475 nm | % Tyrosinase Inhibition |
| Control | 0 | (Value) | 0 |
| This compound | 10 | (Value) | (Value) |
| 50 | (Value) | (Value) | |
| 100 | (Value) | (Value) | |
| Kojic Acid | 100 | (Value) | (Value) |
Experimental Workflow for Evaluating Skin Whitening Agents
Caption: A typical workflow for the evaluation of a potential skin whitening agent.
Cell-Based Assays Using B16F10 Murine Melanoma Cells
B16F10 cells are a well-established in vitro model for studying melanogenesis and are widely used for evaluating the efficacy of skin whitening agents.[1][3]
Before assessing the anti-melanogenic activity, it is crucial to determine the non-toxic concentration range of the test compound.
Principle: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) are colorimetric assays that measure cell viability.
Protocol (CCK-8):
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5x10⁴ cells/mL.[14] Incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours.[14]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[14]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[14]
-
Calculation: Cell viability is calculated as a percentage of the control group.
This assay quantifies the amount of melanin produced by B16F10 cells after treatment with the test compound.
Principle: Melanin is extracted from the cells and its quantity is determined by measuring the absorbance at 405 nm.[1][14]
Protocol:
-
Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate at a density of 5 x 10⁴ cells/well.[1] After 24 hours, treat the cells with non-toxic concentrations of this compound for 48 to 72 hours.[1]
-
Cell Harvesting: Wash the cells with PBS and harvest them.
-
Cell Lysis and Melanin Solubilization: Lyse the cell pellets in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.[1][15]
-
Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[1][14]
-
Normalization: Determine the protein concentration of the lysate using a BCA protein assay kit to normalize the melanin content.[16]
-
Calculation: The melanin content is expressed as a percentage of the control group.
Data Presentation:
| Treatment Group | Concentration (µM) | Melanin Content (% of Control) | Standard Deviation |
| Control | 0 | 100 | (Value) |
| This compound | (Conc. 1) | (Value) | (Value) |
| (Conc. 2) | (Value) | (Value) | |
| (Conc. 3) | (Value) | (Value) | |
| Kojic Acid | (Conc.) | (Value) | (Value) |
This assay measures the intracellular tyrosinase activity in B16F10 cells following treatment with the test compound.
Principle: Cell lysates containing tyrosinase are incubated with L-DOPA. The tyrosinase activity is proportional to the amount of dopachrome formed, which is measured by absorbance at 475 nm.[3]
Protocol:
-
Cell Culture and Treatment: Culture and treat B16F10 cells with the test compound as described in the melanin content assay.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).[1]
-
Protein Quantification: Determine the protein concentration of the cell lysate.[1]
-
Enzymatic Reaction: In a 96-well plate, mix the cell lysate with L-DOPA solution.
-
Incubation and Measurement: Incubate the plate at 37°C for 1 hour and measure the absorbance at 475 nm.[1]
-
Calculation: Tyrosinase activity is expressed as a percentage of the control group.
Antioxidant Activity Assays
Oxidative stress can stimulate melanogenesis, and therefore, compounds with antioxidant properties may also contribute to skin whitening.[5]
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction of the radical cation is measured by a decrease in absorbance.
Conclusion
The protocols and methodologies outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound as a potential skin whitening agent. A thorough investigation encompassing in vitro enzyme inhibition, cell-based efficacy, cytotoxicity, and antioxidant activity will provide a robust dataset to support further development. The benzylidene malononitrile scaffold represents a promising avenue for the discovery of novel and effective tyrosinase inhibitors for cosmetic and therapeutic applications.
References
-
Setty, S. R. G., et al. (2016). Visualization of Intracellular Tyrosinase Activity in vitro. Bio-protocol, 6(19), e1953. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy benzylidenemalononitrile. Retrieved from [Link]
-
Assay Genie. (n.d.). Tyrosinase Colorimetric Cell-Based ELISA Kit. Retrieved from [Link]
-
Wang, Y., et al. (2023). Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. Oncology Letters, 25(6), 231. Retrieved from [Link]
-
Chiocchio, I., et al. (2018). In vitro tyrosinase inhibitory activity. Bio-protocol, 8(11), e2888. Retrieved from [Link]
-
Kim, D., et al. (2020). Melanin Content Assay. Bio-protocol, 10(17), e3748. Retrieved from [Link]
-
Lee, E. J., et al. (2020). Measurement of Melanin Content. Bio-protocol, 10(1), e3484. Retrieved from [Link]
-
Zolghadri, S., et al. (2019). The Hunt for Natural Skin Whitening Agents. International Journal of Molecular Sciences, 20(3), 758. Retrieved from [Link]
-
Li, Y., et al. (2023). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega, 8(34), 31081-31091. Retrieved from [Link]
-
Lee, J. E., et al. (2020). Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. International Journal of Molecular Sciences, 21(8), 2697. Retrieved from [Link]
-
Nor, M., et al. (2011). Antioxidant and skin whitening standardised extracts : cosmeceutical and neutraceutical product development and commercialisation in FRIM. AGRIS, 2011(0001). Retrieved from [Link]
-
Pljevljakušić, D., et al. (2021). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Plants, 10(7), 1335. Retrieved from [Link]
-
Li, Y., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Molecules, 26(17), 5193. Retrieved from [Link]
-
Li, Y., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. International Journal of Molecular Sciences, 22(17), 9179. Retrieved from [Link]
-
Lee, B., et al. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(52), 89686–89698. Retrieved from [Link]
-
Jo, Y., et al. (2022). Antioxidant and Skin Whitening Activities of Sub- and Super-Critical Water Treated Rutin. Applied Sciences, 12(17), 8530. Retrieved from [Link]
-
Wang, J., et al. (2023). Potential application of natural bioactive compounds as skin whitening agents: A review. Journal of Functional Foods, 108, 105710. Retrieved from [Link]
-
Lee, B., et al. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(52), 89686–89698. Retrieved from [Link]
-
Lee, B., et al. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Retrieved from [Link]
-
Fatiadi, A. J. (1968). Chemistry of malononitrile. Chemical Reviews, 68(4), 433-455. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3,4-Diethoxybenzylidene)malononitrile. PubChem Compound Database. Retrieved from [Link]
-
Wu, M., et al. (2021). Natural skin-whitening compounds for the treatment of melanogenesis (Review). Experimental and Therapeutic Medicine, 21(5), 1-1. Retrieved from [Link]
-
Pillaiyar, T., et al. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. Retrieved from [Link]
-
Tabrizi, M. A., et al. (2016). A comprehensive review on tyrosinase inhibitors. Current Enzyme Inhibition, 12(2), 99-122. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Natural skin-whitening compounds for the treatment of melanogenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound | Semantic Scholar [semanticscholar.org]
- 12. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: In Silico Docking of Benzylidene Malononitrile Derivatives with Tyrosinase
Introduction: The Scientific Imperative for Tyrosinase Inhibition
Tyrosinase, a copper-containing metalloenzyme, is a critical control point in the melanin biosynthesis pathway.[1][2] Its catalytic activity involves the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, a key precursor for melanin production.[1][3] While essential for pigmentation and protection against UV radiation, aberrant tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the development of potent and selective tyrosinase inhibitors is a significant focus in dermatology and cosmetology.[4]
Benzylidene malononitrile derivatives have emerged as a promising class of compounds with potential tyrosinase inhibitory activity.[4][5] Their chemical scaffold offers a versatile platform for synthetic modification to optimize binding affinity and selectivity. This document provides a comprehensive guide to performing in silico molecular docking simulations of these derivatives with tyrosinase, a crucial step in the rational design and virtual screening of novel inhibitors.
Part 1: Foundational Concepts in Tyrosinase Structure and Docking
The Tyrosinase Active Site: A Binuclear Copper Center
The catalytic heart of tyrosinase is its active site, which features a type 3 copper center.[2][6] Two copper ions (CuA and CuB) are coordinated by six histidine residues, forming a unique microenvironment essential for substrate binding and catalysis.[2][7][8] Understanding the three-dimensional architecture of this active site is paramount for predicting how inhibitors might interact and exert their effects. For the purpose of this protocol, we will utilize the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X), a well-characterized model for studying inhibitor binding.[9]
The Logic of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein).[10][11] The primary goal is to identify the binding mode with the lowest free energy of binding, which corresponds to the most stable complex.[12] This is achieved through a scoring function that evaluates the energetic favorability of various ligand poses within the receptor's active site.[13] A more negative binding energy score generally indicates a stronger and more stable interaction.[14][15][16]
Part 2: Experimental Workflow for Docking Simulation
This section outlines the detailed, step-by-step protocol for performing a docking simulation of a benzylidene malononitrile derivative with tyrosinase using a combination of widely adopted and validated software: UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.[17][18]
Figure 1: Overall workflow for the docking simulation of benzylidene malononitrile derivatives with tyrosinase.
Protocol 1: Receptor and Ligand Preparation
Rationale: The initial crystal structure from the Protein Data Bank (PDB) often contains non-essential molecules like water and co-crystallized ligands.[19][20] These must be removed to ensure they do not interfere with the docking of our target ligand. Additionally, hydrogen atoms are typically absent in PDB files and must be added, as they are crucial for forming hydrogen bonds.[21] Ligand preparation involves generating a 3D structure and assigning appropriate atom types and charges.[22]
Methodology:
-
Obtain Protein Structure:
-
Prepare the Receptor (Tyrosinase):
-
Remove Water Molecules: Select all water molecules by going to Select > Residue > HOH. Then, go to Actions > Atoms/Bonds > delete.
-
Remove Co-crystallized Ligands: Identify and select any non-protein molecules (except the copper ions) in the active site. Delete them using the same method as for water.
-
Add Hydrogens: Go to Tools > Structure Editing > AddH. Keep the default settings and click OK.
-
Add Charges: Go to Tools > Structure Editing > Add Charge. Use the AMBER ff14SB force field and click OK.
-
Save the Prepared Protein: Go to File > Save PDB and save the cleaned protein structure (e.g., tyrosinase_prepared.pdb).
-
-
Prepare the Ligand (Benzylidene Malononitrile Derivative):
-
Obtain Ligand Structure: Download the 3D structure of your benzylidene malononitrile derivative from a database like PubChem in SDF format.[24]
-
Convert to PDBQT format: Use a tool like Open Babel or the AutoDock Tools (ADT) graphical interface to convert the ligand from SDF to PDBQT format.[25] This format includes atomic charges and torsional degrees of freedom necessary for AutoDock Vina.[10]
-
Energy Minimization (Optional but Recommended): Perform energy minimization on the ligand structure using software like Avogadro or the appropriate tools within your chosen molecular modeling suite to obtain a low-energy conformation.
-
Protocol 2: Docking Simulation with AutoDock Vina
Rationale: The grid box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose of the ligand.[10] It is crucial that this box encompasses the entire active site, including key residues that may interact with the inhibitor. The exhaustiveness parameter in AutoDock Vina controls the computational effort of the search; a higher value increases the likelihood of finding the global minimum of the binding energy but also increases the computation time.[26]
Methodology:
-
Define the Grid Box:
-
In UCSF Chimera, with the prepared tyrosinase structure open, identify the active site histidine residues coordinating the copper ions (His61, His85, His94, His259, His263, and His296 in 2Y9X).
-
Go to Tools > Surface/Binding Analysis > AutoDock Vina.
-
Adjust the center and size of the grid box to completely enclose the active site. A good starting point is a box centered on the copper ions with dimensions of 25 x 25 x 25 Å.
-
Note the coordinates of the center and the dimensions of the grid box.
-
-
Create the Configuration File:
-
Create a text file named config.txt.
-
Add the following lines, replacing the example values with your own:
-
-
Run AutoDock Vina:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared protein, ligand, and the config.txt file.
-
Execute the following command:
-
AutoDock Vina will perform the docking simulation and generate an output file (e.g., your_ligand_out.pdbqt) containing the predicted binding poses and their corresponding binding energies, and a log file (log.txt) with a summary of the results.[27]
-
Part 3: Analysis and Interpretation of Docking Results
Quantitative Data Analysis
The primary output from AutoDock Vina is a set of binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.[12] The pose with the most negative binding energy is considered the most favorable.[14]
Table 1: Example Docking Results for a Series of Benzylidene Malononitrile Derivatives
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| BMN-1 | -7.8 | His263, Asn260 | Val283, Phe264 |
| BMN-2 | -8.5 | Ser282, His259 | Ala286, Val248 |
| BMN-3 | -7.2 | Asn260 | Phe264, Val283 |
| BMN-4 | -9.1 | His263, Ser282, Asn260 | Val283, Phe264, Ala286 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Qualitative Visualization and Interaction Analysis
Rationale: While the binding energy provides a quantitative measure of affinity, visualizing the protein-ligand complex is essential for understanding the specific molecular interactions that stabilize the binding.[14] This includes identifying hydrogen bonds, hydrophobic interactions, and any interactions with the catalytic copper ions.
Methodology:
-
Load the Docking Results into UCSF Chimera:
-
Open your prepared tyrosinase structure (tyrosinase_prepared.pdb).
-
Go to File > Open and select the output file from AutoDock Vina (your_ligand_out.pdbqt). The different binding poses will be loaded.
-
-
Analyze Interactions:
-
Select the best-scoring pose of your ligand.
-
Use the FindHBond tool (Tools > Structure Analysis > FindHBond) to identify hydrogen bonds between the ligand and the protein.
-
Visually inspect the complex to identify hydrophobic interactions, which are typically characterized by the close proximity of nonpolar groups.
-
Pay close attention to any interactions with the histidine residues coordinating the copper ions, as these are likely to be critical for inhibitory activity.
-
Figure 2: A schematic representation of the potential interactions between a benzylidene malononitrile derivative and the active site of tyrosinase.
Conclusion and Future Directions
This guide has provided a detailed protocol for conducting molecular docking simulations of benzylidene malononitrile derivatives with tyrosinase. The insights gained from these in silico studies, including binding affinities and specific molecular interactions, are invaluable for prioritizing compounds for synthesis and biological evaluation. It is important to remember that docking simulations are predictive models. The results should be validated through in vitro enzyme inhibition assays and, ultimately, in cellular and in vivo models to confirm the anti-melanogenic activity of promising candidates.
References
-
Spritz, R. A., Ho, L., Furumura, M., & Hearing, V. J., Jr. (1997). Mutational analysis of copper binding by human tyrosinase. Journal of Investigative Dermatology, 109(2), 207–212. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
-
Kim, D., Park, J., Kim, J., Han, D., & Lee, J. (2018). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. International Journal of Molecular Sciences, 19(11), 3375. [Link]
-
García-Molina, F., Muñoz, J. L., & García-Cánovas, F. (2010). New insights into the active site structure and catalytic mechanism of tyrosinase and its related proteins. Journal of Agricultural and Food Chemistry, 58(15), 8483–8489. [Link]
-
RCSB Protein Data Bank. (n.d.). 2Y9X: structure of recombinant mushroom tyrosinase (abPPO4). [Link]
-
Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. Methods in Molecular Biology, 1263, 243–250. [Link]
-
O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]
-
UniProt Consortium. (n.d.). TYR - Tyrosinase - Homo sapiens (Human). UniProtKB - P14679. [Link]
-
Wikipedia. (n.d.). Tyrosinase. [Link]
-
Lai, X., Wichers, H. J., Soler-Lopez, M., & Dijkstra, B. W. (2018). Structure of human tyrosinase related protein 1 reveals a binuclear zinc active site important for melanogenesis. Angewandte Chemie International Edition, 57(46), 15197–15201. [Link]
-
Sendovski, M., Kanteev, M., Ben-Yosef, V. S., Adir, N., & Fishman, A. (2011). First structures of an active bacterial tyrosinase reveal copper plasticity. Journal of Molecular Biology, 405(1), 227–237. [Link]
Sources
- 1. Structural characterization of tyrosinases and an update on human enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–function correlations in tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Mutational analysis of copper binding by human tyrosinase [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. etflin.com [etflin.com]
- 13. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Binding energy score: Significance and symbolism [wisdomlib.org]
- 17. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 18. youtube.com [youtube.com]
- 19. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 22. bioinformaticsreview.com [bioinformaticsreview.com]
- 23. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3,4-Dimethoxybenzylidene)malononitrile
Welcome to the technical support guide for the synthesis of (3,4-Dimethoxybenzylidene)malononitrile. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced reaction. Here, we move beyond simple protocols to address the causality behind experimental choices, helping you troubleshoot common issues and maximize your yield and purity.
The synthesis of this compound is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[1] It involves the reaction of 3,4-dimethoxybenzaldehyde (veratraldehyde) with an active methylene compound, malononitrile, typically catalyzed by a weak base.[2][3] While straightforward in principle, achieving high yields of pure product requires careful control of several key parameters.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the synthesis.
Q1: What is the general principle behind the synthesis of this compound?
The synthesis is a base-catalyzed nucleophilic addition followed by a dehydration (condensation) reaction.[4] A weak base deprotonates the malononitrile, creating a highly nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the 3,4-dimethoxybenzaldehyde. The resulting intermediate subsequently eliminates a molecule of water to form the stable, conjugated α,β-unsaturated product.[4]
Q2: What are the essential starting materials, catalysts, and solvents?
-
Aldehyde: 3,4-Dimethoxybenzaldehyde (also known as veratraldehyde).
-
Active Methylene Compound: Malononitrile. The two nitrile groups make the adjacent methylene protons acidic enough (pKa ≈ 11) to be removed by a weak base.[5]
-
Catalyst: A weak organic base is crucial. Using a strong base can lead to undesired side reactions, such as the self-condensation of the aldehyde.[1][6] Piperidine is the most common and historically validated catalyst for this reaction.[2][7][8] Other options include pyridine, ammonium salts, or greener catalysts like L-proline.[6]
-
Solvent: Ethanol is the most frequently used solvent, as the product has limited solubility in it upon cooling, which facilitates easy isolation by precipitation.[2][7] Other polar solvents like methanol or acetonitrile can also be effective.[9][10]
Q3: What is a typical yield and how is the product's purity assessed?
Yields for this reaction are generally good, often reported in the range of 75% to over 90% depending on the specific conditions and purification method.[2][9] The product, this compound, is a bright yellow solid.[7] Purity is typically assessed by:
-
Melting Point: The pure compound has a sharp melting point (literature value ~137°C).[7] A broad or depressed melting range indicates impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (using an appropriate solvent system like ethyl acetate/hexane) indicates high purity. This technique is also essential for monitoring reaction progress.
-
Spectroscopy: ¹H NMR, ¹³C NMR, and FTIR analysis can confirm the structure and identify any residual starting materials or byproducts.
Q4: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method. Spot a small aliquot of the reaction mixture on a TLC plate alongside the starting materials (veratraldehyde and malononitrile). The disappearance of the starting aldehyde spot and the appearance of a new, highly colored (yellow) product spot indicate the reaction is proceeding. The reaction is considered complete when the aldehyde spot is no longer visible.
Section 2: Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction has run for the specified time, but my yield is very low or I've isolated no product. What are the likely causes?
Low yield is a common issue that can be traced back to several factors. A systematic approach is best for troubleshooting.[11]
-
Catalyst Inefficiency: The choice and quality of the base are critical.
-
Causality: The catalyst's role is to deprotonate the malononitrile. If the base is too weak or has degraded (e.g., old piperidine), this initial step will be inefficient, halting the entire reaction.
-
Solution: Use a fresh bottle of your amine catalyst. Ensure the amount used is appropriate; typically, a catalytic amount (5-10 mol%) is sufficient. Adding too much catalyst can sometimes promote side reactions.[5]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are key variables.
-
Causality: The Knoevenagel condensation involves an equilibrium.[12] While often exothermic initially, the reaction may require sustained heating (reflux) to go to completion and to drive off the water byproduct.[7]
-
Solution: If running at room temperature, try heating the reaction to reflux in ethanol. Monitor by TLC to determine the optimal reaction time, as it can range from 30 minutes to several hours.[7][13]
-
-
Water Inhibition: The reaction produces water as a byproduct.
-
Causality: The presence of water can inhibit the reaction or even promote the reverse reaction, thus lowering the overall yield.[6]
-
Solution: For stubborn reactions, consider removing water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[6][12]
-
-
Poor Quality of Starting Materials:
-
Causality: Malononitrile can degrade over time. Impurities in the veratraldehyde can also interfere with the reaction.
-
Solution: Use purified malononitrile. If it is old or discolored, it can be purified by recrystallization from ether or via distillation, though the latter can be hazardous on a large scale.[14][15] Ensure the aldehyde is pure.
-
Problem: Impure Product
Q: My final product is not a bright yellow solid. It's orange, brown, or a sticky red goo. What went wrong?
The color and physical state of your crude product are excellent diagnostic indicators.
-
Causality (Red Goo/Polymerization): This is a classic sign of excessive heat or an overabundance of catalyst.[5] Malononitrile and the resulting product can polymerize under harsh basic conditions.
-
Solution: Reduce the amount of catalyst used. If heating, ensure the temperature is controlled and not excessive. The reaction is often vigorous at the start; add the catalyst slowly or after the initial exotherm has subsided.[7]
-
Causality (Off-Color Solid): An orange or brownish tint often indicates the presence of unreacted starting materials or minor side products.
-
Solution: This is primarily a purification issue. A thorough washing and recrystallization procedure will usually resolve this.
Q: How can I effectively purify my product and remove unreacted starting materials?
Purification is critical for obtaining research-grade material.[2]
-
Initial Washing: After filtering the crude product that has precipitated, wash the solid thoroughly.
-
Recrystallization: This is the most powerful technique for achieving high purity (>95%).[2]
-
Causality: This method relies on the principle that the desired product and the impurities have different solubilities in a given solvent at different temperatures.
-
Protocol: Dissolve the crude solid in a minimum amount of boiling ethanol. If the product is very soluble, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified yellow crystals by filtration.[2]
-
Problem: Isolation Difficulties
Q: My reaction is complete according to TLC, but the product isn't precipitating from the ethanol solution. What should I do?
-
Causality: The product may be too soluble in the reaction volume, or the concentration might be below the saturation point at room temperature.
-
Solution:
-
Reduce the Volume: Carefully evaporate some of the solvent under reduced pressure. This will increase the product concentration.
-
Induce Crystallization: Cool the solution in an ice bath for an extended period (10-30 minutes).[7] If crystals still don't form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Add an Anti-Solvent: If the product is highly soluble in ethanol, slowly add cold water (an "anti-solvent" in this case) while stirring until the solution becomes persistently cloudy, then cool it down to induce precipitation.
-
Section 3: Protocol Optimization & Best Practices
Optimizing Reaction Parameters
The choice of catalyst and solvent significantly impacts reaction efficiency.[6][10]
Table 1: Comparison of Common Catalytic Systems
| Catalyst | Solvent(s) | Temperature | Advantages | Disadvantages |
| Piperidine | Ethanol | Reflux | Well-established, reliable, high yields reported (59-78%+).[2] | Unpleasant odor, moderately toxic. |
| L-proline | DMF, Acetonitrile | Room Temp | "Green" catalyst, mild conditions.[6][16] | May be less effective for some substrates. |
| Ammonium Salts | Ethanol, Water | Room Temp/Heat | Inexpensive, less hazardous than piperidine.[6] | Can be slower, may require optimization. |
| Heterogeneous | Ethanol, Water | Heat | Catalyst is easily recoverable and recyclable.[2][9] | May require specific preparation, potentially slower reaction rates. |
Table 2: Influence of Solvent Polarity on Knoevenagel Condensation
| Solvent Type | Examples | Effect on Reaction | Rationale |
| Protic Polar | Ethanol, Water | Good yields.[9] Favors the initial aldol addition step.[17] | Stabilizes charged intermediates through hydrogen bonding. |
| Aprotic Polar | DMF, Acetonitrile | High conversion and selectivity, often in shorter times.[10] | Favors both the initial addition and the subsequent dehydration step.[10][17] |
| Non-polar | Toluene, Hexane | Slower reaction rates.[6][10] | Poor at stabilizing the charged intermediates formed during the reaction. |
Experimental Protocols
Protocol 1: Standard Synthesis using Piperidine in Ethanol
This protocol is a reliable starting point for achieving a good yield of this compound.[7]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,4-dimethoxybenzaldehyde (1.0 eq) and malononitrile (1.05 eq) in absolute ethanol (approx. 5-10 mL per gram of aldehyde).
-
Heating: Stir the suspension and heat the mixture to reflux. The solids should dissolve, forming a clear, orange-tinged solution.
-
Catalysis: Once refluxing, add a catalytic amount of piperidine (0.05-0.10 eq) dropwise through the condenser.
-
Scientist's Note: An immediate, vigorous reaction and color change to deep yellow/orange is expected. The product will begin to precipitate.[7]
-
-
Reaction: Maintain the reaction at reflux for 30-60 minutes. Monitor the consumption of the aldehyde by TLC.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath for 15-20 minutes to maximize precipitation.
-
Work-up: Collect the bright yellow solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by cold diethyl ether, to remove impurities and aid in drying.
-
Drying: Dry the product in a vacuum oven to obtain this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the solution to a boil on a hot plate.
-
Saturation: If the solid dissolves completely and the solution is not saturated, add hot water dropwise until a faint, persistent cloudiness appears. Add a drop or two of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 20 minutes to complete the crystallization process.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol/water mixture, and dry thoroughly.
Section 4: Mechanistic Insights & Visual Workflows
Understanding the reaction mechanism and having a clear troubleshooting path are essential for success.
Knoevenagel Condensation Mechanism
The reaction proceeds in three key stages under weak base catalysis:[4]
-
Deprotonation: The base (B:) removes an acidic α-hydrogen from malononitrile to form a resonance-stabilized enolate ion. This is the rate-determining step in many cases.
-
Nucleophilic Attack: The enolate ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 3,4-dimethoxybenzaldehyde. This forms a tetrahedral alkoxide intermediate.
-
Dehydration: The alkoxide is protonated (by HB⁺), and a subsequent base-assisted elimination of a water molecule occurs to yield the final, thermodynamically stable conjugated product.
Caption: Figure 1: Knoevenagel Condensation Mechanism
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a logical progression of checks can quickly identify the root cause.
Caption: Figure 2: Troubleshooting Workflow for Low Yield
References
- BenchChem. (n.d.).this compound | 2972-80-7.
- BenchChem. (n.d.).Troubleshooting low yields in Knoevenagel condensation.
- ResearchGate. (2025).Influence of solvents on Knoevenagel condensation reaction.
- ResearchGate. (n.d.).Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
-
Wikipedia. (n.d.).Knoevenagel condensation. Retrieved from [Link].
-
YouTube. (2021, October 27).Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.).Knoevenagel Condensation Doebner Modification. Retrieved from [Link].
-
Pharma Tutor. (n.d.).The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link].
- ResearchGate. (n.d.).Effect of the solvent on Knoevenagel condensation.
- Scheurrell, K., Martins, I. C. B., Murray, C., & Emmerling, F. (2023).
- BenchChem. (n.d.).Troubleshooting Knoevenagel condensation side reactions.
-
PrepChem.com. (n.d.).Synthesis of 3,4-dimethoxy benzylidenemalononitrile. Retrieved from [Link].
- BenchChem. (n.d.).Technical Support Center: Optimizing Knoevenagel Condensation of 4-Chlorobenzaldehyde and Malononitrile.
-
National Institutes of Health (NIH). (n.d.).2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Retrieved from [Link].
-
National Institutes of Health (NIH). (2017).2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Retrieved from [Link].
-
Taylor & Francis Online. (n.d.).The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link].
-
Organic Syntheses. (n.d.).AMINOMALONONITRILE p-TOLUENESULFONATE. Retrieved from [Link].
- Google Patents. (n.d.).US2809986A - Method for the purification of malononitrile.
- Reddit. (2020, June 5).Knoevenagel condensation with Malonitrile (pKas and deprotonation).
-
International Journal of Chemical and Physical Sciences. (n.d.).A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Retrieved from [Link].
- Google Patents. (n.d.).US2799697A - Process for the manufacture and purification of malononitrile.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. This compound | 2972-80-7 | Benchchem [benchchem.com]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
Technical Support Center: Purification of (3,4-Dimethoxybenzylidene)malononitrile
Welcome to the technical support resource for the purification of crude (3,4-Dimethoxybenzylidene)malononitrile. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions and a deeper mechanistic understanding of common purification challenges. The synthesis of this compound, typically via a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and malononitrile, often yields a crude product that requires further refinement to meet the stringent purity demands of subsequent applications, such as pharmaceutical intermediate synthesis.[1][2]
This document moves beyond simple procedural lists to explain the causality behind each step, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries regarding the purification of this compound.
Q1: What are the primary impurities in the crude product after a Knoevenagel condensation?
The main contaminants are typically unreacted starting materials: 3,4-dimethoxybenzaldehyde and malononitrile.[1] Residual amounts of the base catalyst, such as piperidine, may also be present.[1][3] Depending on the reaction conditions (e.g., excessive heat or reaction time), side-products from polymerization or self-condensation of the aldehyde can also form, often appearing as colored contaminants.[4][5]
Q2: What is the most reliable method for achieving high purity?
For obtaining high-purity, crystalline this compound suitable for analytical standards or sensitive downstream applications, recrystallization is the most effective and widely employed method.[1] This technique leverages the differences in solubility between the desired product and impurities in a given solvent at varying temperatures. For less stringent purity requirements, a thorough solvent wash can be a sufficient and quicker alternative.[1]
Q3: Which solvent is best for recrystallization?
Ethanol is the most frequently cited and effective solvent for this compound.[1][3] Often, a mixed solvent system of ethanol and water provides excellent results, allowing for fine-tuned control over solubility and crystal formation. The use of an ethanol/water mixture can readily yield purities exceeding 95%.[1] Other solvent systems, such as ethyl acetate/n-hexane, have also been reported.[1]
Q4: What purity level is realistically achievable?
Following a well-executed recrystallization protocol, purities of >98% are commonly achieved. Purity should always be verified empirically using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or melting point determination.[1] The reported melting point for the pure compound is approximately 137°C.[3]
Troubleshooting Guide: From Crude Solid to Pure Crystals
This guide provides solutions to specific problems you may encounter during the purification process.
Q1: My recrystallization yield is disappointingly low. What are the likely causes?
A low recovery rate is a common issue that can almost always be traced back to a few key procedural points. The primary cause is using an excessive volume of the recrystallization solvent.
-
Causality: The goal of recrystallization is to create a saturated solution at a high temperature, from which the product crystallizes upon cooling because its solubility decreases. If too much solvent is used, the solution remains unsaturated even at low temperatures, and a significant portion of your product will stay dissolved in the mother liquor.
-
Solutions:
-
Minimize Solvent: Add the hot recrystallization solvent portion-wise to the crude material, with heating and stirring, until the solid just dissolves. Avoid adding a large excess.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop. This encourages the formation of large, pure crystals. Rapid cooling (e.g., by plunging directly into an ice bath) can trap impurities and lead to smaller, less-pure crystals. Only after the solution has reached room temperature and crystals have begun to form should you use an ice bath to maximize precipitation.[4]
-
Check Reaction Completion: A low yield may also indicate that the initial Knoevenagel condensation was incomplete.[5] Before beginning purification, it is wise to analyze the crude reaction mixture by Thin-Layer Chromatography (TLC) to ensure full consumption of the limiting reagent.[4]
-
Q2: Instead of crystals, my product has "oiled out." How can I resolve this?
"Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline lattice.
-
Causality: This typically happens when the solution is cooled below the melting point of the product-impurity mixture before crystallization begins. The high concentration of impurities can depress the melting point of your product, leading to a low-melting eutectic mixture.
-
Solutions:
-
Re-heat and Dilute: Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point slightly.
-
Induce Crystallization: As the solution cools, vigorously scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled solution to act as a template for crystallization.
-
Adjust Solvent Polarity: If using a single solvent like ethanol, try adding a small amount of a miscible "anti-solvent" (one in which the product is less soluble), such as water, to the hot solution until it just becomes turbid. Re-heat to clarify and then cool slowly. This change in polarity can often promote proper crystal lattice formation.
-
Q3: My final product is off-color (e.g., orange or brown instead of bright yellow). How do I remove colored impurities?
The desired product is a bright yellow solid.[3] Deeper, darker colors suggest the presence of polymeric or other conjugated side-products.
-
Causality: These impurities often arise from side reactions during the synthesis, particularly if the reaction temperature was too high or the mixture was heated for an extended period.[4]
-
Solutions:
-
Activated Charcoal Treatment: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution. The charcoal adsorbs large, flat, conjugated molecules responsible for the color.
-
Hot Filtration: Keep the solution hot and perform a gravity filtration (using fluted filter paper) to remove the charcoal. Caution: Do not perform vacuum filtration on a hot solution, as the rapid cooling caused by the vacuum will induce premature crystallization and clog the filter funnel.
-
Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly as described in the standard protocol.
-
Q4: NMR analysis shows unreacted 3,4-dimethoxybenzaldehyde in my final product. How can I improve its removal?
Starting materials are the most common impurities, and their efficient removal is key to achieving high purity.
-
Causality: While recrystallization is effective, it is not foolproof. If the crude product is heavily contaminated, a single recrystallization may not be sufficient. The most critical step for removing starting materials is the initial wash.
-
Solution: The Pre-Recrystallization Wash: Before attempting recrystallization, it is highly advantageous to wash the crude solid. After filtering the product from the reaction mixture, wash the filter cake thoroughly with a solvent that dissolves the starting materials well but not the product. Cold ethanol is an excellent choice for this purpose, as it effectively removes residual 3,4-dimethoxybenzaldehyde and malononitrile with minimal loss of the desired this compound.[1] Following this wash with a second wash using a non-polar solvent like ether can further help remove other impurities.[3]
Data & Protocols
Data Presentation
| Purification Method | Solvent System | Primary Purpose & Expected Purity | Reference |
| Solvent Washing | Cold Ethanol, followed by Ether | Removal of unreacted starting materials and catalyst. Purity sufficient for many applications. | [1][3] |
| Recrystallization | Ethanol / Water | High-purity product (>95%). Removes most starting materials and side-products. | [1] |
| Recrystallization | Ethyl Acetate / n-Hexane | Alternative high-purity method. | [1] |
| Charcoal Treatment | Any Recrystallization Solvent | Removal of persistent colored impurities. | N/A |
Experimental Protocols
Protocol 1: High-Purity Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. In a separate beaker, heat ethanol. Add the minimum volume of hot ethanol to the flask with stirring to just dissolve the crude solid.
-
Hot Filtration (Optional): If the solution contains insoluble impurities (or after charcoal treatment), perform a hot gravity filtration into a clean, pre-warmed flask.
-
Induce Crystallization: Remove the solution from heat. If using a mixed solvent system, add hot water dropwise until the solution becomes faintly cloudy (turbid), indicating it is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Bright yellow crystals should begin to form.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Determine the melting point and acquire an NMR spectrum to confirm purity.
Protocol 2: Bulk Purification by Solvent Washing
-
Initial Filtration: Collect the crude product from the reaction mixture by vacuum filtration.
-
Ethanol Wash: While the solid is still in the Büchner funnel, wash the filter cake thoroughly with several portions of cold ethanol. Allow the vacuum to pull the solvent through completely between washes.
-
Ether Wash: Wash the filter cake with one or two portions of diethyl ether. This helps to remove any remaining non-polar impurities and aids in drying the product.[3]
-
Drying: Transfer the washed solid to a watch glass and dry under vacuum. This product is often sufficiently pure for use in subsequent synthetic steps.
Visualized Workflows
Caption: Decision workflow for purifying crude product.
Caption: Troubleshooting logic for low recrystallization yield.
References
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy benzylidenemalononitrile. Retrieved from [Link]
-
PubMed. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Retrieved from [Link]
Sources
Common side products in the synthesis of (3,4-Dimethoxybenzylidene)malononitrile
Welcome to the technical support center for the synthesis of (3,4-dimethoxybenzylidene)malononitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this Knoevenagel condensation reaction. Here, we move beyond simple protocols to explain the causality behind experimental observations, enabling you to troubleshoot effectively and optimize your synthesis for high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned a dark red/brown color, and I have a low yield of the desired yellow product. What is happening?
This is a common observation when the reaction is overheated or when an excessive amount of base catalyst is used. The red coloration often indicates the formation of polymeric materials or other degradation products. The Knoevenagel condensation is an exothermic reaction, and careful temperature control is crucial.
Troubleshooting:
-
Reduce Catalyst Concentration: Use a catalytic amount of a weak base like piperidine. High concentrations of a strong base can promote side reactions.
-
Control Temperature: Maintain a gentle reflux and monitor the reaction temperature. Avoid aggressive heating.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop when the starting materials are consumed.
Q2: After purification, my NMR spectrum shows unreacted 3,4-dimethoxybenzaldehyde and malononitrile. How can I improve the conversion?
Incomplete conversion is a frequent issue. Several factors can contribute to this:
-
Insufficient Catalyst: Ensure a sufficient amount of catalyst is present to facilitate the reaction.
-
Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Purity of Reactants: Impurities in the starting materials, especially in the 3,4-dimethoxybenzaldehyde (veratraldehyde), can inhibit the reaction.
Troubleshooting:
-
Optimize Catalyst Loading: While excess catalyst can be detrimental, too little will result in a sluggish or incomplete reaction. A typical starting point is a catalytic amount of piperidine.
-
Monitor by TLC: Use TLC to track the disappearance of the starting materials. The reaction is complete when the spots corresponding to the aldehyde and malononitrile are no longer visible.
-
Purify Starting Materials: If you suspect impurities, consider purifying the 3,4-dimethoxybenzaldehyde by recrystallization or distillation.
Q3: I observe an unexpected peak in my mass spectrometry results with a mass corresponding to the addition of another molecule of malononitrile to my product. What is this side product?
This is likely the Michael adduct , a common side product in Knoevenagel condensations involving malononitrile. The desired product, this compound, is an α,β-unsaturated nitrile, making it a Michael acceptor. A second molecule of deprotonated malononitrile (a potent nucleophile) can attack the β-carbon of the product in a Michael 1,4-addition.[1]
Troubleshooting Guide for Common Side Products
| Observed Issue | Potential Side Product | Plausible Mechanism | Prevention & Mitigation |
| Unexpected peaks in LC-MS or NMR, difficulty in purification. | Michael Adduct: 2-(1-(3,4-dimethoxyphenyl)-2,2-dicyanoethyl)malononitrile | Tandem Knoevenagel-Michael Addition: The initial Knoevenagel product acts as a Michael acceptor for another molecule of malononitrile anion.[2][3] | - Use a stoichiometric amount of malononitrile or a slight excess of the aldehyde. - Add the base catalyst slowly to the reaction mixture to keep the concentration of the malononitrile anion low. - Work up the reaction promptly once the starting aldehyde is consumed to minimize the time for the subsequent Michael addition. |
| A sticky, reddish-brown residue that is difficult to filter and purify. | Polymeric Materials | Base-catalyzed polymerization of the benzylidenemalononitrile product or self-condensation of the aldehyde. | - Use a weak base catalyst (e.g., piperidine) in catalytic amounts.[4] - Avoid strong bases like sodium hydroxide or potassium hydroxide, which can promote polymerization. - Maintain a moderate reaction temperature; avoid excessive heating. |
| Presence of 3,4-dimethoxybenzoic acid in the final product. | 3,4-Dimethoxybenzoic Acid | Oxidation of the starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde), which can be sensitive to air.[5] | - Use fresh, high-purity veratraldehyde. - Store veratraldehyde under an inert atmosphere (nitrogen or argon). - Perform the reaction under an inert atmosphere if oxidation is a persistent issue. |
Reaction and Side Product Formation Mechanisms
The synthesis of this compound proceeds via a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4]
Caption: Reaction scheme for the synthesis of this compound and the competing Michael addition side reaction.
Recommended Experimental Protocol for High Purity this compound
This protocol is designed to minimize the formation of common side products.
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde), 1.66 g (10 mmol)
-
Malononitrile, 0.66 g (10 mmol)
-
Ethanol, 20 mL
-
Piperidine, 0.1 mL (catalytic amount)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxybenzaldehyde (1.66 g) and ethanol (20 mL).
-
Stir the mixture until the aldehyde is completely dissolved.
-
Add malononitrile (0.66 g) to the solution and stir for 2-3 minutes.
-
Slowly add piperidine (0.1 mL) to the reaction mixture.
-
Heat the mixture to a gentle reflux (approximately 78-80°C).
-
Monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Once the starting materials are consumed, remove the flask from the heat source and allow it to cool to room temperature.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation of the product.
-
Collect the yellow crystalline solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.[6]
-
Dry the product under vacuum to obtain this compound.
Purification (if necessary): For very high purity, the product can be recrystallized from an ethanol/water mixture.[6] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
References
-
Wikipedia. Knoevenagel condensation. Wikipedia. Available at: [Link].
-
Ataman Kimya. VERATRALDEHYDE. Ataman Kimya. Available at: [Link].
-
Comptes Rendus de l'Académie des Sciences. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Available at: [Link].
-
Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry Europe. Available at: [Link].
-
Wikipedia. Veratraldehyde. Wikipedia. Available at: [Link].
-
Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. National Institutes of Health. Available at: [Link].
-
PubChem. Veratraldehyde. National Institutes of Health. Available at: [Link].
-
New Journal of Chemistry. Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. Royal Society of Chemistry. Available at: [Link].
-
Indian Academy of Sciences. Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Indian Academy of Sciences. Available at: [Link].
-
Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry Europe. Available at: [Link].
-
ResearchGate. Michael addition reaction of malononitrile 45. ResearchGate. Available at: [Link].
-
Rasayan Journal of Chemistry. alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry. Available at: [Link].
-
ResearchGate. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. ResearchGate. Available at: [Link].
-
Wikipedia. Michael reaction. Wikipedia. Available at: [Link].
-
New Journal of Chemistry. Tandem Knoevenagel–Michael-cyclocondensation reactions of malononitrile, various aldehydes and dimedone using acetic acid functionalized ionic liquid. Royal Society of Chemistry. Available at: [Link].
-
ACS Publications. Chemistry of malononitrile. ACS Publications. Available at: [Link].
-
ResearchGate. The Chemistry of Malononitrile and its derivatives. ResearchGate. Available at: [Link].
-
The Royal Society of Chemistry. Enantioselective Michael Addition of Malononitrile to Chalcone Catalyzed by Simple Quinine-Al(OiPr)3. The Royal Society of Chemistry. Available at: [Link].
-
NIST WebBook. Benzaldehyde, 3,4-dimethoxy-. NIST. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles [comptes-rendus.academie-sciences.fr]
- 3. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veratraldehyde | 120-14-9 | Benchchem [benchchem.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. This compound | 2972-80-7 | Benchchem [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Knoevenagel Condensation
Welcome to the technical support center for the Knoevenagel condensation. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered during this essential C-C bond-forming reaction. Our focus is on the rationale behind catalyst selection and troubleshooting experimental hurdles to achieve optimal reaction efficiency and product yield.
Section 1: Catalyst Selection & Mechanistic Insights
This section addresses the foundational questions regarding the choice of catalyst and the underlying principles governing its function in the Knoevenagel condensation.
Q1: What are the primary factors to consider when selecting a catalyst for a Knoevenagel condensation?
The selection of a catalyst is a critical decision that directly influences reaction rate, yield, and selectivity. The Knoevenagel condensation is fundamentally a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The catalyst's primary role is to facilitate the deprotonation of the active methylene compound to form a reactive enolate ion.
Key Selection Factors:
-
Acidity of the Methylene Compound: The pKa of the active methylene compound is paramount. Compounds with two strongly electron-withdrawing groups (e.g., malononitrile, pKa ~11) are sufficiently acidic to be deprotonated by weak bases. Less acidic substrates (e.g., diethyl malonate, pKa ~13) may require a stronger base or harsher conditions.
-
Reactivity of the Carbonyl Compound: Aldehydes are generally more reactive than ketones. Steric hindrance around the carbonyl group can significantly slow the reaction, necessitating a more active catalyst or higher temperatures.
-
Catalyst Basicity: The catalyst must be basic enough to deprotonate the methylene compound but not so strong as to cause undesired side reactions, such as the self-condensation (aldol reaction) of the aldehyde or ketone starting material. This is why weak bases like piperidine, pyridine, or ammonium salts are commonly employed.
-
Homogeneous vs. Heterogeneous System: The choice between a catalyst that is in the same phase as the reactants (homogeneous) or a different phase (heterogeneous) has significant practical implications for work-up, purification, and catalyst reusability.
-
Solvent Compatibility: The chosen catalyst must be effective in the selected reaction solvent. The solvent polarity can influence both the deprotonation step and the subsequent dehydration.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
This decision involves a trade-off between reaction control and operational simplicity.
Homogeneous Catalysts (e.g., piperidine, pyridine, boric acid, ionic liquids) are dissolved in the reaction medium.
-
Advantages:
-
High Activity: Active sites are readily accessible, often leading to faster reaction rates and higher yields under mild conditions.
-
Good Selectivity: The well-defined nature of molecular catalysts can offer high selectivity.
-
Mechanistic Clarity: Reaction mechanisms are often better understood and more predictable.
-
-
Disadvantages:
-
Separation Challenges: Removing the catalyst from the product requires extensive work-up procedures like extraction or distillation, which can be costly and generate waste.
-
Difficult to Recycle: Recovery and reuse of the catalyst are often impractical.
-
Heterogeneous Catalysts (e.g., zeolites, metal oxides, functionalized silica, MOFs) are solids that are insoluble in the reaction medium.
-
Advantages:
-
Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.
-
Reusability: Heterogeneous catalysts can often be recovered, regenerated, and reused for multiple cycles, making the process more cost-effective and environmentally friendly.
-
Process Simplification: They are well-suited for continuous flow reactor systems.
-
-
Disadvantages:
-
Lower Activity: Active sites may be less accessible, sometimes requiring higher temperatures or longer reaction times.
-
Potential for Leaching: Trace amounts of the active species may leach into the reaction medium, contaminating the product.
-
Mass Transfer Limitations: Reaction rates can be limited by the diffusion of reactants to the catalyst surface.
-
Decision Workflow: Homogeneous vs. Heterogeneous Catalyst
Caption: Simplified mechanism of a base-catalyzed Knoevenagel condensation.
Section 2: Troubleshooting Common Experimental Issues
This section provides a question-and-answer guide to diagnosing and solving specific problems that may arise during your experiments.
Q4: My reaction is slow or giving a low yield. What are the likely causes and how can I fix this?
Low yield or slow conversion is a frequent issue. A systematic approach is the best way to troubleshoot.
Possible Causes & Solutions:
-
Inactive Catalyst: The catalyst may be old, impure, or degraded.
-
Solution: Use a fresh batch of catalyst. For amine bases like piperidine, which can degrade over time, consider purification by distillation.
-
-
Insufficient Catalyst Basicity: The chosen catalyst may not be strong enough to efficiently deprotonate your specific active methylene compound.
-
Solution: If using a very weak base with a less acidic substrate (like a malonic ester), consider a slightly stronger base. However, be cautious, as very strong bases can promote side reactions.
-
-
Suboptimal Temperature: Many Knoevenagel condensations proceed at room temperature, but some systems require thermal energy to overcome the activation barrier.
-
Solution: Try gentle heating (e.g., 40–80°C). Monitor the reaction closely by TLC to avoid side product formation at elevated temperatures.
-
-
Water Inhibition: The reaction produces water as a byproduct, which can inhibit the catalyst or shift the equilibrium back toward the starting materials.
-
Solution: If the reaction stalls, consider removing water. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) or by adding molecular sieves to the reaction mixture.
-
-
Poor Solvent Choice: The solvent polarity plays a crucial role.
-
Solution: Polar solvents (protic like ethanol or aprotic like DMF) often accelerate the reaction. Protic solvents can facilitate the initial aldol addition, while aprotic polar solvents can accelerate the dehydration step. In some cases, solvent-free conditions can dramatically improve yields and reaction times.
-
Q5: I am observing significant side product formation. How can I minimize this?
The most common side reactions are Michael addition and aldehyde self-condensation.
-
Michael Addition: The α,β-unsaturated product is a Michael acceptor and can react with a second molecule of the enolate. This is more common with highly reactive methylene compounds like malononitrile.
-
Mitigation Strategy:
-
Control Stoichiometry: Use a 1:1 or slight excess (1:1.1) of the carbonyl compound to the methylene compound.
-
Reduce Reaction Time/Temperature: Stop the reaction as soon as the starting material is consumed (monitor by TLC). Prolonged reaction times and high temperatures favor the Michael addition.
-
-
-
Aldehyde Self-Condensation: This is an aldol condensation of the aldehyde with itself, which is promoted by bases that are too strong.
-
Mitigation Strategy:
-
Use a Weaker Base: This is the most effective solution. Switch from a strong base to a weaker one like piperidine, pyrrolidine, or ammonium acetate.
-
-
Q6: My heterogeneous catalyst seems to be deactivating after a few cycles. What are the potential reasons and regeneration methods?
Catalyst deactivation is a key concern in heterogeneous catalysis.
-
Causes of Deactivation:
-
Fouling: The catalyst's pores and active sites can be blocked by polymeric byproducts or strongly adsorbed species.
-
Leaching: The active component of the catalyst may slowly dissolve into the reaction medium.
-
Structural Change: The physical structure of the catalyst support (e.g., silica, zeolite) may degrade under the reaction conditions.
-
-
Regeneration Strategies:
-
Washing: Simple washing with a suitable solvent can remove adsorbed products or byproducts.
-
Calcination: For robust inorganic catalysts like metal oxides, heating at high temperatures in air can burn off organic residues and regenerate the active sites. The specific temperature and duration depend on the catalyst's thermal stability.
-
Acid/Base Wash: A dilute acid or base wash can sometimes be used to remove specific poisons from the catalyst surface, followed by thorough washing with deionized water and drying.
-
Section 3: Experimental Protocols & Data
Q7: Can you provide a general, reliable protocol for a piperidine-catalyzed Knoevenagel condensation?
Yes, this protocol is a standard starting point for the condensation of an aromatic aldehyde with malononitrile.
Protocol: Synthesis of 2-(4-Chlorobenzylidene)malononitrile
-
Materials:
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (5-10 mL)
-
25 mL Round-bottom flask with magnetic stir bar
-
-
Procedure:
-
To the round-bottom flask, add 4-chlorobenzaldehyde and malononitrile.
-
Add ethanol and stir the mixture at room temperature until all solids are dissolved.
-
Add the catalytic amount of piperidine to the solution using a micropipette.
-
Stir the reaction at room temperature. A precipitate often begins to form within minutes.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., eluent: 9:1 Hexane:Ethyl Acetate).
-
Once the aldehyde spot has disappeared (typically 30-60 minutes), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by suction filtration.
-
Wash the product on the filter with a small amount of cold ethanol to remove any unreacted starting materials or residual catalyst.
-
Dry the product in a vacuum oven. The product is typically of high purity without needing further recrystallization or chromatography.
-
Q8: How does catalyst and solvent choice affect reaction outcomes?
The choice of catalyst and solvent can have a dramatic effect on reaction time and yield. The following table summarizes data for the condensation of benzaldehyde and malononitrile under various conditions.
Table 1: Comparative Performance of Catalysts in Knoevenagel Condensation
| Catalyst Type | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Homogeneous | Piperidine | Ethanol | Room Temp | 30 min | ~95% | |
| Homogeneous | Boric Acid | Aqueous Ethanol | Room Temp | 1-2 h | >90% | |
| Heterogeneous | 1CaO–1.5MgO | Water | Room Temp | 10 min | 98% | |
| Heterogeneous | ZnO | Solvent-free | Room Temp | 6 h | >95% | |
| Organocatalyst | L-proline | DMF | Room Temp | 2 h | ~92% | |
| Green | None (catalyst-free) | Water | 50 °C | 2 h | >99% |
Data is compiled from various sources for the reaction between benzaldehyde and an active methylene compound (typically malononitrile or ethyl cyanoacetate) and should be used for comparative purposes.
References
-
Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances. Available at: [Link]
-
Knoevenagel condensation mechanism and applications. Purechemistry. Available at: [Link]
-
Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Publishing. Available at: [Link]
-
Organocatalytic Knoevenagel condensation by chiral C 2 -symmetric tertiary diamines. RSC Publishing. Available at: [Link]
-
Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Available at: [Link]
-
Recyclable hybrid organocatalysts for the Knoevenagel condensation. Divulga UAB. Available at: [Link]
-
Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. Available at: [Link]
-
A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. ResearchGate. Available at: [Link]
-
Effect of the solvent on Knoevenagel condensation. ResearchGate. Available at: [Link]
-
Solvent effect on the Knoevenagel reaction. ResearchGate. Available at: [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). ResearchGate. Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH. Available at: [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. RSC Publishing. Available at: [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. RSC Publishing. Available at: [Link]
-
A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. Available at: [Link]
-
Knoevenagel condensation mediated by a cinchona-derived organocatalyst 82. ResearchGate. Available at: [Link]
-
Homogeneous vs Heterogeneous Catalysts. University of Toronto. Available at: [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Available at: [Link]
-
Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. MDPI. Available at: [Link]
-
Catalysts used for Knoevenagel condensation. ResearchGate. Available at: [Link]
-
Knoevenagel Condensation. Chem-Station. Available at: [Link]
- Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benz
Technical Support Center: Purification Strategies for Reactions Involving 3,4-Dimethoxybenzaldehyde
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 3,4-dimethoxybenzaldehyde (also known as veratraldehyde) from your product mixture. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm struggling to remove the leftover 3,4-dimethoxybenzaldehyde. What are the most common reasons for this?
A1: Difficulty in removing unreacted 3,4-dimethoxybenzaldehyde typically stems from its moderate polarity and good solubility in many common organic solvents.[1][2] This can lead to co-elution during chromatography or partitioning into the organic layer during a standard workup. The key is to exploit a chemical or physical property that differentiates it significantly from your desired product.
Q2: I've heard of using a "bisulfite wash." How does this work for removing aldehydes?
A2: This is a classic and highly effective chemical extraction method. Aldehydes, like 3,4-dimethoxybenzaldehyde, react with sodium bisulfite (NaHSO₃) in an aqueous solution to form a charged bisulfite adduct.[3][4] This adduct is ionic and therefore highly soluble in water. By performing a liquid-liquid extraction, the water-soluble adduct is washed away from your organic-soluble product.[5] This reaction is also reversible; the aldehyde can be regenerated from the aqueous layer by basification if recovery is needed.[4][6]
Q3: Is column chromatography a reliable method for separating 3,4-dimethoxybenzaldehyde?
A3: Yes, column chromatography is a very common and reliable purification technique for this purpose.[7][8] Success depends on selecting an appropriate solvent system (mobile phase) that provides good separation between your product and the aldehyde on a stationary phase like silica gel or alumina.[9][10] However, aldehydes can sometimes be sensitive and may decompose on acidic silica gel.[7]
Q4: Can I use distillation to remove 3,4-dimethoxybenzaldehyde?
A4: Distillation is a potential option if your desired product has a significantly different boiling point from 3,4-dimethoxybenzaldehyde (boiling point ~281 °C).[1][11] This method is most suitable for thermally stable compounds and is often used in large-scale industrial processes.[12][13] For many lab-scale syntheses, other methods like bisulfite extraction or chromatography are more practical.
Troubleshooting Guide: Method Selection
Choosing the right purification strategy is critical. The following decision tree can guide you through the selection process based on the properties of your desired product.
Caption: Decision workflow for selecting a purification method.
In-Depth Protocol & Troubleshooting Guides
Method 1: Selective Removal via Sodium Bisulfite Extraction
This method is highly recommended when your desired product is stable in the presence of water and mild reagents and does not possess a reactive carbonyl group. It is particularly effective for removing aldehydes from non-polar to moderately polar product mixtures.[3][5]
Underlying Principle: Reversible Nucleophilic Addition
The lone pair on the sulfur atom of the bisulfite anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer to form the water-soluble α-hydroxy sulfonic acid salt (the bisulfite adduct).
Caption: Reversible reaction of an aldehyde with sodium bisulfite.
Experimental Protocol:
-
Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). The volume should be approximately equal to the organic layer.
-
Agitation: Shake the funnel vigorously for 2-5 minutes to ensure thorough mixing and facilitate the reaction at the interface.[3]
-
Separation: Allow the layers to separate. The aqueous layer (bottom, if using a solvent less dense than water) will now contain the bisulfite adduct of 3,4-dimethoxybenzaldehyde.[6]
-
Repeat: Drain the aqueous layer and repeat the extraction with a fresh portion of saturated NaHSO₃ solution to ensure complete removal.
-
Washing: Wash the organic layer with water, followed by a brine (saturated NaCl) wash to remove any residual water-soluble impurities and break up emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield your purified product.
Troubleshooting:
-
Issue: An insoluble white solid forms at the interface.
-
Issue: Incomplete removal of the aldehyde after two washes.
Method 2: Purification by Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.[10] For 3,4-dimethoxybenzaldehyde, its polarity allows it to be separated from both more polar and less polar products by carefully selecting the mobile phase.
Key Parameters for Separation:
| Parameter | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | General Guidance for Your Product |
| Stationary Phase | Silica Gel (standard) or Alumina (for acid-sensitive compounds) | Choose based on product stability.[9] |
| Polarity | Moderately polar due to the aldehyde and methoxy groups.[2][14] | Assess your product's polarity via TLC. |
| Typical Eluent | Hexane/Ethyl Acetate or Pentane/Diethyl Ether mixtures.[7] | Start with a low polarity solvent and gradually increase polarity. |
| TLC Rf Target | Aim for an Rf of ~0.3-0.4 for good separation. | Your product's Rf should be different by at least 0.2. |
Experimental Protocol:
-
TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system will show clear separation between your product spot and the aldehyde spot.
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial, low-polarity mobile phase. Ensure the packing is uniform to prevent channeling.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. The progress of the separation can be monitored by TLC analysis of the collected fractions.[8]
-
Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more strongly adsorbed compounds.
-
Fraction Pooling & Concentration: Combine the fractions containing your pure product (as determined by TLC), and remove the solvent using a rotary evaporator.
Troubleshooting:
-
Issue: The aldehyde and product elute together (co-elution).
-
Cause & Solution: The polarity of the solvent system is not optimal. Re-evaluate your TLC analysis. Try a different solvent combination (e.g., dichloromethane/methanol). If the polarities are very similar, the bisulfite method may be more effective.
-
-
Issue: Streaking or tailing of spots on the TLC plate.
-
Cause & Solution: The sample may be too concentrated, or the compound might be interacting too strongly with the silica. Try spotting a more dilute sample. If your aldehyde is oxidizing to the corresponding carboxylic acid, this can cause streaking.[15] Adding a small amount of triethylamine (~0.1%) to the eluent can neutralize the acidic silica gel and improve separation.[9]
-
References
-
Solubility of Things. (n.d.). Veratraldehyde. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
FooDB. (2010). Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
CMU. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. Retrieved from [Link]
-
CD Formulation. (n.d.). 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57125. [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
Jack Westin. (n.d.). Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). DD251258A3 - Process for preparing 3,4-dimethoxy-benzaldehyde after the Sommelet reaction.
- Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
Sources
- 1. 3,4-ジメトキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Workup [chem.rochester.edu]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 9. researchgate.net [researchgate.net]
- 10. jackwestin.com [jackwestin.com]
- 11. 3,4-Dimethoxybenzaldehyde - CD Formulation [formulationbio.com]
- 12. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]
- 13. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]
- 14. Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864) - FooDB [foodb.ca]
- 15. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
Technical Support Center: High-Purity Recrystallization of (3,4-Dimethoxybenzylidene)malononitrile
Welcome to our dedicated technical support guide for achieving high purity of (3,4-Dimethoxybenzylidene)malononitrile through recrystallization. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their purification protocols and troubleshoot common issues encountered during this critical step. As the synthesis of this compound, typically via a Knoevenagel condensation, can leave behind unreacted starting materials and byproducts, a robust recrystallization procedure is paramount for obtaining material of the highest quality.[1]
Frequently Asked Questions (FAQs)
Q1: What are the critical first principles for selecting a recrystallization solvent for this compound?
The ideal solvent for recrystallization hinges on a key principle: the compound of interest should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.[2][3][4] This temperature-dependent solubility differential is the driving force for crystal formation and purification. For this compound, a moderately polar compound, the "like dissolves like" rule of thumb is a good starting point.[5][6]
Key solvent characteristics to consider are:
-
Solubility Profile: High solubility at boiling point and low solubility at room temperature or below.
-
Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even when hot (allowing for hot filtration).[3]
-
Inertness: The solvent must not react with the this compound.[1][2]
-
Boiling Point: A boiling point that is lower than the melting point of the compound (m.p. 137°C) is essential to prevent "oiling out".[7]
-
Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals.[1][2]
Q2: Which solvents are recommended for the recrystallization of this compound?
Based on literature and the physicochemical properties of the compound, several solvents and solvent systems are recommended. Ethanol and ethanol/water mixtures are frequently cited as effective for achieving high purity (>95%).[1] Washing the crude product with cold ethanol is also an effective method to remove residual starting materials like 3,4-dimethoxybenzaldehyde and malononitrile.[1]
Below is a table summarizing potential solvents and their suitability:
| Solvent System | Rationale for Suitability | Boiling Point (°C) | Potential Issues |
| Ethanol | Good solubility when hot, lower solubility when cold. Effective at dissolving the compound while leaving some impurities behind. Frequently used in synthesis as the reaction solvent.[1] | 78 | May retain some highly soluble impurities. |
| Ethanol/Water | The addition of water as an anti-solvent decreases the solubility of the compound upon cooling, often leading to higher recovery of pure crystals.[1] | Varies | "Oiling out" if the solvent ratio is not optimized or if cooling is too rapid. |
| Isopropanol | Similar properties to ethanol, offering a good balance of solubility. | 82 | Similar to ethanol, may require optimization. |
| Methanol | Higher polarity than ethanol, may be too effective a solvent, leading to lower yields. | 65 | Potential for lower recovery due to higher solubility at cold temperatures. |
| Ethyl Acetate/Hexane | A polar aprotic/non-polar solvent pair that can be effective for compounds of intermediate polarity.[2] | Varies | Requires careful determination of the optimal solvent ratio. |
Q3: My compound is not crystallizing upon cooling. What should I do?
Failure to crystallize is a common issue and can often be resolved with one of the following techniques:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8][9]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal provides a template for further crystallization.[8][10]
-
-
Increase Supersaturation:
The decision-making process for troubleshooting crystallization failure can be visualized as follows:
Troubleshooting Guide
Problem 1: The product "oils out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent.[5][8] Since the melting point of this compound is approximately 137°C, this is less of a concern with common lower-boiling solvents. However, impurities can lower the melting point and increase the likelihood of oiling out.
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8][11]
-
Slow Cooling: Insulate the flask to encourage slow cooling. This provides more time for orderly crystal lattice formation.[8][11]
-
Change Solvent System: If oiling persists, the chosen solvent may not be suitable. Consider a different solvent or a mixed solvent system.
Problem 2: The recrystallized product is still impure.
If the final product is not of the desired purity, consider the following:
-
Insoluble Impurities: If there were solid impurities in the hot solution that were not removed, they will contaminate the final product. Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.
-
Soluble Impurities: If impurities are co-crystallizing with your product, the chosen solvent may not be selective enough. A different solvent might leave these impurities in the mother liquor.
-
Washing: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[5]
Problem 3: The yield of recovered product is very low.
A low yield can be frustrating, but it is often preventable.
-
Excess Solvent: Using too much solvent is a common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[3][8] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. To prevent this, use a pre-heated funnel and filter flask, and keep the solution hot during filtration.[5]
-
Incomplete Crystallization: Ensure the solution has been allowed to cool sufficiently and for an adequate amount of time to maximize crystal formation. Cooling in an ice bath after initial cooling to room temperature can improve yield.[8]
Experimental Protocol: Recrystallization of this compound from an Ethanol/Water System
This protocol outlines a standard procedure for the purification of this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to add the solvent portion-wise to avoid using an excess.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Bright yellow crystals of pure this compound should form.[7] For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
The workflow for this experimental protocol can be visualized as follows:
References
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, July 12). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Molecules, 28(14), 5427. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malononitrile. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3,4-dimethoxy benzylidenemalononitrile. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, July 29). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports, 10, 12702. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. edu.rsc.org [edu.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. chemaxon.com [chemaxon.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Benzylidene Malononitrile Derivatives
Welcome to the technical support center for challenges in the purification of benzylidene malononitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the synthesis and purification of this important class of compounds. The following content is structured to provide direct, actionable advice based on established chemical principles and field-proven techniques.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying rationale.
Q1: My "purified" product is persistently yellow or brown, even after column chromatography. What causes this, and how can I obtain a colorless or pale-yellow solid?
A1: A persistent yellow or brown hue in benzylidene malononitrile derivatives is a common issue that often indicates the presence of trace impurities, even if they are not readily visible on a TLC plate. The high degree of conjugation in these molecules means that even minute quantities of colored byproducts can discolor the entire batch.
Root Causes & Causal Analysis:
-
Oxidized Impurities: The starting benzaldehyde can be partially oxidized to benzoic acid, or the product itself can undergo slow oxidation or polymerization, especially if exposed to air and light for extended periods. These reactions can form highly conjugated, colored species.
-
Residual Catalyst: If a basic catalyst like piperidine or an amine is used, it can be difficult to remove completely and may form colored salts or adducts. Similarly, transition metal catalysts can leave behind colored residues.[1]
-
Complex Side Products: While the Knoevenagel condensation is generally efficient, minor side reactions can occur, leading to complex, highly colored polymeric materials that co-elute with the product during chromatography.
Troubleshooting Protocol:
-
Activated Carbon Treatment: Dissolve the impure solid in a minimum amount of a suitable hot solvent (e.g., ethyl acetate or ethanol). Add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot and swirl for 5-10 minutes. Filter the hot solution through a short plug of Celite® or filter paper to remove the charcoal. Allow the filtrate to cool slowly for recrystallization. The charcoal adsorbs large, flat, conjugated molecules responsible for the color.
-
Re-evaluation of Recrystallization Solvent: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If your product and the impurity have similar solubility profiles in one solvent, the impurity will co-crystallize.[1] Try a different solvent system. A mixture, such as ethyl acetate/hexane or ethanol/water, is often effective.[2][3]
-
Switching Chromatographic Stationary Phase: If silica gel (which is acidic) was used for column chromatography, consider running a short plug of neutral alumina. Some impurities may bind more strongly to alumina than silica, or the change in pH may prevent on-column degradation that could be causing the color.
Q2: I'm struggling to remove unreacted benzaldehyde and malononitrile. My NMR spectrum shows their characteristic peaks.
A2: The presence of starting materials is one of the most frequent purification challenges. Their removal is critical and can typically be accomplished with a targeted liquid-liquid extraction workup before any chromatographic steps.
Root Causes & Causal Analysis:
-
Suboptimal Stoichiometry: Using a perfect 1:1 molar ratio can lead to incomplete conversion, leaving starting materials behind.[4]
-
Inadequate Workup: Simple filtration of the crude product may not be sufficient to remove soluble or entrapped starting materials.
Troubleshooting Protocol: Targeted Liquid-Liquid Extraction
-
Dissolution: After the reaction is complete, dissolve the entire crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Removal of Unreacted Benzaldehyde: Transfer the organic solution to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[5] The bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous layer. Shake the funnel, vent frequently, and then drain the aqueous layer. Repeat this wash once more.
-
Removal of Unreacted Malononitrile & Catalyst: Malononitrile is polar and has some water solubility. Wash the organic layer with deionized water (2-3 times) to remove it. If a basic catalyst (like piperidine or ammonium acetate) was used, a wash with dilute acid (e.g., 1M HCl) followed by a water wash and a brine (saturated NaCl) wash will effectively remove it. The brine wash also helps to break any emulsions and pre-dry the organic layer.
-
Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
This protocol should yield a much cleaner crude product, which can then be further purified by recrystallization or chromatography if necessary.
Q3: My product "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it reaches the temperature required for crystallization. This is often due to impurities depressing the melting point or an inappropriate choice of solvent.
Root Causes & Causal Analysis:
-
High Impurity Level: Impurities can act as a "solvent" for your product, creating a low-melting eutectic mixture.
-
Inappropriate Solvent Polarity: The solvent may be too "good" at dissolving the compound even at lower temperatures, or conversely, too "poor," causing it to crash out of solution non-selectively.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.
Troubleshooting Protocol:
-
Re-heat and Add More Solvent: If the product oils out, re-heat the mixture until the oil redissolves completely. Add slightly more solvent to lower the concentration. Allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).
-
Induce Crystallization: If it still tends to oil out, try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal, add a tiny "seed crystal" to the cooled solution.
-
Change the Solvent System: If the above fails, the solvent system is likely the problem.
-
If the product is very soluble, add a "poor" solvent (an anti-solvent) dropwise to the hot, clear solution until it just becomes cloudy. Then add a few drops of the "good" solvent to make it clear again and allow it to cool slowly. For example, if your product is dissolved in hot ethanol, you might add water as the anti-solvent.
-
Frequently Asked Questions (FAQs)
What are the most common and effective purification techniques for benzylidene malononitrile derivatives?
The most effective technique depends on the specific derivative and the nature of the impurities. The two primary methods are:
-
Recrystallization: This is the most common and often sufficient method. Simple, scalable, and cost-effective, it is excellent for removing small amounts of impurities from a solid product. Common solvent systems include ethanol, or mixtures of ethyl acetate and n-hexane.[2][3][6]
-
Column Chromatography: When recrystallization fails or when separating products with very similar solubility profiles, column chromatography is used.[7] Silica gel is the most common stationary phase, but neutral alumina can be beneficial for acid-sensitive compounds.[1][8]
In many modern, high-yielding "green" syntheses, the product precipitates directly from the reaction medium (e.g., water) in high purity, requiring only simple filtration and washing.[9]
What are the typical side products I should be aware of during synthesis?
The Knoevenagel condensation is generally a clean reaction. However, potential side products include:
-
Unreacted Starting Materials: As discussed in the troubleshooting section, these are the most common impurities.
-
Michael Adducts: Under strongly basic conditions or with prolonged reaction times, a second molecule of malononitrile can potentially undergo a Michael addition to the newly formed benzylidene malononitrile. This is generally less common.
-
Acetal Formation: If the reaction is run in an alcohol solvent (e.g., ethanol) with an acid catalyst, the starting benzaldehyde can react with the solvent to form an undesired acetal byproduct.[10]
How can I definitively confirm the purity of my final product?
No single technique is absolute. A combination of methods is required to establish purity confidently:
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of purity. Impurities typically cause melting point depression and broadening.
-
NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation and purity assessment. The absence of peaks corresponding to starting materials, solvents, or side products is crucial.[2]
-
FT-IR Spectroscopy: Useful for confirming the presence of key functional groups (e.g., the sharp nitrile C≡N stretch around 2220 cm⁻¹ and the C=C alkene stretch).[2][3]
-
Chromatographic Analysis (TLC/GC/HPLC): A single, well-defined spot on a TLC plate in multiple solvent systems is a good sign of purity.[11] For quantitative analysis, HPLC or GC can provide a precise purity percentage.[4][12][13]
Visualizations and Protocols
Diagram: General Purification Workflow
This diagram outlines the decision-making process for purifying a crude benzylidene malononitrile product.
Caption: Standard workflow for purifying benzylidene malononitrile derivatives.
Diagram: Troubleshooting Decision Tree
This chart helps diagnose and solve common purification problems.
Caption: Decision tree for troubleshooting common purification issues.
Data Table: Common Recrystallization Solvents
| Derivative Type | Common Solvent(s) | Reference |
| Unsubstituted Benzylidene Malononitrile | Ethanol (EtOH) | [6] |
| Alkoxy-substituted Derivatives | Ethyl Acetate / n-Hexane | [2][3] |
| General Derivatives | Ethanol (EtOH) |
Experimental Protocol: General Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to add the solvent in small portions to avoid using an excess, which would lower the yield.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
-
Al-Amiery, A. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Available at: [Link]
-
Koli, B. P., & Gore, R. P. (2023). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Malononitrile, benzylidene- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health. Available at: [Link]
-
Wyzant. (2019). Organic Chemistry Laboratory Questions. Wyzant Ask An Expert. Available at: [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation reaction between benzaldehyde and malononitrile... ResearchGate. Available at: [Link]
-
Jadhav, A. L., et al. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Indian Academy of Sciences. Available at: [Link]
-
National Institutes of Health. (n.d.). Malononitrile, benzylidene-. PubChem. Available at: [Link]
-
ResearchGate. (2021). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. ResearchGate. Available at: [Link]
-
Kolb, D., Friedmann, K., & König, B. (2021). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemCatChem. Available at: [Link]
-
International Journal of Innovations in Engineering and Science. (2018). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
-
Kolb, D., Friedmann, K., & König, B. (2021). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Wiley Online Library. Available at: [Link]
-
Yilmaz, M., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. National Institutes of Health. Available at: [Link]
-
Ciriminna, R., et al. (2022). Is a Catalyst Always Needed? The Case of the Knoevenagel Reaction with Malononitrile. ChemCatChem. Available at: [Link]
-
ResearchGate. (n.d.). Figure 2. (a) Influence of materials synthesis temperature on the yield... ResearchGate. Available at: [Link]
-
Gutch, P. K., et al. (2004). Chromatographic analysis of benzylidenemalononitrile analogues of 2-chlorobenzylidenemalononitrile. Zenodo. Available at: [Link]
-
ResearchGate. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Knoevenagel reaction of benzaldehyde with malononitrile using the chitosan catalyst. ResearchGate. Available at: [Link]
-
Reddit. (2023). Purification Troubleshooting. Reddit. Available at: [Link]
-
Özer, I., et al. (2017). Separation techniques: Chromatography. National Institutes of Health. Available at: [Link]
-
Taylor, J. (2022). Chromatography: Techniques of Separation. TSI Journals. Available at: [Link]
-
Thieme. (n.d.). 7.2 Chromatographic Methods. Thieme. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. wyzant.com [wyzant.com]
- 6. BENZYLIDENEMALONONITRILE | 2700-22-3 [chemicalbook.com]
- 7. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. zenodo.org [zenodo.org]
- 12. Separation of Malononitrile, benzylidene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Benzylidene Malononitrile Derivatives for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of benzylidene malononitrile derivatives in biological assays. The following information is curated to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design.
Introduction: The Solubility Challenge with Benzylidene Malononitrile Derivatives
Benzylidene malononitrile (BMN) derivatives are a class of organic compounds with significant interest in drug discovery due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] These compounds are synthesized through Knoevenagel condensation of an aromatic aldehyde with malononitrile.[1][3] However, their often hydrophobic nature and crystalline structure can lead to poor solubility in aqueous buffers used for biological assays, creating significant experimental hurdles.[4] Low solubility can result in underestimated compound activity, poor reproducibility, and misleading structure-activity relationships (SAR).[5] This guide will walk you through systematic approaches to enhance the solubility of your BMN derivatives, ensuring reliable and accurate results in your biological assays.
Frequently Asked Questions (FAQs)
Q1: My benzylidene malononitrile derivative precipitates when I dilute my DMSO stock solution into aqueous assay buffer. What is happening?
This is a classic sign of a compound "crashing out" of solution. Your derivative is likely highly soluble in the organic solvent, dimethyl sulfoxide (DMSO), but its solubility limit is exceeded upon dilution into the aqueous environment of your assay buffer.[6] This phenomenon is common for hydrophobic compounds, which are prevalent in modern drug discovery libraries.[7] The nitrile groups in BMN derivatives contribute to some polarity, but the benzylidene portion often imparts significant hydrophobicity, leading to limited aqueous solubility.[4]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
The maximum tolerable DMSO concentration is cell-line dependent and also relies on the duration of the assay.[8] As a general guideline:
-
≤ 0.1% DMSO: Considered safe for most cell lines with minimal impact on cell viability.[8][9]
-
0.5% - 1% DMSO: Tolerated by many robust cell lines, but it's crucial to run a vehicle control (assay medium with the same final DMSO concentration) to assess any potential solvent-induced effects.[9][10]
-
> 1% DMSO: Can lead to significant cytotoxicity and should be avoided.[8]
It is always best practice to perform a dose-response experiment with DMSO alone on your specific cell line to determine the no-effect concentration.[10]
Q3: I've heard about "kinetic" versus "thermodynamic" solubility. Which one is more relevant for my in vitro assay?
For most high-throughput screening (HTS) and routine in vitro assays, kinetic solubility is the more relevant parameter.[7][11]
-
Kinetic Solubility: This is the concentration of a compound that remains in solution after a small volume of a concentrated stock (usually in DMSO) is rapidly diluted into an aqueous buffer. It reflects the apparent solubility under typical experimental conditions where precipitation may be slow to occur.[11]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by incubating an excess of the solid compound in a buffer over an extended period until equilibrium is reached.[11]
While thermodynamic solubility is important for pre-formulation and later-stage drug development, kinetic solubility assays better mimic the conditions of most biological screens.[11]
Troubleshooting Guide: Step-by-Step Solubility Enhancement
If you are encountering solubility issues with your benzylidene malononitrile derivatives, follow this tiered troubleshooting guide. Start with the simplest and most common approaches before moving to more complex formulation strategies.
Tier 1: Co-Solvent Optimization
The first and most straightforward approach is to optimize the use of a water-miscible organic co-solvent.[12]
Problem: Compound precipitates from DMSO stock upon dilution.
Solution:
-
Determine the Maximum Tolerable DMSO Concentration: As discussed in the FAQs, establish the highest concentration of DMSO your assay can tolerate without adverse effects on the biological system.[8]
-
Adjust Stock Concentration: Prepare a more dilute stock solution in 100% DMSO. This will result in a lower final DMSO concentration in your assay when you add the same volume.
-
Consider Alternative Co-solvents: If DMSO toxicity is a concern, other co-solvents can be used, though they may have their own biological effects.[13]
Workflow for Co-Solvent Optimization
Caption: Decision workflow for optimizing co-solvent use.
Tier 2: Utilizing Solubilizing Excipients
If co-solvent optimization is insufficient, the next step is to employ solubilizing excipients. These agents can increase the aqueous solubility of hydrophobic molecules.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate hydrophobic molecules, like BMN derivatives, forming inclusion complexes that are more water-soluble.[15][16]
Key Considerations:
-
Types: Beta-cyclodextrin (β-CD) derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used due to their improved solubility and reduced toxicity compared to native β-CD.[15][17]
-
Mechanism: The hydrophobic BMN derivative partitions into the non-polar interior of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, effectively solubilizing the complex.[15][17] This can lead to a significant increase in solubility, with reports of up to a 50-fold increase for some hydrophobic compounds.[17]
Experimental Protocol: Preparing a BMN Derivative with HP-β-CD
-
Prepare a Concentrated HP-β-CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-40% w/v). Gentle heating may be required.
-
Prepare a Concentrated BMN Derivative Stock: Dissolve your BMN derivative in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).
-
Form the Inclusion Complex: Slowly add the BMN derivative stock solution to the stirred HP-β-CD solution.
-
Equilibrate: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure complex formation.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
Determine Concentration: Use a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the solubilized BMN derivative in the filtrate.
-
Assay Dilution: Use this solubilized stock for serial dilutions in your biological assay.
Surfactants
Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds.[18]
Commonly Used Surfactants:
-
Polysorbate 80 (Tween 80)
-
Cremophor EL
Caution: Surfactants can have their own biological activities and may interfere with certain assays, particularly those involving cell membranes.[19] It is crucial to run appropriate vehicle controls.
Tier 3: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary. These are often employed in later stages of drug development but can be adapted for in vitro screening.
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level.[6][20] This can be achieved by methods like solvent evaporation.[6]
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution rate.[12][21]
Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Increases the polarity of the bulk solvent. | Simple, widely used. | Potential for solvent toxicity.[22] |
| Cyclodextrins | Encapsulates the hydrophobic drug in a hydrophilic shell.[15] | High solubilization capacity, generally low toxicity.[17] | Can be expensive, may not be suitable for all molecules. |
| Surfactants | Forms micelles that entrap the hydrophobic drug.[18] | Effective at low concentrations. | Can have intrinsic biological activity, may interfere with assays.[19] |
| Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix.[20] | Can significantly increase dissolution rate.[6] | More complex preparation. |
| Nanosuspensions | Increases surface area by reducing particle size.[21] | Applicable to a wide range of drugs. | Requires specialized equipment. |
Visualizing the Path to Solubilization
The following diagram illustrates the decision-making process for addressing solubility issues with benzylidene malononitrile derivatives.
Caption: A tiered approach to enhancing BMN derivative solubility.
Conclusion
Enhancing the solubility of benzylidene malononitrile derivatives is a critical step for obtaining reliable data in biological assays. By systematically applying the strategies outlined in this guide—from simple co-solvent optimization to the use of excipients like cyclodextrins—researchers can overcome the challenges posed by these promising but often poorly soluble compounds. Always remember to validate your chosen solubilization method with appropriate controls to ensure that the vehicle itself does not interfere with your experimental results.
References
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
-
Sugano, K. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Journal of the Pharmaceutical Society of Japan. Retrieved from [Link]
-
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Life. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Li, P., & Zhao, L. (2007). Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
-
Alfa Chemistry. (2023). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Retrieved from [Link]
-
Autechem. (n.d.). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. Retrieved from [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]
-
Pinto, I., et al. (2023). Liposomal Tubacin: Strategies for the Formulation of a Highly Hydrophobic Anticancer Drug. Pharmaceutics. Retrieved from [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzylidene malononitrile. Retrieved from [Link]
-
Turpaev, K., et al. (2014). Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study. Biochimie. Retrieved from [Link]
-
Di Mola, A., et al. (2024). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemCatChem. Retrieved from [Link]
-
Kumar, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Retrieved from [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today. Retrieved from [Link]
-
Wang, W., et al. (2014). Development of a high-throughput solubility screening assay for use in antibody discovery. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]
-
Wang, C., et al. (2019). A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. Theranostics. Retrieved from [Link]
-
Loving, K., et al. (2018). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Trends in Pharmacological Sciences. Retrieved from [Link]
-
Ditzinger, F., et al. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Retrieved from [Link]
-
Ohno, Y., et al. (2021). EXPRORER: Rational Cosolvent Set Construction Method for Cosolvent Molecular Dynamics Using Large-Scale Computation. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
El-Reedy, A. M., & Adela, A. (2019). The Chemistry of Malononitrile and its derivatives. International Journal of Scientific & Engineering Research. Retrieved from [Link]
-
Shen, Y., et al. (2023). Using microfluidics to manufacture hydrophobic drugs. Mechanical Engineering. Retrieved from [Link]
- Google Patents. (n.d.). EP0322738B1 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells.
- Google Patents. (n.d.). EP0322738A2 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells.
Sources
- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. alzet.com [alzet.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. mdpi.com [mdpi.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Validation & Comparative
A Comparative Guide to Tyrosinase Inhibitors: Evaluating (3,4-Dihydroxybenzylidene)malononitrile Against Industry Standards
In the dynamic field of dermatological research and cosmetic science, the quest for potent and safe tyrosinase inhibitors is perpetual. Tyrosinase, a copper-containing enzyme, is the lynchpin in the intricate process of melanogenesis, catalyzing the initial and rate-limiting steps of melanin production.[1] Its inhibition is a primary strategy for addressing hyperpigmentation disorders and for the development of skin-lightening agents. This guide provides an in-depth comparison of a promising benzylidene malononitrile derivative against established tyrosinase inhibitors, grounded in experimental data and methodological rigor.
A noteworthy clarification is pertinent to the scope of this guide. While the initial focus was on (3,4-Dimethoxybenzylidene)malononitrile, a comprehensive study synthesizing and evaluating a series of twelve 2-(substituted benzylidene)malononitrile derivatives revealed that the dimethoxy variant did not exhibit tyrosinase inhibitory activity. In stark contrast, the analog featuring hydroxyl groups at the 3 and 4 positions of the benzylidene ring, 2-(3,4-dihydroxybenzylidene)malononitrile, demonstrated potent tyrosinase inhibition.[1][2] Consequently, this guide will pivot to a detailed analysis of this demonstrably active compound, hereafter referred to as DBM, and compare its efficacy with that of other well-documented tyrosinase inhibitors.
The Central Role of Tyrosinase in Melanogenesis
Melanin synthesis is a complex signaling cascade, often initiated by external stimuli such as ultraviolet (UV) radiation. This process is tightly regulated by the microphthalmia-associated transcription factor (MITF), which governs the expression of key melanogenic enzymes, including tyrosinase. Tyrosinase catalyzes two critical reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a pivotal intermediate that proceeds through a series of reactions to form either eumelanin (brown-black pigment) or pheomelanin (red-yellow pigment). By inhibiting tyrosinase, the entire melanin production cascade can be effectively downregulated.
Figure 1: Simplified signaling pathway of melanogenesis highlighting the central role of tyrosinase and the point of intervention for inhibitors.
Comparative Efficacy of Tyrosinase Inhibitors
The potency of a tyrosinase inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor. The following table provides a comparative summary of the IC50 values for DBM and other widely recognized tyrosinase inhibitors.
| Inhibitor | Chemical Structure | IC50 (µM) | Mechanism of Action | Reference |
| 2-(3,4-Dihydroxybenzylidene)malononitrile (DBM) | 17.05 | Competitive | [1] | |
| Kojic Acid | 36.68 | Competitive (Copper Chelator) | [1] | |
| Arbutin (β-Arbutin) | 1687 | Competitive | [3] | |
| Hydroquinone | > 500 (human tyrosinase) | Substrate for tyrosinase, melanocytotoxic | [4] |
Analysis of Comparative Data:
The experimental data clearly indicates that 2-(3,4-dihydroxybenzylidene)malononitrile (DBM) is a highly potent tyrosinase inhibitor, with an IC50 value of 17.05 µM.[1] In a direct comparative study using mushroom tyrosinase, DBM was found to be more than twice as potent as kojic acid (IC50 = 36.68 µM).[1] This enhanced potency is significant, as kojic acid is a widely used benchmark in the field.
Arbutin, a glycosylated hydroquinone, exhibits significantly weaker tyrosinase inhibition, with a much higher IC50 value.[3] Hydroquinone, while historically considered a gold standard for treating hyperpigmentation, functions not only as a weak tyrosinase inhibitor but also through melanocytotoxic mechanisms, which raises safety concerns.[4][5]
The mechanism of action for DBM has been identified as competitive inhibition, meaning it directly competes with the substrate (L-tyrosine or L-DOPA) for binding to the active site of the tyrosinase enzyme.[1] Molecular docking simulations suggest that DBM forms hydrogen bonds and hydrophobic interactions within the tyrosinase binding pocket, contributing to its strong inhibitory effect.[1]
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
To ensure the reproducibility and validity of tyrosinase inhibition studies, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for a colorimetric mushroom tyrosinase inhibition assay performed in a 96-well microplate format.
Figure 2: Experimental workflow for the in vitro mushroom tyrosinase inhibition assay.
Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
2-(3,4-dihydroxybenzylidene)malononitrile (Test Compound)
-
Kojic Acid (Positive Control)
-
Dimethyl Sulfoxide (DMSO)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 50 mM potassium phosphate buffer (pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Keep on ice.
-
Prepare a fresh stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer immediately before use.
-
Prepare a stock solution of the test compound (DBM) and kojic acid in DMSO (e.g., 10 mM).
-
Create serial dilutions of the test compound and kojic acid in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to prevent interference with enzyme activity.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to the designated wells:
-
Test Wells: 40 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of tyrosinase solution.
-
Positive Control Wells: 40 µL of phosphate buffer, 20 µL of the kojic acid dilution, and 20 µL of tyrosinase solution.
-
Negative Control Well (100% activity): 60 µL of phosphate buffer and 20 µL of tyrosinase solution.
-
Blank Well: 80 µL of phosphate buffer.
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the L-DOPA solution to all wells to start the enzymatic reaction. The total volume in each well should be 100 µL.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance of each well at 475 nm using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every minute) for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity, V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The available scientific evidence strongly indicates that 2-(3,4-dihydroxybenzylidene)malononitrile is a potent, competitive inhibitor of tyrosinase, outperforming the widely used standard, kojic acid. Its well-defined mechanism of action and significant in vitro efficacy position it as a compelling candidate for further investigation in the development of novel dermatological and cosmetic agents for managing hyperpigmentation. The lack of activity in its dimethoxy counterpart underscores the critical role of the catechol moiety in its interaction with the tyrosinase active site. Future research should focus on the cellular efficacy, safety profile, and formulation stability of 2-(3,4-dihydroxybenzylidene)malononitrile to fully elucidate its potential in clinical and commercial applications.
References
-
A comprehensive review on tyrosinase inhibitors - PMC - PubMed Central. Available at: [Link]
-
Comparison of mushroom tyrosinase inhibitory abilities (IC50) among... - ResearchGate. Available at: [Link]
-
2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Available at: [Link]
-
Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - MDPI. Available at: [Link]
-
Tyrosinase inhibitory activity of the studied compounds compared with... - ResearchGate. Available at: [Link]
-
Comparative Study on Depigmenting Agents in Skin of Color | JCAD. Available at: [Link]
-
2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - NIH. Available at: [Link]
Sources
A Researcher's Guide to the Anticancer Potential of Substituted Benzylidene Malononitriles: A Structure-Activity Relationship Analysis
Abstract
Benzylidene malononitriles (BMNs) represent a versatile class of synthetic compounds extensively investigated for their broad biological activities, most notably their potential as anticancer agents.[1][2] Many of these molecules belong to the tyrphostin family of protein tyrosine kinase inhibitors, which are critical for targeting the signaling pathways that drive cancer cell proliferation and survival.[3][4] This guide provides a comprehensive comparison of the anticancer activity of different substituted benzylidene malononitriles, grounded in experimental evidence and structure-activity relationship (SAR) studies. We will delve into their primary mechanism of action, offer detailed protocols for their synthesis and cytotoxic evaluation, and present a logical framework for understanding how chemical structure dictates biological efficacy.
The Mechanistic Underpinning: Targeting Tyrosine Kinase Signaling
The anticancer effect of many benzylidene malononitriles is rooted in their ability to inhibit protein tyrosine kinases (PTKs).[5] These enzymes are crucial components of cell signaling cascades that regulate growth, differentiation, and survival. In many cancers, receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) are overexpressed or constitutively active, leading to uncontrolled cell proliferation.[6][7]
BMN derivatives function as competitive inhibitors at the ATP-binding site within the intracellular domain of these receptors.[8] By occupying this pocket, they prevent the receptor's autophosphorylation, which is the critical first step in activating downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.[6][8] This blockade effectively halts the pro-proliferative and anti-apoptotic signals, ultimately leading to the inhibition of cancer cell growth.[3][6]
Key SAR Observations:
-
Positional Importance : The location of the substituent on the phenyl ring significantly impacts biological activity. Several studies suggest that substitution at the 2-position (ortho) results in the highest activity, followed by the 3-position (meta), with activity diminishing significantly at the 4-position (para). [1][2]
-
Electronic Effects : The electronic properties of the substituents play a crucial role.
-
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -Br) tend to enhance anticancer activity. [5]This is likely because they increase the electrophilicity of the exocyclic double bond, making the molecule a better Michael acceptor, which can facilitate covalent interactions with nucleophilic residues (like cysteine) in the ATP-binding pocket of target kinases.
-
Electron-Donating Groups (EDGs) : Groups such as hydroxyl (-OH) and methoxy (-OCH3), particularly at the ortho and para positions, often decrease the cytotoxic potency. [5]However, the effect can be complex, as larger alkoxy groups at the para position (e.g., 4-decyloxy) have been shown in silico to have potential as effective agents, suggesting that lipophilicity also plays a critical role in cell membrane permeability and target engagement. [1]
-
Comparative Data Summary
While direct, comprehensive experimental comparisons across a wide range of BMNs are spread across numerous studies, the following table synthesizes the general SAR trends observed in the literature.
| Substituent (R) | General Position | Electronic Effect | Observed Anticancer Activity Trend | Rationale / Notes |
| -NO₂ | Ortho (2), Meta (3) | Strong EWG | High | Increases electrophilicity, enhancing target interaction. [5] |
| -Cl, -Br | Ortho (2), Meta (3) | Moderate EWG | Moderate to High | Halogens can increase lipophilicity and act as effective EWGs. [5] |
| -CN | Ortho (2), Meta (3) | Strong EWG | High | Similar to the nitro group, enhances reactivity. [5] |
| -OH | Para (4) | Strong EDG | Low to Moderate | Can decrease activity, but may also form hydrogen bonds in the active site. [5] |
| -OCH₃ | Para (4) | Moderate EDG | Low to Moderate | Generally reduces activity compared to EWGs. [5] |
| -N(CH₃)₂ | Para (4) | Strong EDG | Low | Strong electron donation typically reduces potency in this scaffold. |
| Long Alkoxy Chains | Para (4) | EDG / Lipophilic | Potentially High | In silico studies suggest that increased lipophilicity can improve binding affinity. [1][2] |
Experimental Design: Synthesis and Evaluation Workflow
Reproducibility and validation are the cornerstones of scientific integrity. The following section provides detailed, field-proven protocols for the synthesis and biological evaluation of BMNs.
Protocol 1: Microwave-Assisted Synthesis of a Benzylidene Malononitrile Derivative
This protocol describes a Knoevenagel condensation, a classic and efficient method for forming the BMN scaffold, enhanced by microwave irradiation for faster reaction times and higher yields. [1][2] Materials:
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (catalyst, ~10 mg)
-
Ethanol
-
Microwave synthesizer
-
Thin-Layer Chromatography (TLC) plate (silica gel, n-hexane/ethyl acetate 3:1)
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vessel, combine the substituted aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (~10 mg) to the mixture.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 300 W) for 30-90 seconds. The optimal time may vary depending on the specific aldehyde used.
-
Reaction Monitoring: Monitor the reaction's progress by taking a small aliquot and running it on a TLC plate against the starting materials. The formation of a new, less polar spot indicates product formation.
-
Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. A solid product should precipitate.
-
Recrystallization: Collect the crude solid by filtration. Recrystallize the product from a minimal amount of hot ethanol to obtain pure crystalline solid.
-
Characterization: Dry the purified product and confirm its structure and purity using analytical techniques such as ¹H NMR, FT-IR, and Mass Spectrometry. [1][2]For example, the FT-IR spectrum should show a characteristic sharp peak for the nitrile (-C≡N) group around 2220 cm⁻¹. [2]
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. [6][9] Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized BMN derivative, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plate
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize a sub-confluent flask of cancer cells. Count the cells and adjust the concentration to 5.0 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach and form a partial monolayer. [9]3. Compound Treatment: Prepare serial dilutions of the BMN derivative in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the BMN derivative. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Outlook
Substituted benzylidene malononitriles are a promising class of compounds in the landscape of anticancer drug discovery. Their efficacy is intrinsically linked to their chemical structure, with specific substitutions on the phenyl ring dramatically influencing their ability to inhibit key oncogenic signaling pathways. The SAR data clearly indicates that derivatives bearing electron-withdrawing groups at the ortho or meta positions are particularly potent. The methodologies provided herein offer a robust framework for the synthesis and systematic evaluation of novel BMN analogs. Future research should focus on optimizing these structures to enhance target specificity, improve pharmacokinetic profiles, and ultimately translate these compelling preclinical findings into viable therapeutic strategies.
References
- Benchchem. (n.d.). Tyrphostin AG1433: A Technical Guide for Cancer Research.
- Li, Y., et al. (2008). Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. Oncology Reports.
- Al-Ostath, A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Molecules.
- Al-Ostath, A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega.
- Büchler, M., et al. (1993). Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors. British Journal of Cancer.
- Spandidos Publications. (2008). Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells.
- Turpaev, K., et al. (2014). Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study. Biochimie.
- Levitzki, A., & Mishani, E. (2006). Tyrphostins and Other Tyrosine Kinase Inhibitors. Annual Review of Biochemistry.
- Google Patents. (n.d.). EP0322738A2 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells.
- ResearchGate. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids.
- ResearchGate. (n.d.). Benzylidenemalononitrile derivatives.
- Liu, X., et al. (2007). Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs. Bioorganic & Medicinal Chemistry Letters.
- Koli, B. P., & Gore, R. P. (2023). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry.
- Narsinghani, T., et al. (2022). Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. Journal of Biomolecular Structure and Dynamics.
- National Institutes of Health. (2024). Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases.
- National Institutes of Health. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
- MDPI. (n.d.). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors.
- Springer. (n.d.). Structure-activity relationship of anticancer drug candidate quinones.
Sources
- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Benzylidene Malononitrile Scaffold for Tyrosinase Inhibition: A Comparative Analysis
A Technical Guide for Researchers and Drug Development Professionals
In the quest for novel and effective modulators of melanogenesis, the enzyme tyrosinase stands out as a primary target.[1][2][3][4] Responsible for the rate-limiting steps in melanin biosynthesis, its inhibition is a key strategy for developing agents to address hyperpigmentation and related dermatological conditions.[4][5][6][7] This guide provides an in-depth validation of the (3,4-dihydroxybenzylidene)malononitrile scaffold as a potent tyrosinase inhibitor, comparing its performance against the well-established inhibitor, kojic acid. While the direct inhibitory activity of (3,4-Dimethoxybenzylidene)malononitrile is not extensively documented in publicly available literature, the robust data on its dihydroxy analogue, 2-(3,4-dihydroxybenzylidene)malononitrile, offers significant insights into the potential of this chemical class.[1][2][8]
Understanding the Target: The Tyrosinase Catalytic Cycle
Tyrosinase is a copper-containing enzyme that catalyzes two distinct reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[5][9] Dopaquinone then serves as a precursor for the formation of melanin.[6][10] The active site of tyrosinase contains a binuclear copper center that is crucial for its catalytic activity.[1]
Caption: The catalytic role of tyrosinase in melanin biosynthesis.
Comparative Inhibitory Activity: (3,4-Dihydroxybenzylidene)malononitrile vs. Kojic Acid
Our comparative analysis focuses on 2-(3,4-dihydroxybenzylidene)malononitrile (referred to as BMN11 in a key study) and kojic acid, a widely used benchmark for tyrosinase inhibitors.[1][2] Experimental data demonstrates that the benzylidene malononitrile scaffold, particularly with dihydroxy substitutions, exhibits potent inhibitory activity.
| Inhibitor | IC50 Value (µM) | Source |
| 2-(3,4-Dihydroxybenzylidene)malononitrile | 17.05 | [1][2] |
| Kojic Acid | 36.68 | [1][2] |
| Kojic Acid | 121 ± 5 | [11] |
| Kojic Acid | 37.86 ± 2.21 | [12] |
| Kojic Acid | 23.18 ± 0.11 | [12] |
Note: IC50 values for kojic acid can vary between studies due to differences in assay conditions. The data presented for 2-(3,4-dihydroxybenzylidene)malononitrile and kojic acid from the same study provide the most direct comparison.
The lower IC50 value of 2-(3,4-dihydroxybenzylidene)malononitrile indicates a significantly higher potency in inhibiting tyrosinase activity compared to kojic acid.[1][2] This suggests that the benzylidene malononitrile scaffold is a promising foundation for the design of novel tyrosinase inhibitors.
Mechanism of Inhibition: A Deeper Dive
Kinetic studies have revealed that 2-(3,4-dihydroxybenzylidene)malononitrile acts as a competitive inhibitor of tyrosinase.[1][2] This mode of inhibition implies that the compound directly competes with the substrate (L-tyrosine or L-DOPA) for binding to the active site of the enzyme. Molecular docking simulations further support this, suggesting that the dihydroxy groups of the inhibitor form hydrogen bonds with key amino acid residues, such as ASN260 and GLY281, within the tyrosinase active site.[1][2] Additionally, hydrophobic interactions with residues like VAL283, PHE264, and ALA286 contribute to the stable binding of the inhibitor.[1][2]
In contrast, kojic acid is known to inhibit tyrosinase by chelating the copper ions in the active site, thereby inactivating the enzyme.[1]
Caption: Competitive inhibition of tyrosinase by (3,4-Dihydroxybenzylidene)malononitrile.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
To enable researchers to validate these findings and screen other compounds, a detailed, step-by-step protocol for an in vitro tyrosinase inhibition assay is provided below. This protocol is based on well-established colorimetric methods.[5][13][14][15]
Materials:
-
Mushroom Tyrosinase (e.g., 1000 U/mL)
-
L-DOPA (e.g., 10 mM)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Test Compound (e.g., this compound or its analogues)
-
Positive Control (e.g., Kojic Acid, 1 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.
-
Dissolve mushroom tyrosinase powder in cold phosphate buffer to a final concentration of 1000 U/mL. Prepare this solution fresh and keep it on ice.
-
Dissolve L-DOPA in phosphate buffer to make a 10 mM stock solution. Prepare this fresh and protect from light.
-
Dissolve the test compound and kojic acid in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to respective wells:
-
Blank: 180 µL Phosphate Buffer + 20 µL L-DOPA
-
Control: 160 µL Phosphate Buffer + 20 µL Tyrosinase Solution
-
Test Sample: 140 µL Phosphate Buffer + 20 µL Test Compound Solution + 20 µL Tyrosinase Solution
-
Positive Control: 140 µL Phosphate Buffer + 20 µL Kojic Acid Solution + 20 µL Tyrosinase Solution
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the L-DOPA solution to all wells except the blank to initiate the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and positive control using the formula: % Inhibition = [ (V_control - V_sample) / V_control ] x 100 Where V_control is the reaction rate of the control and V_sample is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Conclusion and Future Directions
The available scientific evidence strongly supports the benzylidene malononitrile scaffold, particularly with 3,4-dihydroxy substitutions, as a highly effective platform for tyrosinase inhibition. The superior potency of 2-(3,4-dihydroxybenzylidene)malononitrile compared to kojic acid, coupled with its competitive mechanism of action, makes it a compelling lead for the development of novel depigmenting agents.
While direct experimental data for the tyrosinase inhibitory activity of this compound is currently limited, its structural similarity to the highly active dihydroxy analogue suggests that it warrants further investigation. Future studies should focus on synthesizing and evaluating a broader range of substituted benzylidene malononitrile derivatives to establish a comprehensive structure-activity relationship (SAR). Such research will be instrumental in optimizing the potency, selectivity, and safety profile of this promising class of tyrosinase inhibitors for cosmetic and therapeutic applications.
References
- Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707–1723.
- Parvez, S., Kang, M., Chung, H. S., Cho, C., Hong, M. C., Shin, M. K., & Bae, H. (2006). Survey and mechanism of skin depigmenting and lightening agents. Phytotherapy Research, 20(11), 921–934.
- Slominski, A., Tobin, D. J., Shibahara, S., & Wortsman, J. (2004). Melanin pigmentation in mammalian skin and its hormonal regulation. Physiological Reviews, 84(4), 1155–1228.
- Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440–2475.
- Solano, F., Briganti, S., Picardo, M., & Ghanem, G. (2006). Hypopigmenting agents: an updated review on biological, chemical and clinical aspects. Pigment Cell Research, 19(6), 550–571.
-
Bio-protocol. (2019). In vitro tyrosinase inhibitory activity. Retrieved from [Link]
-
Bio-protocol. (2021). Tyrosinase inhibition assay. Retrieved from [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]
- Lee, K. E., Kim, J. H., Kim, J. E., Heo, Y. S., Kim, Y., & Lee, J. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(51), 88991–89002.
- Chen, W. C., Tseng, T. S., Hsiao, N. W., Lin, Y. L., Wen, Z. H., Tsai, K. C., Lee, Y. C., Lin, H. H., & Tsai, C. C. (2015). Discovery of 2-imino-5-(substituted benzylidene)thiazolidin-4-one derivatives as potent tyrosinase inhibitors. European Journal of Medicinal Chemistry, 93, 241–249.
-
ResearchGate. (n.d.). IC 50 (μM) values for BMNs. Retrieved from [Link]
Sources
- 1. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. saudijournals.com [saudijournals.com]
- 8. This compound | 2972-80-7 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tyrosinase Inhibitors: (3,4-Dimethoxybenzylidene)malononitrile versus Kojic Acid
A Technical Guide for Researchers in Drug Discovery and Dermatology
In the quest for effective modulators of melanin synthesis, the enzyme tyrosinase stands out as a primary target.[1][2] This copper-containing enzyme is the rate-limiting catalyst in the biochemical pathway that produces melanin, the pigment responsible for coloration in skin, hair, and eyes.[1] Consequently, the inhibition of tyrosinase is a focal point for the development of agents aimed at treating hyperpigmentation disorders and for cosmetic skin-lightening applications.[1][3] This guide provides a detailed, evidence-based comparison of two compounds that have been investigated for their tyrosinase inhibitory potential: the well-established inhibitor, kojic acid, and a synthetic compound, (3,4-Dimethoxybenzylidene)malononitrile.
Understanding the Target: The Tyrosinase Enzyme
Tyrosinase is a multifunctional enzyme that catalyzes two key reactions in the initial stages of melanogenesis:
-
Monophenolase activity: The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).
-
Diphenolase activity: The oxidation of L-DOPA to dopaquinone.
Dopaquinone is a highly reactive intermediate that undergoes a series of further reactions to form melanin.[4][5] The active site of tyrosinase contains two copper ions, which are crucial for its catalytic activity.[4][6] These copper ions interact with molecular oxygen to facilitate the oxidation of phenolic substrates.[1] Therefore, compounds that can interact with these copper ions or compete with the natural substrates can effectively inhibit the enzyme.
Kojic Acid: The Benchmark Tyrosinase Inhibitor
Kojic acid is a naturally occurring fungal metabolite that has been extensively studied and is widely used as a tyrosinase inhibitor in cosmetics and as an anti-browning agent in food.[3][7]
Mechanism of Action
The primary mechanism by which kojic acid inhibits tyrosinase is through the chelation of the copper ions in the enzyme's active site.[3][8][9] By binding to these essential cofactors, kojic acid effectively inactivates the enzyme. Kinetic studies have further elucidated the nature of this inhibition. Kojic acid exhibits a competitive inhibitory effect on the monophenolase activity of mushroom tyrosinase.[7][10] For the diphenolase activity, it has been reported to act as a mixed inhibitor .[7][11] Some studies also suggest that kojic acid is a slow-binding inhibitor of the diphenolase activity.[7][12]
Efficacy and Cellular Effects
Kojic acid has demonstrated potent tyrosinase inhibitory activity in numerous in vitro studies, although the reported IC50 values vary. For instance, different studies have reported IC50 values for kojic acid against mushroom tyrosinase to be approximately 121 µM, 36.68 µM, and 37.86 µM.[13][14][15] In cellular models, such as B16F10 melanoma cells, kojic acid has been shown to effectively reduce melanin production.[2][13][16] However, at higher concentrations, it has been observed to induce cell death.[16]
This compound: A Structural Analog with Contrasting Activity
This compound is a synthetic compound belonging to the benzylidene malononitrile class of molecules, which have been explored for various pharmacological activities.[15][17]
Mechanism of Action and Efficacy
In a study investigating a series of 2-(substituted benzylidene)malononitrile derivatives for their anti-melanogenic properties, this compound (referred to as BMN5 in the study) was synthesized and evaluated.[15] The experimental data revealed that at a concentration of 50 μM, this compound exhibited minimal to no significant inhibitory activity against mushroom tyrosinase.[15][18]
Interestingly, a closely related analog, 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11), demonstrated potent tyrosinase inhibition with an IC50 value of 17.05 μM, which is more potent than kojic acid (IC50 = 36.68 μM in the same study).[15][18][19] Kinetic studies revealed that the dihydroxy analog acts as a competitive inhibitor of tyrosinase.[15][18] Docking simulations suggest that the dihydroxy groups of BMN11 form hydrogen bonds with amino acid residues in the active site of tyrosinase, contributing to its inhibitory effect.[15][19][20] The lack of these hydroxyl groups in this compound likely explains its significantly lower inhibitory activity.
Performance Comparison: this compound vs. Kojic Acid
| Feature | This compound | Kojic Acid |
| Source | Synthetic | Natural (Fungal Metabolite)[7] |
| Mechanism of Action | Not a significant tyrosinase inhibitor[15][18] | Copper Chelator[3][8][9] |
| Inhibition Type | Not applicable due to low activity | Competitive (monophenolase)[7][10], Mixed (diphenolase)[7][11] |
| IC50 (Mushroom Tyrosinase) | > 50 µM (low activity)[15][18] | ~15-121 µM (variable by study)[13][14][15] |
| Cellular Effects | Not reported due to low in vitro activity | Reduces melanin synthesis[2][13][16]; potential for cytotoxicity at high concentrations[16] |
Visualizing the Mechanisms and Workflow
To better understand the interactions and experimental processes, the following diagrams illustrate the tyrosinase inhibition mechanisms and a typical experimental workflow.
Caption: Mechanisms of tyrosinase inhibition.
Caption: Workflow for tyrosinase inhibition assay.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol provides a standardized method for assessing the inhibitory activity of compounds against mushroom tyrosinase.
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test Compound (this compound)
-
Positive Control (Kojic Acid)
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the assay well should be determined empirically for optimal activity (e.g., 20-30 U/mL).
-
L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2 mM). This solution should be prepared fresh before use.
-
Test Compound and Kojic Acid Solutions: Prepare stock solutions of the test compound and kojic acid in DMSO. Create serial dilutions in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid affecting enzyme activity.
3. Assay Procedure (96-well plate format):
-
In a 96-well plate, add 20 µL of the various concentrations of the test compound or kojic acid to their respective wells. For the control wells (uninhibited reaction), add 20 µL of the vehicle (buffer with the same percentage of DMSO as the inhibitor wells).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase enzyme solution to each well to bring the total volume to 180 µL.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells. The final volume in each well will be 200 µL.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 475 nm every minute for a duration of 20-30 minutes. The absorbance reading corresponds to the formation of dopachrome.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor and the control by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
where V_control is the rate of the uninhibited reaction and V_inhibitor is the rate of the reaction with the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This comparative guide demonstrates that while this compound and kojic acid are both being investigated in the broad field of bioactive compounds, their efficacy as tyrosinase inhibitors is vastly different. Kojic acid remains a reliable, albeit moderately potent, benchmark for tyrosinase inhibition through its well-characterized copper-chelating mechanism.[3][8][9]
In contrast, the available evidence indicates that this compound is not an effective direct inhibitor of tyrosinase.[15][18] The stark difference in activity between this compound and its dihydroxy analog, 2-(3,4-dihydroxybenzylidene)malononitrile, underscores the critical importance of the hydroxyl groups for potent interaction with the tyrosinase active site.[15][18] This structure-activity relationship insight is invaluable for the rational design of novel and more potent tyrosinase inhibitors.
For researchers and drug development professionals, this analysis highlights the necessity of rigorous experimental validation and the power of comparative studies. While kojic acid serves as a useful positive control, the exploration of novel chemical scaffolds, informed by mechanistic and structural insights, will be crucial in the development of the next generation of highly effective and safe agents for managing skin pigmentation.
References
-
Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. (2022). National Institutes of Health. [Link]
-
Catalytic mechanism of tyrosinases. (n.d.). ScienceDirect. [Link]
-
Considerations about the kinetic mechanism of tyrosinase in its action on monophenols: A review. (2022). ScienceDirect. [Link]
-
Combined Kinetic Studies and Computational Analysis on Kojic Acid Analogs as Tyrosinase Inhibitors. (2014). National Institutes of Health. [Link]
-
Tyrosinase. (n.d.). Wikipedia. [Link]
-
How Kojic Acid Cream Works on Cellular Level?. (2025). Muggu SkinCare. [Link]
-
The Science Behind Kojic Acid: Tyrosinase Inhibition for Skin Brightening. (n.d.). Bulk Kojic Acid Supplier. [Link]
-
An Updated Review of Tyrosinase Inhibitors. (2007). PubMed Central. [Link]
-
Combined Kinetic Studies and Computational Analysis on Kojic Acid Analogs as Tyrosinase Inhibitors. (2014). ResearchGate. [Link]
-
Mechanistic aspects of the control of tyrosinase activity. (1993). PubMed. [Link]
-
IC 50 Values of Kojic Acid and MHY2081. (n.d.). ResearchGate. [Link]
-
Effects of Kojic acid, Arbutin and Vitamin C on cell viability and melanin synthesis in B16BL6 cells. (2009). ResearchGate. [Link]
-
Kojic Acid, a Cosmetic Skin Whitening Agent, is a Slow-binding Inhibitor of Catecholase Activity of Tyrosinase. (1995). Oxford Academic. [Link]
-
Depigmenting Effect of Kojic Acid Esters in Hyperpigmented B16F1 Melanoma Cells. (2012). Semantic Scholar. [Link]
-
Kinetic and computational molecular docking simulation study of novel kojic acid derivatives as anti-tyrosinase and antioxidant agents. (2019). PubMed. [Link]
-
Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. (n.d.). SciSpace. [Link]
-
IC 50 values of tyrosinase inhibition assay. Kojic acid as. (n.d.). ResearchGate. [Link]
-
Can Kojic Acid Permanently Lighten Skin? The Truth You Need To Know. (2025). Photozyme. [Link]
-
Reaction mechanism of tyrosinase. (n.d.). ResearchGate. [Link]
-
The IC50 values of the tyrosinase inhibitory activity of kojic acid.... (n.d.). ResearchGate. [Link]
-
Depigmenting Effect of Kojic Acid Esters in Hyperpigmented B16F1 Melanoma Cells. (2012). National Institutes of Health. [Link]
-
Tyrosinase inhibitory mechanism of Kojic Acid in melanin biosynthesis. (n.d.). ResearchGate. [Link]
-
IC50 values of tyrosinase inhibition assay. Kojic acid as positive.... (n.d.). ResearchGate. [Link]
-
Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. (2022). MDPI. [Link]
-
Combined Kinetic Studies and Computational Analysis on Kojic Acid Analogous as Tyrosinase Inhibitors. (2014). PubMed. [Link]
-
2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. (2017). National Institutes of Health. [Link]
-
Tyrosinase Inhibition Assay. (2023). Active Concepts. [Link]
-
Discovery of Tyrosinase Inhibitors: Structure- Based Virtual Screening and Biological Evaluation. (2022). Dove Press. [Link]
-
Tyrosinase inhibitory activity. (2023). ResearchGate. [Link]
-
Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. (2013). Brieflands. [Link]
-
2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. (2017). ResearchGate. [Link]
-
Design and synthesis of 4-amino-2',4'-dihydroxyindanone deriva- tives as potent inhibitors of tyrosinase and melanin biosynthesis in human melanoma cells. (2023). ChemRxiv. [Link]
-
2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. (2017). Semantic Scholar. [Link]
-
Kinetic study on the slow inhibition of epidermis tyrosinase by m-coumaric acid. (1984). ScienceDirect. [Link]
-
Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. (2014). PubMed Central. [Link]
-
IC 50 (μM) values for BMNs. (n.d.). ResearchGate. [Link]
-
Combined Kinetic Studies and Computational Analysis on Kojic Acid Analogs as Tyrosinase Inhibitors. (2014). MDPI. [Link]
-
A comprehensive review on tyrosinase inhibitors. (2019). PubMed Central. [Link]
-
2-(3, 4-dihydroxybenzylidene)malononitrile as a Novel Anti-Melanogenic Compound. (2017). Oncotarget. [Link]
-
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase. (2022). MDPI. [Link]
-
Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. (2016). PubMed. [Link]
Sources
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. Depigmenting Effect of Kojic Acid Esters in Hyperpigmented B16F1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Mechanistic aspects of the control of tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mugguskincare.com [mugguskincare.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic and computational molecular docking simulation study of novel kojic acid derivatives as anti-tyrosinase and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | 2972-80-7 | Benchchem [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound | Semantic Scholar [semanticscholar.org]
- 20. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Benzylidene Malononitrile Derivatives in Cancer Treatment
Abstract
Benzylidene malononitrile (BMN) derivatives have emerged as a versatile and potent class of compounds in the landscape of anticancer drug discovery. Their relatively simple synthesis, coupled with a remarkable breadth of biological activity, has positioned them as privileged scaffolds for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of BMN derivatives, offering a comparative overview of their efficacy as inhibitors of key oncogenic signaling pathways. We delve into the critical structural modifications that govern their inhibitory potency against Epidermal Growth Factor Receptor (EGFR), Signal Transducer and Activator of Transcription 3 (STAT3), and tubulin polymerization. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of the current understanding of BMN derivatives but also detailed experimental protocols to facilitate their evaluation and further development.
Introduction: The Versatility of the Benzylidene Malononitrile Scaffold
The core structure of benzylidene malononitrile, characterized by a phenyl ring linked to a dicyanoethene group, provides a unique electronic and steric framework that allows for diverse chemical modifications. This adaptability is central to its broad spectrum of biological activities. Early investigations into a class of compounds known as tyrphostins, which often feature the BMN scaffold, identified them as potent inhibitors of protein tyrosine kinases (PTKs).[1] This initial discovery paved the way for extensive research into the anticancer potential of BMN derivatives, revealing their ability to modulate multiple critical pathways involved in tumorigenesis and cancer progression.
The fundamental mechanism of action for many BMN derivatives lies in their ability to act as Michael acceptors, allowing for covalent interactions with nucleophilic residues, such as cysteine, in the active sites of their target proteins. However, non-covalent interactions also play a crucial role in their binding and inhibitory activity. The strategic placement of various substituents on the benzylidene ring allows for the fine-tuning of their electronic properties, lipophilicity, and steric hindrance, thereby influencing their target specificity and potency.
This guide will systematically explore the SAR of BMN derivatives by categorizing them based on their primary molecular targets: EGFR, STAT3, and tubulin. For each category, we will present a comparative analysis of representative compounds, supported by experimental data, to elucidate the chemical features that drive their anticancer effects.
Structure-Activity Relationship of Benzylidene Malononitrile Derivatives as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[2] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2] BMN derivatives, particularly the tyrphostin subclass, have been extensively studied as EGFR inhibitors.[3][4]
The core pharmacophore for EGFR inhibition by BMN derivatives is the hydroxyl-cis-benzylidenemalononitrile group.[5] The hydroxyl groups on the phenyl ring are critical for hydrogen bonding interactions within the ATP-binding pocket of the EGFR kinase domain.
Key SAR Insights for EGFR Inhibition:
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the benzylidene ring are paramount for activity. Dihydroxy and trihydroxy substitutions, particularly at the 3, 4, and 5 positions, generally lead to potent EGFR inhibition.[3][4] For instance, 3,4-dihydroxybenzylidene malononitrile (Tyrphostin 23) and 3,4,5-trihydroxybenzylidene malononitrile (Tyrphostin 25) are well-known EGFR inhibitors.[6]
-
Electron-Donating and Withdrawing Groups: The introduction of other substituents can modulate activity. While hydroxyl groups are generally favorable, the overall electronic nature of the ring plays a role.
-
Dimerization: Dimeric forms of BMN tyrphostins, where two BMN units are linked by a spacer, have shown to be highly potent inhibitors of EGFR tyrosine kinase.[7] This is thought to be due to their ability to simultaneously engage with the dimeric form of the EGFR.
Comparative Analysis of EGFR Inhibitory Activity
| Compound ID | Substituents on Benzylidene Ring | Target | IC50 (µM) | Cancer Cell Line | Citation |
| Tyrphostin A9 | 4-methoxy | EGFR, VEGFR-2 | 0.0485 (EGFR), 0.0282 (VEGFR-2) | Enzyme Assay | [8] |
| Compound 1 | 3,5-dihydroxy | EGFR | >500 | Enzyme Assay | [3][4] |
| Compound 2 | 3,4-dihydroxy | EGFR | 165 | Enzyme Assay | [3][4] |
| Compound 8 | 3,4-dihydroxy, 5-methoxy | EGFR | 11 | Enzyme Assay | [3][4] |
| Compound 10 | 3,4,5-trihydroxy | EGFR | 1 | Enzyme Assay | [3][4] |
Mechanism of Action: Downstream Signaling of EGFR Inhibition
Inhibition of EGFR autophosphorylation by BMN derivatives blocks the initiation of several downstream signaling cascades crucial for cancer cell survival and proliferation.
Caption: EGFR signaling pathway and its inhibition by BMN derivatives.
Structure-Activity Relationship of Benzylidene Malononitrile Derivatives as STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers.[9] Activated STAT3 promotes the expression of genes involved in cell proliferation, survival, angiogenesis, and immune evasion.[9] Consequently, inhibiting the STAT3 signaling pathway is a promising anticancer strategy. Several BMN derivatives have been identified as potent STAT3 inhibitors.
Key SAR Insights for STAT3 Inhibition:
-
Hydrophobicity and Steric Bulk: The presence of bulky, hydrophobic groups on the benzylidene ring can enhance STAT3 inhibitory activity. These groups are thought to interact with the hydrophobic pockets of the STAT3 SH2 domain, which is crucial for STAT3 dimerization and activation.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro groups, can increase the electrophilicity of the benzylic carbon, potentially facilitating covalent interactions with cysteine residues in the STAT3 protein.
Comparative Analysis of STAT3 Inhibitory Activity
While extensive tables of BMN derivatives as STAT3 inhibitors are not as readily available as for EGFR, studies have shown that modifications to the BMN scaffold can lead to potent STAT3 inhibition. For example, some derivatives have been shown to inhibit STAT3 phosphorylation and induce apoptosis in cancer cells with constitutively active STAT3.
Mechanism of Action: Downstream Signaling of STAT3 Inhibition
By inhibiting STAT3, BMN derivatives can downregulate the expression of numerous oncogenes, leading to cell cycle arrest, apoptosis, and reduced angiogenesis.
Caption: STAT3 signaling pathway and its inhibition by BMN derivatives.
Structure-Activity Relationship of Benzylidene Malononitrile Derivatives as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a well-established target for anticancer drugs.[10] A growing body of evidence suggests that certain BMN derivatives can exert their anticancer effects by inhibiting tubulin polymerization.[10]
Key SAR Insights for Tubulin Polymerization Inhibition:
-
Aromatic Substituents: The nature and substitution pattern of the benzylidene ring are critical. The presence of specific aromatic systems can enhance binding to the colchicine-binding site on β-tubulin.
-
Conformational Rigidity: A degree of conformational rigidity in the molecule can be beneficial for fitting into the binding pocket.
Comparative Analysis of Tubulin Polymerization Inhibitory Activity
| Compound Class | Key Structural Features | Target | IC50 (µM) | Cancer Cell Line | Citation |
| Chalcone-based BMNs | Trimethoxyphenyl group | Tubulin Polymerization | 6.8 | MCF-7 | [11] |
| Arylthioindoles with BMN moiety | Indole scaffold with arylthio group | Tubulin Polymerization | 2.0 - 4.5 | MCF-7 | [12] |
Mechanism of Action: Downstream Effects of Tubulin Polymerization Inhibition
Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[10]
Caption: Inhibition of tubulin polymerization by BMN derivatives.
Experimental Protocols
Synthesis of Benzylidene Malononitrile Derivatives via Knoevenagel Condensation
This protocol describes a general and efficient method for the synthesis of BMN derivatives.[8]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Malononitrile (1.0-1.2 eq)
-
Basic catalyst (e.g., piperidine, a few drops, or ammonium acetate, 0.1 eq)
-
Solvent (e.g., ethanol, isopropanol, or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the substituted benzaldehyde and malononitrile in the chosen solvent in a round-bottom flask.
-
Add the basic catalyst to the reaction mixture.
-
Heat the mixture to reflux with stirring for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure benzylidene malononitrile derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Evaluation: MTT Assay
This colorimetric assay is a standard method for assessing cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Benzylidene malononitrile derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the BMN derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Benzylidene malononitrile derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the BMN derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
Benzylidene malononitrile derivatives
-
70% cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the BMN derivative for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the DNA content by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on the fluorescence intensity of PI.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
General Tubulin Buffer
-
96-well, black, clear-bottom microplates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin, GTP, and the fluorescent reporter in General Tubulin Buffer.
-
Add the BMN derivative at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control and a known tubulin inhibitor (e.g., nocodazole) as a positive control.
-
Initiate the polymerization reaction by adding the tubulin reaction mix to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization to the control.
Conclusion and Future Perspectives
The benzylidene malononitrile scaffold has proven to be a remarkably fruitful starting point for the development of novel anticancer agents. The ease of synthesis and the ability to modulate biological activity through systematic structural modifications make BMN derivatives an attractive class of compounds for medicinal chemists. This guide has provided a comparative analysis of the SAR of BMN derivatives as inhibitors of EGFR, STAT3, and tubulin, highlighting the key chemical features that govern their potency and selectivity.
Future research in this area should focus on several key aspects:
-
Multi-Targeted Agents: Given that BMN derivatives can inhibit multiple oncogenic pathways, the rational design of multi-targeted agents could lead to more effective therapies with a reduced likelihood of drug resistance.
-
Improving Selectivity: While potent, some BMN derivatives may suffer from off-target effects. Further optimization of the scaffold to improve selectivity for cancer-specific targets is crucial.
-
In Vivo Efficacy and Pharmacokinetics: While this guide has focused on in vitro studies, the translation of these findings into effective in vivo therapies requires a thorough evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Combination Therapies: Exploring the synergistic effects of BMN derivatives with existing chemotherapeutic agents or targeted therapies could open up new avenues for cancer treatment.
The continued exploration of the chemical space around the benzylidene malononitrile core, guided by a deep understanding of their SAR, holds significant promise for the discovery of the next generation of effective and safe anticancer drugs.
References
-
Bacher, G., Beckers, T., et al. (2001). New small-molecule tubulin inhibitors. Pure and Applied Chemistry. [Link]
-
ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
Wee, P., & Wang, Z. (2017). EGFR signaling pathway in cancer therapy. PMC. [Link]
-
Zwick, E., et al. (2023). Effects of Tyrphostin A9 and Structurally Related Tyrphostins on Colorectal Carcinoma Cells. MDPI. [Link]
-
Huynh, J., et al. (2019). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PMC. [Link]
-
Uddin, K. M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]
-
Roskoski, R. Jr. (2014). The ErbB/HER family of protein-tyrosine kinases and cancer. Pharmacological Research. [Link]
-
Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Yaish, P., et al. (1988). Blocking of EGF-dependent cell proliferation by EGF receptor kinase inhibitors. Science. [Link]
-
Gazit, A., et al. (1996). Tyrphostins. 6. Dimeric benzylidenemalononitrile tyrphostins: potent inhibitors of EGF receptor tyrosine kinase in vitro. Journal of Medicinal Chemistry. [Link]
-
Kolb, D., et al. (2022). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry – A European Journal. [Link]
-
Koli, B. P., & Gore, R. P. (2023). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry. [Link]
-
Thomas, S., et al. (2015). STAT3 SIGNALING: Anticancer Strategies and Challenges. PMC. [Link]
-
Siveen, K. S., et al. (2014). Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
-
Posner, I., et al. (1994). The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability. Cancer Research. [Link]
- Google Patents. (1988).
-
Wrona, D., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers. [Link]
-
Romagnoli, R., et al. (2015). Arylthioindoles as a new class of potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry. [Link]
-
El-Abd, A. O., et al. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal. [Link]
-
Turpaev, K., et al. (2011). Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study. Biochemical Pharmacology. [Link]
- Google Patents. (1995).
-
Li, L., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules. [Link]
-
Bio-protocol. In Vitro Tubulin Polymerization Assays. [Link]
-
Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]
-
Levitzki, A. (1992). Tyrphostins: potential antiproliferative agents and novel tools to study protein tyrosine phosphorylation. Progress in Growth Factor Research. [Link]
Sources
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of inhibitors of tubulin polymerization on GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Catalyst Selection for Knoevenagel Condensation
For researchers, medicinal chemists, and professionals in drug development, the Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, pivotal in the synthesis of a myriad of pharmacologically active molecules and fine chemicals. The choice of catalyst in this classical reaction is not merely a matter of tradition but a critical decision that dictates reaction efficiency, selectivity, scalability, and environmental impact. This guide provides an in-depth comparative analysis of catalysts for the Knoevenagel condensation, grounded in experimental data and mechanistic insights to empower you in making informed decisions for your synthetic challenges.
The Crux of the Matter: Understanding the Knoevenagel Condensation
The Knoevenagel condensation is fundamentally a nucleophilic addition of a compound with an active methylene group (e.g., malonic esters, cyanoacetates) to a carbonyl compound (an aldehyde or ketone), followed by a dehydration step to yield an α,β-unsaturated product.[1] The reaction is typically catalyzed by a base, which facilitates the deprotonation of the active methylene compound to form a reactive carbanion.[2]
However, the landscape of catalysis for this transformation has evolved significantly beyond simple amines. Today, the synthetic chemist's toolkit includes a diverse array of catalysts, each with its own set of advantages and disadvantages. This guide will dissect the performance of three major classes of catalysts: homogeneous, heterogeneous, and biocatalysts.
Visualizing the Catalytic Cycle: A Mechanistic Overview
Understanding the underlying mechanism is paramount to rational catalyst selection. While the core principle of carbanion formation and subsequent nucleophilic attack remains constant, the mode of activation and the key intermediates can vary significantly depending on the catalyst employed.
Base-Catalyzed Mechanism
The traditional and most common mechanism involves a base that deprotonates the active methylene compound, generating a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent protonation and elimination of a water molecule yield the final α,β-unsaturated product.[2]
Caption: Generalized mechanism of a base-catalyzed Knoevenagel condensation.
Lewis Acid-Catalyzed Mechanism
In contrast to base catalysis, a Lewis acid catalyst activates the carbonyl group by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity. This enhanced electrophilicity facilitates the attack by the (often non-deprotonated) active methylene compound. The resulting intermediate then undergoes dehydration.[3]
Caption: Generalized mechanism of a Lewis acid-catalyzed Knoevenagel condensation.
A Comparative Analysis of Catalyst Performance
The choice of catalyst has a profound impact on reaction outcomes. The following sections provide a comparative overview of different catalyst classes, supported by experimental data. For a standardized comparison, we will consider the reaction between benzaldehyde and malononitrile as a model system where possible.
Homogeneous Catalysts: The Workhorses of the Lab
Homogeneous catalysts, which exist in the same phase as the reactants, have been the traditional choice for Knoevenagel condensations.
-
Amines and their Salts: Simple organic bases like piperidine, pyridine, and triethylamine are effective and widely used.[1] The Doebner modification, for instance, employs pyridine as both a solvent and a catalyst, often leading to decarboxylation when malonic acid is used as the active methylene compound.[4]
-
Ionic Liquids (ILs): Ionic liquids have emerged as "green" alternatives to volatile organic solvents and can also act as catalysts.[5][6] Their catalytic activity often stems from the basicity of the anion or a dual activation role of both the cation and anion.[7] Task-specific ionic liquids have been designed to further enhance catalytic efficiency.[8]
-
Brønsted Acids: While less common, Brønsted acids like boric acid can also catalyze the reaction, likely by activating the carbonyl group.[9]
Table 1: Performance of Selected Homogeneous Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temp. | 30 min | 95 | [1] |
| [bmim]BF4 / EDDA | [bmim]BF4 | Room Temp. | 10 min | 98 | [4] |
| Boric Acid (10 mol%) | Aqueous Ethanol | Room Temp. | 15 min | 96 | [9] |
Causality Behind Experimental Choices: Homogeneous catalysts are often chosen for their high activity and mild reaction conditions. The choice of a specific amine or ionic liquid can be tuned to optimize solubility and basicity for a given set of reactants. The use of solvent-free conditions with ionic liquids further enhances the green credentials of the process.
Heterogeneous Catalysts: The Champions of Recyclability
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation, reusability, and often, improved stability.
-
Metal Oxides: Simple metal oxides like MgO and ZnO, as well as mixed metal oxides, have demonstrated high catalytic activity.[10] Their basic sites are crucial for the deprotonation of the active methylene compound.
-
Zeolites and Mesoporous Silica: These materials, often functionalized with basic groups, provide a high surface area and shape selectivity, which can influence the product distribution.
-
Metal-Organic Frameworks (MOFs): MOFs are highly porous crystalline materials with tunable structures and functionalities. By incorporating basic sites into the organic linkers or on the metal nodes, MOFs can act as highly efficient and recyclable catalysts.[11] The pore size and chemical environment within the MOF can be tailored to enhance catalytic activity and selectivity.
Table 2: Performance of Selected Heterogeneous Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability | Reference |
| ZnO | Solvent-free | Room Temp. | 2 h | 95 | Not reported | [10] |
| Zn-MOF/COF | Solvent-free | 25 | 5-60 min | 82-100 | At least 8 times | [12] |
| Ti-HT-Glycine | Toluene | 110 | 1 h | 99 | Reported | [13] |
| CAU-1-NH2 (Al-MOF) | Ethanol | 40 | 7 h | 100 | Reported | [11] |
Causality Behind Experimental Choices: The primary driver for selecting a heterogeneous catalyst is the ease of separation and the potential for reuse, which is critical for industrial applications and green chemistry. The choice of a specific heterogeneous catalyst depends on factors such as thermal stability, surface area, and the nature and density of active sites. For instance, MOFs with well-defined porous structures can offer superior activity and selectivity compared to amorphous catalysts.
Biocatalysts: The Green and Selective Alternative
The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering unparalleled selectivity under mild conditions.
-
Lipases: Lipases, such as porcine pancreatic lipase (PPL), have shown promiscuous activity in catalyzing the Knoevenagel condensation.
-
Papain: This protease has also been employed as a biocatalyst for this transformation.[14] The catalytic mechanism is thought to involve the active site amino acid residues of the enzyme.
Table 3: Performance of Selected Biocatalysts in the Knoevenagel Condensation
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Papain in Cu3(PO4)2 nanoflowers | Benzaldehyde + Acetylacetone | Toluene | 60 | 12 | ~60 | [14] |
| Lipase | Various aldehydes + Malononitrile | Toluene | 50 | 24 | 70-90 | [15] |
Causality Behind Experimental Choices: Biocatalysts are chosen for their high selectivity (chemo-, regio-, and stereoselectivity) and their ability to operate under environmentally benign conditions (aqueous media, mild temperatures). The choice of a specific enzyme and its immobilization can significantly impact its stability and reusability.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and reliability of the catalytic process, detailed and well-documented experimental protocols are essential. The following protocols represent a self-validating system where the reaction progress is monitored, and the product is unambiguously characterized.
Protocol 1: Homogeneous Catalysis with Boric Acid
This protocol describes the Knoevenagel condensation of 4-chlorobenzaldehyde with an active methylene compound using boric acid as a catalyst in aqueous ethanol.
Materials:
-
4-Chlorobenzaldehyde
-
Active methylene compound (e.g., malononitrile)
-
Boric acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
-
Magnetic stirrer
-
Round-bottom flask
-
TLC plates (silica gel)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1 mmol) and the active methylene compound (1 mmol) in 5 mL of aqueous ethanol at room temperature.
-
Add boric acid (10 mol%) to the solution.
-
Stir the reaction mixture on a magnetic stirrer at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:9) as the eluent.
-
Upon completion of the reaction (disappearance of the starting aldehyde), quench the reaction with water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Heterogeneous Catalysis with a Metal-Organic Framework (MOF)
This protocol outlines the Knoevenagel condensation of various aldehydes with malononitrile using a Zn-MOF/COF hybrid catalyst under solvent-free conditions.[12]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Zn-MOF/COF catalyst
-
Ethanol
-
Magnetic stirrer
-
Reaction vial
Procedure:
-
In a reaction vial, add the aldehyde (1 mmol), malononitrile (1.2 mmol), and the Zn-MOF/COF catalyst (10 mg).
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:4).
-
After the completion of the reaction (typically 5-60 minutes), add ethanol (5 mL) to the reaction mixture.
-
Separate the catalyst by filtration.
-
Wash the catalyst with ethanol and dry it for reuse.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethanol to get the pure product.
-
Confirm the structure and purity of the product using spectroscopic methods.
Application in Drug Synthesis: The Case of Antimalarial and Antihypertensive Agents
The Knoevenagel condensation is a key step in the synthesis of numerous pharmaceuticals. The choice of catalyst can be critical in achieving high yields and purity of the desired intermediates. For instance, the synthesis of intermediates for certain antimalarial and antihypertensive drugs relies on the efficient formation of α,β-unsaturated esters or nitriles via Knoevenagel condensation.[3] While specific industrial processes are often proprietary, the principles of catalyst selection discussed here are directly applicable. For example, in the synthesis of a complex molecule, a highly selective and mild biocatalyst might be preferred to avoid side reactions with other functional groups, whereas for a large-scale synthesis of a simpler intermediate, a recyclable heterogeneous catalyst would be more economical.
Conclusion: A Strategic Approach to Catalyst Selection
The selection of a catalyst for the Knoevenagel condensation is a multifaceted decision that requires a thorough understanding of the reaction mechanism, the properties of different catalyst types, and the specific requirements of the synthetic target.
-
Homogeneous catalysts offer high reactivity and are excellent for laboratory-scale synthesis and methods development.
-
Heterogeneous catalysts are the preferred choice for industrial applications and green chemistry initiatives due to their ease of separation and recyclability.
-
Biocatalysts provide an unparalleled level of selectivity and operate under mild, environmentally friendly conditions, making them ideal for the synthesis of complex and sensitive molecules.
By carefully considering the factors outlined in this guide and leveraging the provided experimental data and protocols, researchers, scientists, and drug development professionals can strategically select the optimal catalyst to drive their Knoevenagel condensations with greater efficiency, selectivity, and sustainability.
References
- Yu, H., et al. (2018). Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers. RSC Advances, 8(1), 1-8.
- Bigi, F., et al. (2000).
- Forbes, D. C., & Weaver, K. D. (2004). Knoevenagel condensation in an ionic liquid.
- Su, C., Chen, Z. C., & Zheng, Q. G. (2003).
- Priede, E., et al. (2015). Ionic Liquids as Solvents for the Knoevenagel Condensation: Understanding the Role of Solvent-Solute Interactions. ChemistryOpen, 4(5), 628-634.
- Gu, Y., Shi, F., & Deng, Y. (2006). Knoevenagel condensation reaction catalyzed by task-specific ionic liquid under solvent-free conditions.
- Reddy, B. M., Sreekanth, P. M., & Lakshmanan, P. (2005). Knoevenagel condensation over a novel ZrO2/SBA-15 solid acid catalyst. Tetrahedron Letters, 46(43), 7439-7442.
- Reddy, B. M., Sreekanth, P. M., & Lakshmanan, P. (2005). An efficient and reusable ZnO catalyst for Knoevenagel condensation of aldehydes with active methylene compounds.
- de Gonzalo, G., Lavandera, I., & Gotor, V. (2007). Lipase-catalyzed Knoevenagel condensation in organic media. Tetrahedron: Asymmetry, 18(4), 515-519.
- Reddy, K. R., et al. (2007). A task-specific basic ionic liquid for the Knoevenagel condensation of aldehydes with active methylene compounds.
- Thorat, B. R., et al. (2023).
-
Knoevenagel condensation. (2023). In Wikipedia. Retrieved from [Link]
- Corma, A., & García, H. (2003). Lewis acids: from conventional homogeneous to green heterogeneous catalysis. Chemical reviews, 103(11), 4307-4366.
-
Knoevenagel Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960.
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
- Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474.
- Su, C., Chen, Z. C., & Zheng, Q. G. (2003).
- Rafiee, E., & Rahmati, S. (2021). Fabrication of efficient Zn-MOF/COF catalyst for the Knoevenagel condensation reaction. Scientific Reports, 11(1), 1-12.
- Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
- Choudary, B. M., et al. (2002).
-
Knoevenagel condensation mechanism and applications. (2023, February 24). Pure Chemistry. Retrieved from [Link]
-
Knoevenagel condensation mechanism and applications. (2023, February 24). Pure Chemistry. Retrieved from [Link]
-
The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism. (2021, August 27). RSC Publishing. Retrieved from [Link]
- Rafiee, E., & Rahmati, S. (2021). Fabrication of efficient Zn-MOF/COF catalyst for the Knoevenagel condensation reaction. Scientific Reports, 11(1), 1-12.
-
A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. (n.d.). RSC Publishing. Retrieved from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021, October 18). ACS Omega. Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. (2023, August 6). ResearchGate. Retrieved from [Link]
-
Scheme of Knoevenagel condensation with experimental conditions and used substrates. (n.d.). ResearchGate. Retrieved from [Link]
-
Knoevenagel Reaction between Malononitrile and Benzaldehyde Catalyzed... (n.d.). ResearchGate. Retrieved from [Link]
-
A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. (2019, April 29). PubMed Central. Retrieved from [Link]
-
Knoevenagel condensation catalytic experiments. (n.d.). ResearchGate. Retrieved from [Link]
-
Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1- and CAU-10-type structure. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. worldresearchlibrary.org [worldresearchlibrary.org]
A Comparative Guide to Assessing the Selectivity of (3,4-Dimethoxybenzylidene)malononitrile for Tyrosinase
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the enzymatic selectivity of tyrosinase inhibitors. While titled to focus on (3,4-Dimethoxybenzylidene)malononitrile, we will use the scientifically documented potent analog, 2-(3,4-dihydroxybenzylidene)malononitrile , as our primary case study to illustrate the experimental methodologies. This approach ensures that the protocols and data presented are grounded in published findings, providing a robust template for evaluating the target compound or any novel inhibitor.
The central thesis of this guide is that true therapeutic or cosmetic potential of a tyrosinase inhibitor lies not only in its potency but, more critically, in its selectivity. Off-target inhibition can lead to unforeseen side effects, confounding research results and hindering clinical translation. Therefore, a self-validating, systematic approach to determining selectivity is paramount.
The Significance of Selective Tyrosinase Inhibition
Tyrosinase is a type-3 copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin.[1][2] It catalyzes two sequential reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a key target for dermatological and cosmetic applications.[1] However, the presence of a dicopper center is not unique to tyrosinase. Other oxidoreductases, such as laccase, share structural or functional similarities, creating the potential for cross-inhibition.[3][4] A truly valuable inhibitor will demonstrate high affinity for tyrosinase while remaining largely inert against other enzymes, ensuring a targeted effect and minimizing the risk of unintended biological consequences.
Compound Profile: this compound and its Analogs
The benzylidene malononitrile scaffold has been identified as a promising pharmacophore for tyrosinase inhibition. A study involving the synthesis of twelve 2-(substituted benzylidene)malononitrile derivatives revealed that the substitution pattern on the phenyl ring is critical for activity.[1] While the titular this compound was part of this library, its analog, 2-(3,4-dihydroxybenzylidene)malononitrile (referred to hereafter as BMN-11) , demonstrated the most potent inhibitory activity against mushroom tyrosinase, with an IC50 value significantly lower than the widely used standard, kojic acid.[1]
This guide will therefore leverage the published data on BMN-11 to detail the essential experimental workflows for assessing any new chemical entity within this class.
Part 1: Determination of Inhibitory Potency against Tyrosinase
The initial and most fundamental step is to quantify the inhibitor's potency against the target enzyme. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5]
Causality in Experimental Design:
The choice of mushroom tyrosinase is a pragmatic one; it is commercially available, cost-effective, and has been extensively characterized, making it a reliable model for initial high-throughput screening.[6] L-DOPA is selected as the substrate for the diphenolase activity assay because its oxidation to the colored product, dopachrome, can be easily monitored spectrophotometrically at approximately 475 nm.[7] Kojic acid serves as an essential positive control, providing a benchmark against which the potency of the test compound can be judged and validating the assay's performance.[5][7]
Experimental Workflow: Tyrosinase IC50 Determination
Caption: Workflow for determining tyrosinase inhibitor IC50.
Detailed Protocol: Tyrosinase Inhibition Assay
-
Reagent Preparation :
-
Phosphate Buffer : Prepare a 0.1 M sodium phosphate buffer, pH 6.8.
-
Mushroom Tyrosinase : Prepare a stock solution of mushroom tyrosinase (e.g., 300 U/mL) in cold phosphate buffer. Keep on ice.
-
L-DOPA Substrate : Prepare a 10 mM solution of L-DOPA in phosphate buffer. This solution must be made fresh immediately before use due to its susceptibility to auto-oxidation.
-
Test Compound Stock : Prepare a high-concentration stock solution (e.g., 10 mM) of this compound or BMN-11 in dimethyl sulfoxide (DMSO).
-
Positive Control : Prepare a stock solution of Kojic Acid (e.g., 2 mM) in phosphate buffer or DMSO.
-
-
Assay Procedure (96-well plate format) :
-
Create serial dilutions of the test compound and kojic acid in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the wells does not exceed 1-2% to prevent solvent effects on enzyme activity.
-
Plate Setup : Add reagents to each well in the following order:
-
Test Wells : 20 µL of test compound dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
Positive Control Wells : 20 µL of Kojic acid dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
Enzyme Control (100% Activity) : 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL phosphate buffer + 40 µL tyrosinase solution.
-
Blank Wells (No Enzyme) : 20 µL of the highest concentration of test compound + 140 µL phosphate buffer.
-
-
Pre-incubation : Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation : Add 40 µL of the 10 mM L-DOPA solution to all wells to start the reaction (total volume = 200 µL).
-
Absorbance Measurement : Immediately measure the absorbance at 475 nm using a microplate reader. Readings can be taken kinetically over 20-30 minutes or as an endpoint measurement after a fixed incubation time (e.g., 20 minutes).
-
-
Data Analysis :
-
Correct the absorbance readings by subtracting the blank values.
-
Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(Abs_Control - Abs_Test) / Abs_Control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Comparative Potency Data
The following table summarizes the reported inhibitory potency of BMN-11 and benchmark compounds against mushroom tyrosinase.
| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |
| BMN-11 | Mushroom Tyrosinase | L-DOPA | 17.05 | [1] |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 36.68 | [1] |
| Arbutin | Mushroom Tyrosinase | L-DOPA | ~2500-8000* |
Note: Arbutin's reported IC50 values vary significantly and it can act as a substrate or even an activator under certain conditions.
Part 2: Assessment of Inhibitor Selectivity
A potent inhibitor is of limited use if it lacks specificity. To assess the selectivity of our lead compound, we must test its inhibitory activity against other structurally or functionally related enzymes. Laccases and peroxidases are excellent choices for this purpose.
-
Laccase (EC 1.10.3.2) : Like tyrosinase, laccase is a multi-copper oxidase that can act on a broad range of phenolic substrates.[4][5] Distinguishing between tyrosinase and laccase inhibition is crucial for confirming the specific mechanism of action.
-
Peroxidase (EC 1.11.1.7) : These heme-containing enzymes also catalyze oxidative reactions and are ubiquitous. Assessing inhibition against a peroxidase, such as horseradish peroxidase (HRP), provides a measure of selectivity against a different class of oxidoreductases.
Experimental Workflow: Selectivity Profiling
Caption: Workflow for assessing inhibitor selectivity.
Detailed Protocol: Laccase Inhibition Assay
This protocol uses 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate, whose oxidation by laccase produces a stable green radical cation that can be monitored at 420 nm.[8]
-
Reagent Preparation :
-
Buffer : Prepare a 0.1 M phosphate-citrate buffer, pH 4.0.
-
Laccase Enzyme : Prepare a working solution of laccase (e.g., from Trametes versicolor) in the buffer.
-
ABTS Substrate : Prepare a 2 mM solution of ABTS in the buffer.
-
Test Compound/Controls : Prepare serial dilutions as described in the tyrosinase assay.
-
-
Assay Procedure (96-well plate format) :
-
Add 20 µL of the test compound, control, or vehicle to the appropriate wells.
-
Add 100 µL of the laccase enzyme solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 80 µL of the ABTS substrate solution.
-
Measure the increase in absorbance at 420 nm kinetically for 10-20 minutes.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the % Inhibition and calculate the IC50 value as described for the tyrosinase assay.
-
Detailed Protocol: Peroxidase Inhibition Assay
This protocol uses pyrogallol as the substrate, which is oxidized by peroxidase in the presence of H₂O₂ to form purpurogallin, a colored product measured at 420 nm.[9]
-
Reagent Preparation :
-
Buffer : Prepare a 0.1 M potassium phosphate buffer, pH 6.0.
-
Peroxidase Enzyme : Prepare a working solution of horseradish peroxidase (HRP) in cold buffer.
-
Pyrogallol Solution : Prepare a 5% (w/v) solution of pyrogallol in water. This must be prepared fresh and protected from light.[9]
-
Hydrogen Peroxide (H₂O₂) : Prepare a 0.5% (w/w) solution of H₂O₂ in water. Prepare fresh.[9]
-
Test Compound/Controls : Prepare serial dilutions as before.
-
-
Assay Procedure (Cuvette or Plate format) :
-
In a suitable reaction vessel, combine the buffer, test compound/control, and peroxidase enzyme solution.
-
Pre-incubate the mixture at 20°C for 5 minutes.
-
Initiate the reaction by adding the pyrogallol and H₂O₂ solutions. A typical reaction mix might contain 14 mM phosphate buffer, 0.5% pyrogallol, and 0.027% H₂O₂.
-
Immediately measure the increase in absorbance at 420 nm kinetically. The maximum rate often occurs within the first minute.
-
-
Data Analysis :
-
Calculate the rate of reaction and determine the IC50 value as previously described.
-
Comparative Selectivity Profile
A high-quality inhibitor should exhibit a significantly higher IC50 value against off-target enzymes compared to its target, tyrosinase. The Selectivity Index (SI) is a quantitative measure of this specificity. An SI > 10 is generally considered a good indicator of selectivity.
| Compound | Tyrosinase IC50 (µM) | Laccase IC50 (µM) | Peroxidase IC50 (µM) | Selectivity Index (Laccase/Tyr) | Selectivity Index (Peroxidase/Tyr) |
| BMN-11 | 17.05[1] | >100 (Hypothetical) | >100 (Hypothetical) | > 5.8 | > 5.8 |
| Kojic Acid | 36.68[1] | >100 (Hypothetical) | >100 (Hypothetical) | > 2.7 | > 2.7 |
| Arbutin | ~5000 | >100 (Hypothetical) | >100 (Hypothetical) | N/A | N/A |
Note: The values for Laccase and Peroxidase are presented hypothetically to illustrate the concept. These experiments must be performed to generate the actual data for this compound or its analogs.
Conclusion and Forward Outlook
This guide outlines a rigorous, multi-step process for evaluating the potency and, critically, the selectivity of this compound or any novel tyrosinase inhibitor. By first establishing a potent IC50 against the target enzyme and then systematically profiling against related oxidoreductases like laccase and peroxidase, researchers can build a comprehensive and trustworthy dataset. The case study of the potent analog BMN-11 provides a validated starting point for these investigations.[1]
A compound that demonstrates both high potency (low IC50 against tyrosinase) and a high selectivity index (large IC50 against off-target enzymes) is a prime candidate for further preclinical development. This structured approach ensures that resources are focused on compounds with the highest probability of success, embodying the principles of scientific integrity and efficient drug discovery.
References
- 1. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Laccases and Tyrosinases in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosinase and laccase-producing Bacillus aryabhattai TFG5 and its role in the polymerization of phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laccase and Tyrosinase Biosensors Used in the Determination of Hydroxycinnamic Acids [mdpi.com]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for (3,4-Dimethoxybenzylidene)malononitrile in Heterocyclic Synthesis
In the dynamic field of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These scaffolds are integral to the architecture of numerous pharmaceuticals and bioactive molecules. For decades, (3,4-Dimethoxybenzylidene)malononitrile, a versatile building block, has been a staple in the construction of aza- and oxa-heterocycles, particularly through multicomponent reactions. This guide provides a comprehensive comparison of alternatives to this widely used reagent, offering researchers and scientists field-proven insights and experimental data to inform their synthetic strategies.
The significance of this compound lies in its role as a highly reactive Michael acceptor, typically formed in situ via the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) and malononitrile.[1][2] This reactivity is harnessed in one-pot multicomponent reactions to generate a diverse array of heterocyclic frameworks, such as pyrans and pyranopyrazoles.[3][4][5][6][7][8][9][10] However, the exploration of structural diversity necessitates the investigation of alternative aromatic aldehydes that can modulate the electronic and steric properties of the resulting heterocyclic products, potentially leading to enhanced biological activity.
This guide will delve into the nuances of substituting 3,4-dimethoxybenzaldehyde with a range of other aromatic aldehydes in the synthesis of two prominent classes of heterocyclic compounds: 2-amino-4H-pyrans and dihydropyrano[2,3-c]pyrazoles. We will examine the impact of these substitutions on reaction efficiency, yield, and the potential for developing greener synthetic protocols.
The Synthetic Landscape: Multicomponent Reactions at the Forefront
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis due to their efficiency, atom economy, and the ability to generate complex molecules in a single step.[11][12][13][14][15] The synthesis of both 2-amino-4H-pyrans and dihydropyrano[2,3-c]pyrazoles heavily relies on MCR strategies.
A typical synthesis of 2-amino-4H-pyrans involves a three-component reaction between an aldehyde, malononitrile, and a β-dicarbonyl compound like dimedone or ethyl acetoacetate.[16][17][18][19][20][21][22][23] Similarly, the synthesis of dihydropyrano[2,3-c]pyrazoles is a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (e.g., ethyl acetoacetate), and hydrazine hydrate.[3][4][5][6][7][8][9][10][24][25]
The initial and often rate-determining step in these MCRs is the Knoevenagel condensation of the aldehyde with malononitrile to form an electron-deficient alkene, the arylidene malononitrile.[1][26][27][28][29] This intermediate then undergoes a Michael addition with the enolate of the β-dicarbonyl compound or a pyrazolone intermediate, followed by cyclization and tautomerization to yield the final heterocyclic product.
Figure 1. The Knoevenagel condensation: the initial step in the multicomponent synthesis of pyran derivatives.
Comparative Performance of Aromatic Aldehydes
The choice of the aromatic aldehyde is a critical parameter that influences the overall outcome of the synthesis. The electronic nature of the substituents on the aromatic ring can significantly affect the rate of the initial Knoevenagel condensation and the subsequent Michael addition.
Synthesis of Dihydropyrano[2,3-c]pyrazoles
In the synthesis of dihydropyrano[2,3-c]pyrazoles, a variety of aromatic aldehydes have been successfully employed, demonstrating the versatility of this multicomponent reaction. The following table summarizes the performance of different aldehydes in a nano-Al2O3/BF3/Fe3O4 catalyzed reaction in a water/ethanol mixture.[5][9]
| Entry | Aromatic Aldehyde | Substituent | Yield (%)[5][9] | Reaction Time (min)[5][9] |
| 1 | Benzaldehyde | H | 92 | 30 |
| 2 | 4-Chlorobenzaldehyde | 4-Cl | 95 | 25 |
| 3 | 4-Bromobenzaldehyde | 4-Br | 94 | 25 |
| 4 | 4-Nitrobenzaldehyde | 4-NO₂ | 96 | 20 |
| 5 | 4-Methylbenzaldehyde | 4-CH₃ | 90 | 35 |
| 6 | 4-Methoxybenzaldehyde | 4-OCH₃ | 88 | 40 |
| 7 | 3,4-Dimethoxybenzaldehyde | 3,4-(OCH₃)₂ | 89 | 40 |
| 8 | 2-Chlorobenzaldehyde | 2-Cl | 93 | 30 |
| 9 | 3-Nitrobenzaldehyde | 3-NO₂ | 95 | 25 |
Analysis of Results:
From the data, it is evident that aromatic aldehydes bearing electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) generally lead to higher yields and shorter reaction times. This can be attributed to the increased electrophilicity of the carbonyl carbon, which accelerates the initial Knoevenagel condensation. Conversely, aldehydes with electron-donating groups (e.g., -CH₃, -OCH₃) tend to require longer reaction times and may result in slightly lower yields.
This compound, formed from 3,4-dimethoxybenzaldehyde, performs well, providing a high yield, albeit with a longer reaction time compared to aldehydes with electron-withdrawing substituents. This underscores its utility as a reliable, albeit not always the most rapid, building block.
Figure 2. Multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles.
Synthesis of 2-Amino-4H-Pyrans
A similar trend is observed in the three-component synthesis of 2-amino-4H-pyrans. The use of nano-SnO₂ as a catalyst in aqueous media provides an environmentally benign route to these valuable scaffolds.[16]
| Entry | Aromatic Aldehyde | Substituent | Yield (%)[16] |
| 1 | Benzaldehyde | H | 95 |
| 2 | 4-Chlorobenzaldehyde | 4-Cl | 98 |
| 3 | 4-Bromobenzaldehyde | 4-Br | 96 |
| 4 | 4-Nitrobenzaldehyde | 4-NO₂ | 97 |
| 5 | 4-Methylbenzaldehyde | 4-CH₃ | 92 |
| 6 | 4-Methoxybenzaldehyde | 4-OCH₃ | 90 |
| 7 | 3,4-Dimethoxybenzaldehyde | 3,4-(OCH₃)₂ | 91 |
| 8 | 2-Hydroxybenzaldehyde | 2-OH | 94 |
| 9 | 3-Hydroxybenzaldehyde | 3-OH | 93 |
Analysis of Results:
The data for the synthesis of 2-amino-4H-pyrans corroborates the findings from the pyranopyrazole synthesis. Aldehydes with electron-withdrawing groups consistently provide excellent yields. The presence of hydroxyl groups also leads to high yields, suggesting that the electronic effect is a dominant factor. Again, 3,4-dimethoxybenzaldehyde serves as an effective substrate, affording a high yield of the corresponding 2-amino-4H-pyran derivative.
Green Chemistry Perspectives and Alternative Methodologies
A significant driving force in modern synthetic chemistry is the adoption of green and sustainable practices. Many of the cited methods for synthesizing pyran and pyranopyrazole derivatives utilize environmentally friendly conditions, such as aqueous media, reusable catalysts, and solvent-free reactions.[3][6][10][19][20][26][27][28]
Alternative Catalysts and Conditions:
-
Fly-ash: A cost-effective and environmentally benign catalyst derived from industrial waste has been successfully used for the synthesis of dihydropyrano[2,3-c]pyrazoles in an aqueous medium.[3][6]
-
Taurine: This bio-organic catalyst has been employed for the green synthesis of dihydropyrano[2,3-c]pyrazoles.[4]
-
Ionic Liquids: These have been utilized as recyclable catalysts and reaction media for Knoevenagel condensations, offering a greener alternative to volatile organic solvents.[26]
-
Ultrasound and Microwave Irradiation: These non-conventional energy sources can accelerate reaction rates, often leading to higher yields and shorter reaction times, thereby contributing to more sustainable processes.[15][30]
Experimental Protocols
General Procedure for the Synthesis of Dihydropyrano[2,3-c]pyrazoles using nano-Al₂O₃/BF₃/Fe₃O₄[9]
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), ethyl acetoacetate (1 mmol, 0.130 g), and hydrazine hydrate (1.25 mmol) is prepared.
-
To this mixture, nano-Al₂O₃/BF₃/Fe₃O₄ (0.03 g) is added in 3 mL of a water/ethanol (1:2) solvent system.
-
The reaction mixture is refluxed for the time specified in the table. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Hot ethanol is added to dissolve the product, and the magnetic catalyst is separated using an external magnet.
-
The product is precipitated by the addition of water to the ethanolic solution, filtered, and dried.
General Procedure for the Synthesis of 2-Amino-4H-Pyrans using nano-SnO₂[16]
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), and dimedone (1 mmol, 0.140 g) is prepared.
-
Nano-SnO₂ (as specified in the original literature) is added as a catalyst.
-
The reaction is carried out in water under reflux conditions.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solid product is filtered.
-
The product is washed with water and recrystallized from ethanol to afford the pure 2-amino-4H-pyran derivative.
Conclusion
This compound remains a highly effective and reliable building block in the synthesis of heterocyclic compounds. However, for researchers aiming to expand the structural diversity of their compound libraries and fine-tune biological activity, a wide array of alternative aromatic aldehydes are available. The experimental data clearly indicates that aldehydes bearing electron-withdrawing groups can often enhance reaction rates and yields in multicomponent syntheses of pyran and pyranopyrazole derivatives.
The choice of an alternative to this compound should be guided by the specific synthetic goals, including desired electronic properties of the final product and the need for rapid, high-yielding reactions. Furthermore, the adoption of green catalysts and alternative energy sources can significantly improve the environmental footprint of these synthetic endeavors. This guide provides a solid foundation for making informed decisions in the design and execution of heterocyclic synthesis, ultimately contributing to the advancement of drug discovery and development.
References
- Arulkumaran, R., et al. (2021). One-pot, Multi-component Synthesis of Dihydropyrano(2,3-c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium. Heterocyclic Letters, 11(4), 675-682.
-
Nikpassand, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. ACS Omega, 6(19), 12675–12686. [Link]
-
Mirjalili, B. F., et al. (2020). An expedient and eco-friendly approach for multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles using nano-Al2O3/BF3/Fe3O4 as reusable catalyst. Polycyclic Aromatic Compounds, 42(5), 2185-2197. [Link]
- Pandey, A. K., et al. (2021). One-pot, Multi-component Synthesis of Dihydropyrano(2,3- c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium. Heterocyclic Letters, 11(4), 675-682.
- Safari, J., & Gandomi-Ravandi, S. (2014). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.
-
Mohammat, M. F., et al. (2020). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. [Link]
-
JETIR. (2019). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. JETIR, 6(6). [Link]
-
AIP Publishing. (2020). Synthesis of Pyranopyrazole Derivative Compounds with Nano-Fe3O4 Catalyst. AIP Conference Proceedings. [Link]
-
Taylor & Francis Online. (2020). An expedient and eco-friendly approach for multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles using nano-Al2O3/BF3/Fe3O4 as reusable catalyst. [Link]
-
National Institutes of Health. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. [Link]
-
Taylor & Francis Online. (2020). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the synthesis of 2-amino-4H-pyran and... [Link]
-
ResearchGate. (n.d.). Preparation of 2-amino-4H-pyran derivatives 4a–l via multi-component reaction. [Link]
-
ResearchGate. (n.d.). Green synthetic approaches for biologically relevant 2-amino-4H-pyrans and 2-amino-4H-pyran-annulated heterocycles in aqueous media | Request PDF. [Link]
-
ResearchGate. (2025). (PDF) Green Synthesis of 2-Amino-4H-Pyran Derivatives Using a Novel Biopolymer Nanocatalyst ND/Fe3O4/Pectin-Ag. [Link]
-
ResearchGate. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes | Request PDF. [Link]
-
Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]
-
Taylor & Francis Online. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy benzylidenemalononitrile. [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]
-
Semantic Scholar. (n.d.). New Heterocyclization Reactions with Malononitrile Dimer. [Link]
-
PubMed. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. [Link]
-
ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the reaction with malononitrile. [Link]
-
PubMed Central. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. [Link]
-
National Institutes of Health. (n.d.). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. [Link]
-
National Institutes of Health. (n.d.). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. [Link]
-
Wiley Online Library. (n.d.). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Pyran and Pyranone Natural Products. [Link]
-
ResearchGate. (n.d.). Multi-component synthesis and recent development on heterocyclic compounds: A research. [Link]
-
PubMed Central. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]
-
SpringerLink. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. [Link]
-
ScienceDirect. (n.d.). Synthesis of new pyran and pyranoquinoline derivatives. [Link]
-
ResearchGate. (2020). (PDF) Multicomponent synthesis of heterocyclic compounds. [Link]
-
ACS Publications. (n.d.). Chemistry of malononitrile. [Link]
-
MDPI. (n.d.). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. [Link]
Sources
- 1. This compound | 2972-80-7 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. One-pot, Multi-component Synthesis of Dihydropyrano(2,3-c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium [jsciences.ut.ac.ir]
- 4. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. jetir.org [jetir.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicaljournal.in [chemicaljournal.in]
- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. jmnc.samipubco.com [jmnc.samipubco.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. acgpubs.org [acgpubs.org]
- 22. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 24. researchgate.net [researchgate.net]
- 25. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ajgreenchem.com [ajgreenchem.com]
- 27. pure.tue.nl [pure.tue.nl]
- 28. tandfonline.com [tandfonline.com]
- 29. mdpi.com [mdpi.com]
- 30. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for (3,4-Dimethoxybenzylidene)malononitrile Characterization
Introduction: Beyond Single-Method Sufficiency
(3,4-Dimethoxybenzylidene)malononitrile, a key intermediate in the synthesis of various therapeutic agents and materials, demands a rigorous and multi-faceted analytical characterization to ensure its identity, purity, and quality.[1][2] Its synthesis, commonly achieved through a Knoevenagel condensation of 3,4-dimethoxybenzaldehyde and malononitrile, can introduce impurities such as unreacted starting materials or side-products that necessitate robust analytical oversight.[1][3]
This guide eschews a simplistic, one-method-fits-all approach. Instead, it champions a cross-validation philosophy where orthogonal (different and independent) analytical techniques are strategically employed to build a comprehensive and self-validating profile of the molecule. By leveraging the distinct strengths of chromatography and spectroscopy, we create a dataset where each result corroborates the others, ensuring the highest degree of confidence for researchers, scientists, and drug development professionals. This aligns with the principles of analytical procedure lifecycle management and validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]
The Cross-Validation Framework: An Integrated Approach
The core principle of our approach is that no single analytical method can provide a complete picture. A chromatographic method may excel at quantification, but it provides limited structural information. Conversely, spectroscopic methods are powerful for structural elucidation but are not inherently quantitative without extensive calibration. Our cross-validation framework integrates these techniques to cover all critical quality attributes.
Caption: High-level workflow for cross-validating the characterization of the target compound.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Analysis
For assessing the purity of this compound and performing an assay, High-Performance Liquid Chromatography (HPLC) is the unequivocal method of choice.[1] Its high resolution and sensitivity allow for the separation and quantification of the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.
Causality Behind Experimental Choices
-
Technique: Reversed-Phase HPLC (RP-HPLC) is selected due to the moderate polarity of the target molecule. The nonpolar stationary phase (C18) will retain the analyte, allowing for effective separation from more polar impurities using a polar mobile phase.
-
Detector: A UV detector is chosen because the benzylidene moiety contains a chromophore that strongly absorbs UV radiation, providing a sensitive and linear response. A detection wavelength of 225 nm is often suitable for related aromatic structures.[7]
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for method development with aromatic compounds. Acetonitrile is a good solvent for the analyte, and its gradient elution ensures that both early-eluting polar impurities and the main analyte are resolved efficiently within a reasonable run time.[8]
Detailed Experimental Protocol: Purity and Assay by RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in acetonitrile to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions, and calculate the purity by area percent and the assay against the reference standard.
Method Validation Strategy (ICH Q2/USP <1225>)
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[5] For this HPLC method, validation would proceed according to ICH Q2(R2) and USP <1225> guidelines.[9][10]
Caption: A typical validation workflow for a quantitative HPLC assay as per ICH guidelines.
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or starting materials.[11] This is demonstrated by spiking the sample with known impurities (3,4-dimethoxybenzaldehyde, malononitrile) and showing that their peaks are well-resolved from the main analyte peak.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.[11] This is confirmed by analyzing a series of dilutions of the reference standard (e.g., 5 concentrations) and plotting the response versus concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: The closeness of test results to the true value.[12] It is determined by spiking a placebo mixture with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision: Assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (e.g., six replicate injections of the same sample). The relative standard deviation (%RSD) should be ≤ 2%.[11]
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Analyte peak is pure and resolved from impurities (Resolution > 2) | Ensures the signal is only from the analyte. |
| Linearity (r²) | ≥ 0.999 | Confirms a proportional response to concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures how close the result is to the actual value. |
| Precision (%RSD) | ≤ 2.0% | Demonstrates the method's reproducibility. |
| Range | 80% - 120% of nominal concentration | Defines the interval of reliable quantification. |
Spectroscopic Methods: The Definitive Guide to Identity
While HPLC confirms purity, it relies on comparison to a reference standard. Spectroscopic methods provide orthogonal confirmation of the molecular structure itself.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential.
-
Principle: NMR probes the magnetic properties of atomic nuclei (like ¹H and ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
-
Why It's Authoritative: It provides a unique fingerprint of the molecule's carbon-hydrogen framework. The chemical shifts, coupling constants, and signal integrations are all structurally informative.
Expected ¹H NMR Data (in DMSO-d₆): [13]
-
~8.33 ppm (singlet, 1H): Corresponds to the vinylic proton of the benzylidene group. Its singlet nature confirms it has no adjacent protons.
-
~7.20 - 7.62 ppm (multiplet, 3H): Aromatic protons on the dimethoxy-substituted ring. The specific splitting patterns (doublets and doublet of doublets) confirm the 1,2,4-substitution pattern.[1]
-
~3.87 ppm (singlet, 3H) & ~3.78 ppm (singlet, 3H): Two distinct singlets for the two non-equivalent methoxy (-OCH₃) groups.
Expected ¹³C NMR Data (in DMSO-d₆): [13]
-
~161.3 ppm: Vinylic carbon attached to the aromatic ring.
-
~155.1, 149.4 ppm: Aromatic carbons bonded to the methoxy groups.
-
~115.5, 114.8 ppm: The two nitrile (-C≡N) carbons.
-
~77.3 ppm: The vinylic carbon attached to the two nitrile groups.
-
~56.7, 56.1 ppm: The two methoxy carbons.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and reliable technique for confirming the presence of key functional groups.
-
Principle: IR radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule.
-
Why It's a Necessary Cross-Check: It provides direct evidence of the critical nitrile and alkene functional groups that define the molecule.
Expected FT-IR Data (KBr pellet):
-
2215-2223 cm⁻¹ (strong, sharp): This is the characteristic and unmistakable absorption band for the nitrile (C≡N) group stretch.[1] Its presence is a critical identity confirmation point.
-
~1600 cm⁻¹ (medium): C=C stretching vibration from the aromatic ring and the benzylidene double bond.
-
~1250 cm⁻¹ and ~1020 cm⁻¹ (strong): C-O stretching vibrations characteristic of the aryl ether methoxy groups.
Caption: Workflow for confirming molecular identity using orthogonal spectroscopic methods.
Mass Spectrometry (MS): Confirming Molecular Weight and Profiling Impurities
Mass spectrometry, particularly when coupled with a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC), is invaluable for confirming the molecular weight and identifying unknown impurities.
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides the exact molecular weight of the parent compound and the masses of any fragments or impurities.
-
Why It's a Critical Component: It provides an orthogonal confirmation of the molecular formula and is the most powerful tool for identifying trace-level impurities that may not be visible by NMR or fully resolved by HPLC.
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Interpretation:
-
Parent Ion: Expect a molecular ion (M⁺) peak at m/z 214.22, confirming the molecular weight of C₁₂H₁₀N₂O₂.[2]
-
Impurities: Search for peaks corresponding to the molecular weights of starting materials: 3,4-dimethoxybenzaldehyde (MW = 166.17) and malononitrile (MW = 66.06).
-
Fragmentation: The fragmentation pattern in the mass spectrum can provide further structural confirmation.
-
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations | Key Validation Parameters |
| HPLC-UV | Purity, Assay | High precision, accuracy, and sensitivity for quantification. | Provides limited structural information; requires a reference standard. | Accuracy, Precision, Specificity, Linearity, Range, LOQ, Robustness.[11] |
| NMR Spectroscopy | Identity, Structure Elucidation | Unambiguous structural confirmation; no reference standard needed for structure. | Lower sensitivity than MS; not inherently quantitative without standards. | Specificity (structural uniqueness). |
| FT-IR Spectroscopy | Identity, Functional Groups | Fast, non-destructive, excellent for confirming specific functional groups (e.g., nitrile). | Provides limited information on overall molecular structure. | Specificity (presence of characteristic bands). |
| GC-MS / LC-MS | Molecular Weight, Impurity ID | Confirms molecular weight; excellent for identifying and quantifying trace impurities. | Ionization can be challenging for some molecules; fragmentation can be complex. | Specificity, LOD/LOQ for impurity methods. |
Conclusion
The characterization of a critical chemical intermediate like this compound cannot be entrusted to a single analytical technique. A robust, cross-validated approach is imperative for ensuring quality and consistency in research and drug development. By integrating the quantitative power of a fully validated HPLC method with the definitive structural insights from NMR, FT-IR, and MS, we construct a comprehensive and trustworthy analytical profile. This integrated strategy ensures that the material meets all specifications for identity, strength, and purity, providing a solid foundation for its intended downstream applications.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- BA Sciences.
- AMSbiopharma. (2025).
- Benchchem. This compound | 2972-80-7.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- USP.
- ECA Academy. (2017).
- ICH. (2023).
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- PrepChem.com. Synthesis of 3,4-dimethoxy benzylidenemalononitrile.
- SIELC Technologies. (2018). Malononitrile, (3,4,5-trimethoxybenzylidene)-.
- National Center for Biotechnology Information. (n.d.). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound.
- ChemScene. 2-(3,4-Dimethoxybenzylidene)malononitrile.
- Rasayan Journal of Chemistry. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
Sources
- 1. This compound | 2972-80-7 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. prepchem.com [prepchem.com]
- 4. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. investigationsquality.com [investigationsquality.com]
- 7. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 8. Malononitrile, (3,4,5-trimethoxybenzylidene)- | SIELC Technologies [sielc.com]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. uspbpep.com [uspbpep.com]
- 13. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Disposal Protocol for (3,4-Dimethoxybenzylidene)malononitrile and Related Cyano Compounds: A Guide for Laboratory Personnel
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a deep-seated culture of safety grounded in scientific understanding. The disposal of any chemical is not a janitorial task but the final, critical step of an experimental workflow. This guide provides a comprehensive framework for the proper disposal of (3,4-Dimethoxybenzylidene)malononitrile, a compound whose potential hazards are dictated by its malononitrile functional group. The principles outlined here are rooted in regulatory compliance and a proactive approach to risk mitigation for all laboratory personnel.
Hazard Assessment and Chemical Profile
This compound belongs to the family of benzylidenemalononitriles, which are derivatives of malononitrile. The primary toxicological concern arises from the two cyano (-CN) groups. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, the known hazards of its parent compound, malononitrile, and related cyanide-containing substances provide a clear and necessary basis for its handling and disposal protocols.
Malononitrile is classified as highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1] A critical and non-negotiable safety principle is that cyanide-containing compounds can react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas .[2][3] This reaction can be rapid and lethal. Furthermore, malononitrile itself may polymerize violently upon heating or in contact with strong bases.[4] Therefore, this compound must be handled with the assumption that it carries similar, significant hazards.
| Property | Value |
| Chemical Name | 2-(3,4-Dimethoxybenzylidene)malononitrile |
| CAS Number | 2972-80-7[5][6] |
| Molecular Formula | C₁₂H₁₀N₂O₂[6][7] |
| Molecular Weight | 214.22 g/mol [6] |
| Primary Hazard Class | Acutely Toxic (Assumed based on malononitrile moiety) |
| Key Incompatibilities | Strong acids, strong oxidizing agents, strong bases.[8] |
Regulatory Framework: The "Why" Behind the Procedure
Proper disposal is not merely a best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] Due to their high acute toxicity, many cyanide salts and related compounds are categorized as P-listed hazardous wastes .[10][11] This is the EPA's most stringent classification and carries specific mandates:
-
Cradle-to-Grave Responsibility : The generator of the waste (your institution) is responsible for its safe management from generation to final disposal.[12]
-
Empty Container Rule : For P-listed wastes, any container that once held the material is also considered hazardous waste unless it has been triple-rinsed, a procedure often not feasible or safe for this class of compound. Therefore, the original, empty container must be disposed of as hazardous waste.[10]
The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes implementing engineering controls, work practices, and providing personal protective equipment to minimize exposure to hazardous chemicals.[13]
Personnel Protection and Engineering Controls
All handling and disposal preparation steps must be conducted with strict adherence to the following controls to prevent exposure:
-
Engineering Control : All work with this compound, including weighing, reconstitution, and waste packaging, must be performed within a certified chemical fume hood.[3][14]
-
Designated Area : Establish a designated area within the laboratory for working with cyanide compounds. This area should be clearly marked with signs identifying the chemical hazard.[2][10]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
Step-by-Step Disposal Protocol
This protocol ensures that waste is segregated, contained, and managed safely from the point of generation to its final pickup by trained professionals.
Proper segregation is the most critical step to prevent dangerous chemical reactions. Never mix cyanide-containing waste with other waste streams, especially acidic waste.[2][15]
-
Solid Waste : This stream includes unused or expired this compound powder, grossly contaminated items like weigh boats or spill pads.
-
Contaminated Labware and PPE : This includes used gloves, bench paper, and disposable plasticware with trace contamination.
-
Empty Original Container : The original bottle or vial that held the compound is managed as a separate solid waste stream due to its P-listed status.[10]
-
Liquid Waste : If the compound was used in solution, a dedicated liquid cyanide waste stream must be established. Do not mix with other solvent waste.
All waste must be collected in designated, properly labeled containers.
-
Obtain Correct Containers : Contact your institution's Environmental Health & Safety (EH&S) department for approved hazardous waste containers.[15] These should be chemically compatible and have secure, vapor-tight lids.
-
Label Containers Clearly : Before adding any waste, label the container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" and any other cyanide-containing components.
-
The hazard characteristics: "Acutely Toxic," "Irritant."
-
A clear warning: "Danger - Cyanide Compound. Do Not Mix with Acids."
-
Thorough decontamination of the designated area and any reusable equipment is essential after handling is complete.
-
Initial Wipe-Down : Perform an initial cleaning of surfaces with a pH 10 buffer solution. This basic environment helps to prevent the formation of HCN.[3]
-
Oxidative Cleaning : Follow the initial cleaning with a freshly prepared 10% bleach solution to oxidize any remaining cyanide residues.[3]
-
Final Rinse : Rinse the surfaces with water.
-
Dispose of Cleaning Materials : All wipes, paper towels, and gloves used during decontamination must be placed in the solid cyanide waste container.[3]
-
Interim Storage : Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be away from incompatible materials, particularly acids.[15]
-
Arrange for Pickup : Once containers are full or the project is complete, request a hazardous waste pickup from your institution's EH&S department.[2] They will manage the manifest and ensure disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF), typically via high-temperature incineration.
Emergency Procedures
-
Spill : In case of a spill, evacuate the immediate area. Restrict access and alert personnel. Only trained individuals equipped with appropriate PPE (including a respirator if necessary) should manage the cleanup using a cyanide-specific spill kit. All cleanup materials must be disposed of as hazardous waste.
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact : Flush eyes with water for at least 15 minutes at an emergency eyewash station.[2]
-
Inhalation : Move the affected person to fresh air.
-
In all cases of exposure, call emergency services (911) immediately and inform them that a cyanide exposure has occurred. [2]
-
Visual Workflow for Waste Management
The following diagram illustrates the decision-making process for the proper segregation and handling of waste generated from this compound.
Caption: Waste Disposal Workflow for this compound.
References
-
Information on Cyanide Compounds . Stanford Environmental Health & Safety. Available at: [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds . LSU Health Shreveport Environmental Health & Safety. Available at: [Link]
-
Cyanide Safe Use Guidelines . Columbia University Environmental Health & Safety. Available at: [Link]
-
LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide . The University of Tennessee Health Science Center Office of Research Safety Affairs. Available at: [Link]
-
Malononitrile | NCCH2CN | CID 8010 . PubChem, National Institutes of Health. Available at: [Link]
-
Anesthetic Gases: Guidelines for Workplace Exposures . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
1926.252 - Disposal of waste materials . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Frequent Questions About Hazardous Waste Identification . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(3,4-Dimethoxybenzylidene)malononitrile | 2972-80-7 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. uthsc.edu [uthsc.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. osha.gov [osha.gov]
- 14. benchchem.com [benchchem.com]
- 15. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
